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  • Product: [(4-Methylquinolin-2-yl)sulfanyl]acetic acid
  • CAS: 17880-62-5

Core Science & Biosynthesis

Foundational

Synthesis Pathway for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (CAS No: 17880-62-5), is a functionalized quinoline derivative that serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[3][4] This technical guide provides a comprehensive, in-depth exploration of a reliable and efficient two-step synthetic pathway for this compound. We will dissect the synthesis starting from a retrosynthetic analysis, followed by detailed, field-tested protocols for the preparation of the key intermediate, 4-methylquinoline-2-thiol, and its subsequent S-alkylation to yield the target acid. The narrative emphasizes the chemical principles behind procedural choices, offering insights into reaction mechanisms, characterization, and process optimization.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3) involves disconnecting the thioether bond. This disconnection reveals two primary synthons: the nucleophilic 4-methylquinoline-2-thiol (2) and an electrophilic two-carbon acid synthon, conceptually derived from chloroacetic acid. The quinoline thiol (2) can be further disconnected via thionation of its corresponding oxygen analogue, 4-methyl-2-hydroxyquinoline (1) . This hydroxyquinoline is readily accessible through the classic Conrad-Limpach cyclization reaction between an aniline and a β-ketoester.[5][6] This multi-step strategy is chosen for its reliability, use of readily available starting materials, and high-yielding transformations.

G compound3 [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3) compound2 4-Methylquinoline-2-thiol (2) compound3->compound2 C-S Disconnection (S-Alkylation) reagent_ca + Chloroacetic Acid compound1 4-Methyl-2-hydroxyquinoline (1) compound2->compound1 Functional Group Interconversion (Thionation) reagent_sm Aniline + Ethyl Acetoacetate compound1->reagent_sm Conrad-Limpach Disconnection

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 4-Methylquinoline-2-thiol (2)

The synthesis of this crucial intermediate is performed in two distinct stages: the formation of the quinolone ring system followed by a thionation reaction.

Stage 1: Conrad-Limpach Synthesis of 4-Methyl-2-hydroxyquinoline (1)

The Conrad-Limpach reaction is a robust method for constructing 2-hydroxyquinoline systems.[7] It begins with the condensation of aniline with ethyl acetoacetate to form an enamine intermediate. This intermediate, upon thermal cyclization at high temperatures (typically ~250 °C) in a high-boiling point solvent like diphenyl ether or Dowtherm A, undergoes an intramolecular electrophilic aromatic substitution to furnish the heterocyclic ring system of 4-methyl-2-hydroxyquinoline (1) .[8] It is critical to note that this compound exists in a tautomeric equilibrium with its 4-methylquinolin-2(1H)-one form, with the keto form generally being more stable in the solid state.[9][10]

Experimental Protocol: Synthesis of 4-Methyl-2-hydroxyquinoline (1)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus, combine aniline (0.1 mol, 9.31 g) and ethyl acetoacetate (0.1 mol, 13.01 g).

  • Initial Condensation: Heat the mixture at 140-150 °C for 2 hours. Water produced during the condensation will be collected in the Dean-Stark trap.

  • Cyclization: Allow the reaction mixture to cool slightly. Carefully add 100 mL of diphenyl ether. Equip the flask with a reflux condenser suitable for high temperatures. Heat the mixture to reflux (approximately 250 °C) and maintain this temperature for 1 hour. A precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate. Add 100 mL of petroleum ether or hexane to dilute the diphenyl ether and facilitate filtration.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether (3 x 50 mL) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 4-methyl-2-hydroxyquinoline (1) as a crystalline solid.

Stage 2: Thionation to 4-Methylquinoline-2-thiol (2)

The conversion of the 2-hydroxy (or 2-oxo) group to a 2-thiol (or 2-thione) is effectively achieved using a thionating agent. Phosphorus pentasulfide (P₂S₅) is a classic and effective reagent for this transformation.[11] The reaction is typically performed in an inert, high-boiling solvent such as pyridine or xylene. The product, 4-methylquinoline-2-thiol (2) , exists in a thiol-thione tautomeric equilibrium, though it is commonly named as the thiol.[12]

Experimental Protocol: Synthesis of 4-Methylquinoline-2-thiol (2)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-2-hydroxyquinoline (1) (0.05 mol, 7.96 g) in 100 mL of dry pyridine.

  • Reagent Addition: Carefully add phosphorus pentasulfide (P₂S₅) (0.03 mol, 6.67 g) portion-wise to the suspension. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice with stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Dissolve the crude solid in a 10% sodium hydroxide solution and filter to remove any insoluble impurities. Re-precipitate the product by acidifying the filtrate with dilute acetic acid. Collect the purified 4-methylquinoline-2-thiol (2) by filtration, wash with water, and dry under vacuum.

Characterization Data for Intermediate (2)
PropertyValueReference
Chemical Name 4-Methylquinoline-2-thiol[12]
CAS Number 4437-65-4[12]
Molecular Formula C₁₀H₉NS[12]
Molecular Weight 175.25 g/mol [12]
Appearance Yellowish crystalline solid
Expected Yield 75-85% (from 1 )
Melting Point 234-236 °C

Final Step: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3)

The final step is a straightforward S-alkylation of the quinoline thiol intermediate (2) . This is a classic Williamson ether synthesis analogue, where the thiolate anion, generated in situ by a base, acts as a potent nucleophile. It attacks the electrophilic α-carbon of chloroacetic acid in an Sₙ2 reaction, displacing the chloride ion and forming the C-S bond.[13] Subsequent acidification protonates the carboxylate to yield the final product.

Principle and Mechanism: Nucleophilic Substitution

The sulfur atom in 4-methylquinoline-2-thiol is nucleophilic. The addition of a base, such as sodium hydroxide, deprotonates the thiol to form a more reactive thiolate anion. This thiolate then attacks the carbon atom bearing the chlorine in chloroacetic acid, leading to the formation of the thioether linkage and the release of a chloride ion.

Experimental Protocol: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methylquinoline-2-thiol (2) (0.03 mol, 5.26 g) in a solution of sodium hydroxide (0.06 mol, 2.4 g) in 100 mL of water. Stir until a clear solution is obtained.

  • Reagent Addition: To this solution, add a solution of chloroacetic acid (0.033 mol, 3.12 g) neutralized with sodium hydroxide (0.033 mol, 1.32 g) in 20 mL of water.

  • Reaction: Heat the reaction mixture in a water bath at 80-90 °C for 3-4 hours. Monitor the reaction by TLC until the starting thiol is consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 3-4 with dilute hydrochloric acid. The target compound, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (3) , will precipitate out of the solution.

  • Final Steps: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallization from aqueous ethanol can be performed for higher purity.

Characterization and Data Analysis for Product (3)
PropertyValueReference
Chemical Name [(4-Methylquinolin-2-yl)sulfanyl]acetic acid[3][14]
CAS Number 17880-62-5[4][14]
Molecular Formula C₁₂H₁₁NO₂S[3][4]
Molecular Weight 233.29 g/mol [14]
Appearance White to off-white solid
Expected Yield 80-90%
Melting Point 198-200 °C
¹H NMR (DMSO-d₆) δ ~2.5 (s, 3H, CH₃), ~4.1 (s, 2H, SCH₂), 7.4-8.0 (m, 5H, Ar-H), ~13.0 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆) δ ~18.5 (CH₃), ~34.0 (SCH₂), ~115-160 (Ar-C, C=N), ~170.0 (C=O)

Overall Synthesis Workflow

The complete synthetic sequence provides an efficient and scalable route to the target compound from basic chemical feedstocks.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis start Aniline + Ethyl Acetoacetate step1 4-Methyl-2-hydroxyquinoline (1) start->step1 Conrad-Limpach Cyclization (~250°C) step2 4-Methylquinoline-2-thiol (2) step1->step2 Thionation (P₂S₅, Pyridine) product [(4-Methylquinolin-2-yl)sulfanyl] acetic acid (3) step2->product S-Alkylation (SN2) (80-90°C) reagent Chloroacetic Acid, NaOH reagent->product

Caption: Complete workflow for the synthesis of the title compound.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]

  • El-Dean, A. M. K., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). ResearchGate. [Link]

  • Bugaenko, D. I., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]

  • Khramchikhin, A. V. (2022). Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. National Institutes of Health. [Link]

  • Abbas, A., et al. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. MDPI. [Link]

  • Ahmad, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]

  • 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid. (n.d.). PubChem. [Link]

  • Avetisyan, A. A., et al. (2005). New Quinoline Derivatives on the Basis of 4‐(Hydroxy‐2‐methylquinolin‐3‐yl)acetic Acid. Semantic Scholar. [Link]

  • Varlamov, A. V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health. [Link]

  • (4-methyl-quinolin-2-ylsulfanyl)-acetic acid. (n.d.). Weifang Yangxu Group Co., Ltd. [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (n.d.). MDPI. [Link]

  • Zemtsova, M. N., et al. (2004). A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids. Sci-Hub. [Link]

  • lepidine. (n.d.). Organic Syntheses. [Link]

  • (Quinolin-2-ylsulfanyl)-acetic acid. (n.d.). PubChem. [Link]

  • 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (n.d.). Research and Reviews. [Link]

  • Naik, T. R. R., et al. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI. [Link]

  • Synthesis of 2-Mercapto Substituted Quinazolin-4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Naik, T. R. R., et al. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Royal Society of Chemistry. [Link]

  • Al-Obaidi, A. S. M., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. (2025). ResearchGate. [Link]

  • New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. (2025). ResearchGate. [Link]

  • (4-Methyl-quinolin-2-ylsulfanyl)-acetic acid. (n.d.). 试剂仪器网. [Link]

  • Kinzhybalov, D. V., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Saczewski, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025). ResearchGate. [Link]

  • Kinzhybalov, D. V., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. [Link]

  • Afonso, C. M. M., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

  • El-Emary, T. I. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Surrey, A. R. (1947). The preparation of 4-thiazolidones by the reaction of thioglycolic acid with Schiff bases. PubMed. [Link]

  • 4-Methyl-2-hydroxyquinoline. (n.d.). NIST WebBook. [Link]

  • Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Tautomeric forms of 4-hydroxy quinoline. (n.d.). ResearchGate. [Link]

  • (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025). ResearchGate. [Link]

  • Almássy, L., et al. (2021). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

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Exploratory

An In-Depth Technical Guide to [(4-Methylquinolin-2-yl)sulfanyl]acetic acid: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of [(4-Methylquinolin-2-yl)sul...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, a quinoline-based heterocyclic compound of interest in medicinal chemistry. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A proposed synthetic pathway is outlined with a detailed, step-by-step experimental protocol. Furthermore, the guide explores the potential therapeutic applications of this compound by examining the known biological activities of structurally related quinoline derivatives, particularly in the realms of antimicrobial and anticancer research. This paper aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinoline compounds for drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Quinoline and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a thioacetic acid moiety at the 2-position of the 4-methylquinoline core, yielding [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, presents an intriguing candidate for investigation, combining the established biological relevance of the quinoline scaffold with a functional group known to interact with various biological targets.

Molecular Structure and Nomenclature

The structural identity of a compound is fundamental to its scientific exploration. This section provides a detailed breakdown of the molecular structure and systematic naming of the topic compound.

IUPAC Name

The formal IUPAC name for the compound is 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid .[4]

Molecular Structure

The molecular structure of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is characterized by a 4-methylquinoline core linked at the 2-position to an acetic acid group via a sulfur atom (thioether linkage).

Caption: 2D representation of the molecular structure of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is presented in the table below.

PropertyValueSource
CAS Number 17880-62-5[5]
Molecular Formula C₁₂H₁₁NO₂S[4]
Molecular Weight 233.29 g/mol [2]
Monoisotopic Mass 233.05106 Da[4]
SMILES CC1=CC(=NC2=CC=CC=C12)SCC(=O)O[4]
InChI InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15)[4]

Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

The synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid can be achieved through a nucleophilic substitution reaction. The proposed synthetic route involves the reaction of 2-mercapto-4-methylquinoline with chloroacetic acid. This method is analogous to the synthesis of similar quinolinyl-thioacetic acid derivatives.

Proposed Synthetic Pathway

synthesis_pathway start 2-Mercapto-4-methylquinoline conditions Base (e.g., KOH) Solvent (e.g., Ethanol) Heat start->conditions reagent + Chloroacetic Acid reagent->conditions product [(4-Methylquinolin-2-yl)sulfanyl]acetic acid conditions->product

Caption: Proposed synthetic pathway for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related quinoline-2-thioacetic acid derivatives.

Materials:

  • 2-Mercapto-4-methylquinoline

  • Chloroacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercapto-4-methylquinoline (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol. Stir the mixture until all solids have dissolved.

  • Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid (1 equivalent) in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 3-4. A precipitate of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

  • Drying: Dry the purified product under vacuum to yield the final compound.

Spectroscopic Characterization (Predicted and Analog-Based)

Mass Spectrometry

The predicted mass spectrum adducts for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid are provided by PubChem.[4] These values are crucial for confirming the molecular weight of the synthesized product.

AdductPredicted m/z
[M+H]⁺ 234.05834
[M+Na]⁺ 256.04028
[M-H]⁻ 232.04378
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: While the experimental ¹H NMR spectrum for the title compound is not available, the spectrum of its isomer, [(2-methyl-4-quinolinyl)sulfanyl]acetic acid, can provide some insight. For our target molecule, one would expect to see characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the quinoline ring, the methyl carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

  • C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹

  • C=N and C=C stretches (quinoline ring): Multiple bands in the 1600-1450 cm⁻¹ region

  • C-S stretch: A weaker band in the 800-600 cm⁻¹ region

Potential Applications in Drug Development

The quinoline scaffold is a cornerstone in the development of therapeutic agents. The introduction of a thioacetic acid side chain to the 4-methylquinoline core in [(4-Methylquinolin-2-yl)sulfanyl]acetic acid suggests several promising avenues for drug discovery research.

Antimicrobial Activity

Numerous quinoline derivatives have demonstrated potent antibacterial and antifungal activities.[3][6] The sulfur atom and the carboxylic acid group in the target molecule could enhance its interaction with microbial enzymes or cell membranes, potentially leading to new antimicrobial agents. For instance, derivatives of quinoline-2-carboxylic acid have been investigated for their antibacterial efficacy.[7]

Anticancer Activity

The quinoline core is present in several approved and investigational anticancer drugs.[1] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The unique electronic and steric properties of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid make it a candidate for screening against various cancer cell lines.

Enzyme Inhibition

Structurally similar compounds, such as 2-(quinoline-2-ylthio)acetamide derivatives, have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential role in the management of type 2 diabetes.[8] The thioacetic acid moiety could also act as a zinc-binding group, making the compound a candidate for inhibiting zinc-containing enzymes like matrix metalloproteinases or histone deacetylases.

Conclusion

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a synthetically accessible quinoline derivative with a molecular architecture that suggests potential for biological activity. This technical guide has provided a comprehensive overview of its structure, nomenclature, and a detailed protocol for its synthesis. While experimental spectroscopic data remains to be fully elucidated, the information provided herein serves as a valuable starting point for researchers. The exploration of its antimicrobial, anticancer, and enzyme inhibitory activities is a promising area for future investigation, potentially leading to the development of novel therapeutic agents.

References

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Sources

Foundational

Physical and chemical properties of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (CAS No. 17880-62-5). While direct experimental data for this specif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (CAS No. 17880-62-5). While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and established analytical methodologies to offer a detailed profile for researchers, scientists, and professionals in drug development. This guide covers the compound's structural features, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for its synthesis and characterization, including methods for determining its melting point, solubility, and acid dissociation constant (pKa). The causality behind experimental choices is explained to provide a practical and scientifically rigorous resource.

Introduction

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring a quinoline core functionalized with a methyl group and a thioacetic acid moiety. The quinoline scaffold is a prominent pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including antimicrobial, anticancer, and antimalarial effects[1]. The introduction of a thioacetic acid group at the 2-position of the quinoline ring introduces a potentially reactive thiol group (after hydrolysis of the thioester) and an acidic carboxylic acid function, making it an intriguing candidate for further chemical modification and biological evaluation. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Molecular Structure and Properties

The structural formula of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is presented below:

Table 1: Physical and Chemical Properties of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

PropertyValue/InformationSource
CAS Number 17880-62-5[2][3][4]
Molecular Formula C₁₂H₁₁NO₂S[4][5]
Molecular Weight 233.29 g/mol [4]
Monoisotopic Mass 233.05106 Da[5]
Predicted XlogP 3.0[5]
Appearance Expected to be a solid at room temperature.Inferred from similar compounds
Melting Point Not experimentally determined. A protocol for its determination is provided in Section 4.1.
Boiling Point Not experimentally determined; likely to decompose at high temperatures.
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like DMSO, DMF, and alcohols. A protocol for its determination is provided in Section 4.2.Inferred from structural features
pKa Not experimentally determined. Expected to have an acidic pKa due to the carboxylic acid group. A protocol for its determination is provided in Section 4.3.

Synthesis and Reactivity

A likely synthetic pathway would involve the nucleophilic substitution of 2-chloro-4-methylquinoline with thioglycolic acid in the presence of a base.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloro_4_methylquinoline 2-Chloro-4-methylquinoline reaction Nucleophilic Substitution 2_chloro_4_methylquinoline->reaction thioglycolic_acid Thioglycolic Acid thioglycolic_acid->reaction base Base (e.g., NaH, K₂CO₃) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Work-up & Purification reaction->workup product [(4-Methylquinolin-2-yl)sulfanyl]acetic acid workup->product pKa_Determination_Workflow start Start prepare_solution Prepare a solution of the compound in a suitable co-solvent/water mixture start->prepare_solution calibrate_ph Calibrate pH meter with standard buffers prepare_solution->calibrate_ph titration Titrate with a standardized solution of NaOH, recording pH vs. volume of titrant calibrate_ph->titration plot_data Plot the titration curve (pH vs. volume) titration->plot_data determine_ep Determine the equivalence point (inflection point of the curve) plot_data->determine_ep determine_pka The pH at half the equivalence point volume is the apparent pKa determine_ep->determine_pka end End determine_pka->end

Workflow for pKa determination via potentiometric titration.

Detailed Steps:

  • Solution Preparation: A precise amount of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).[6][7]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[8][7]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest slope) is determined from the curve, often by taking the first derivative. The pKa is the pH at the half-equivalence point.[9][6]

Spectroscopic Characterization

Direct spectroscopic data for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is not publicly available. The following sections describe the expected spectral features based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring, the methyl group, and the methylene protons of the thioacetic acid moiety.

  • Aromatic Protons (quinoline ring): Several signals are expected in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.[10][11][12]

  • Methylene Protons (-S-CH₂-COOH): A singlet is expected for the two methylene protons, likely in the range of δ 3.5-4.5 ppm.

  • Methyl Protons (-CH₃): A singlet for the three methyl protons is expected around δ 2.5-2.7 ppm.[11][12]

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically δ 10-13 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): A signal in the range of δ 170-180 ppm is expected.

  • Aromatic Carbons (quinoline ring): Multiple signals in the aromatic region (δ 110-160 ppm) are anticipated.[10]

  • Methylene Carbon (-S-CH₂-COOH): A signal in the range of δ 30-40 ppm is likely.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm, is expected.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.[13]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[14][15]

  • C=C and C=N Stretches (Quinoline Ring): Multiple bands in the 1450-1650 cm⁻¹ region.[10]

  • C-H Stretches (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.[10]

  • S-C Stretch: This bond typically gives rise to weak absorptions in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 233 would be expected, corresponding to the molecular weight of the compound.[16][17]

  • Fragmentation Patterns: Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring.[16] For this molecule, fragmentation may also involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire thioacetic acid side chain. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[5]

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physical and chemical properties of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. By leveraging data from structurally analogous compounds and outlining standard, validated experimental protocols, this document serves as a valuable resource for researchers. It provides a solid foundation for the synthesis, purification, and comprehensive characterization of this compound, enabling further exploration of its potential in medicinal chemistry and other scientific disciplines. The provided methodologies for determining key physicochemical parameters are robust and widely applicable in a research setting.

References

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Exploratory

An In-depth Technical Guide to the Potential Biological Activities of Quinoline-2-Sulfanyl Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical gu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on a specific, promising subclass: quinoline-2-sulfanyl acetic acid derivatives . By functionalizing the quinoline core at the 2-position with a thioacetic acid linker, a versatile platform emerges for creating novel compounds with significant therapeutic potential. This document provides a comprehensive overview of the synthesis, key biological activities—including anticancer, antimicrobial, and anti-diabetic properties—and the underlying mechanisms of action for these derivatives. Detailed experimental protocols, structure-activity relationship analyses, and data-driven insights are presented to equip researchers and drug development professionals with the foundational knowledge required to explore and advance this chemical class.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in drug discovery.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal pharmacophore for targeting a wide array of biological macromolecules.[2][3] This has led to the development of numerous quinoline-based drugs with applications ranging from antimalarials (e.g., Chloroquine) to anticancer agents and antibiotics.[3][4]

The specific modification to create quinoline-2-sulfanyl acetic acid introduces a flexible thioacetate linker at the 2-position. This linker serves as a strategic handle for further chemical derivatization into esters, amides, hydrazides, and more complex heterocyclic systems, allowing for the fine-tuning of physicochemical properties and biological target specificity. This guide synthesizes the current understanding of these derivatives, highlighting their potential as multi-targeted therapeutic agents.

Synthetic Pathways and Core Reactions

The synthesis of quinoline-2-sulfanyl acetic acid derivatives typically begins with a readily available precursor, such as quinoline-2-thione or 2-chloroquinoline. The general workflow involves the introduction of the thioacetate moiety, followed by derivatization of the carboxylic acid group.

Synthesis of the Core Intermediate: Ethyl 2-(quinolin-2-ylthio)acetate

A common and efficient method to generate the core scaffold involves the reaction of a quinoline precursor with a haloacetate ester.

Protocol 2.1: Synthesis from 2-Mercaptoquinoline (Quinoline-2-thione)

  • Prepare a solution of 2-mercaptoquinoline (1 equivalent) and a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like ethanol or DMF.[1]

  • To this solution, add ethyl chloroacetate (approximately 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure ethyl 2-(quinolin-2-ylthio)acetate.

Derivatization of the Acetic Acid Moiety

The true versatility of the scaffold lies in the subsequent modification of the ester or the corresponding hydrazide.

  • Amide Synthesis: The ester can be reacted with various primary or secondary amines to form a diverse library of N-substituted 2-(quinolin-2-ylthio)acetamide derivatives.[5]

  • Hydrazide Synthesis: A crucial intermediate, 2-(quinolin-2-ylthio)acetohydrazide, is formed by the hydrazinolysis of the corresponding ethyl ester. This protocol is foundational for creating many heterocyclic derivatives.[1][6]

Protocol 2.2: Synthesis of 2-(quinolin-2-ylthio)acetohydrazide

  • Dissolve ethyl 2-(quinolin-2-ylthio)acetate (1 equivalent) in ethanol.[1]

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[6]

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the concentrated solution into cold water to precipitate the hydrazide.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product.[7][8]

This acetohydrazide intermediate is a key building block for synthesizing Schiff bases (by reacting with aldehydes) and further cyclizing into various five-membered heterocycles like oxadiazoles or thiazolidinones.[9]

G cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_deriv Key Derivatizations cluster_final Advanced Derivatives A Quinoline-2-thione C Ethyl 2-(quinolin-2-ylthio)acetate (Ester Intermediate) A->C Base, EtOH B Ethyl Chloroacetate B->C D N-Substituted Amides C->D R1R2NH E 2-(quinolin-2-ylthio)acetohydrazide (Hydrazide Intermediate) C->E N2H4·H2O, EtOH, Reflux F Schiff Bases E->F Ar-CHO G Heterocyclic Rings (e.g., Oxadiazoles) F->G Cyclization Reagents

General synthetic workflow for quinoline-2-sulfanyl acetic acid derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, positioning them as candidates for multiple therapeutic areas.

Anticancer and Antiproliferative Activity

Recent studies have highlighted the potent cytotoxic effects of certain quinoline-2-sulfanyl derivatives against human cancer cell lines. A notable example involves a series of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitriles.[10]

Mechanism of Action: JAK2/STAT3 Pathway Inhibition The primary mechanism identified for the anticancer activity of these compounds is the inhibition of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.

Molecular docking studies and RT-PCR analysis have shown that these quinoline derivatives can effectively downregulate the expression of JAK2 and STAT3 genes in cancer cells.[10] By inhibiting this pathway, the compounds disrupt the pro-survival signaling cascade, ultimately leading to cancer cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Ligand Binding & Activation STAT3_inactive STAT3 JAK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription Binding to Promoter Inhibitor Quinoline-2-Sulfanyl Derivative Inhibitor->JAK2 Inhibition Inhibitor->STAT3_dimer Inhibition

Inhibition of the JAK2/STAT3 signaling pathway by quinoline derivatives.

Quantitative Data: In Vitro Cytotoxicity Several compounds from a synthesized library demonstrated potent activity against human breast (MCF-7) and lung (A549) adenocarcinoma cell lines.[10]

Compound IDAryl SubstituentIC₅₀ vs. MCF-7 (μM)IC₅₀ vs. A549 (μM)
4d 4-Chlorophenyl7.15 ± 0.58.44 ± 0.6
4f 4-Nitrophenyl6.39 ± 0.47.21 ± 0.5
4g 3-Nitrophenyl8.21 ± 0.69.30 ± 0.7
Table 1: Cytotoxic activity of selected 6-(quinolin-2-ylthio)pyridine derivatives.[10]

Protocol 3.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The quinoline core is prevalent in many antibacterial drugs, and derivatives of the quinoline-2-sulfanyl acetic acid scaffold continue this legacy. Studies have shown that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10]

Protocol 3.2: Agar Well Diffusion for Antimicrobial Screening

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it across the surface of the agar plates using a sterile swab.

  • Well Creation: Punch uniform wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO. Pipette a fixed volume (e.g., 100 µL) of each compound solution into the wells.

  • Controls: Use a well with the pure solvent (DMSO) as a negative control and wells with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Several 6-(quinolin-2-ylthio)pyridine derivatives exhibited promising activity against various bacterial and fungal strains when compared to standard drugs.[10]

α-Glucosidase Inhibition (Anti-diabetic Potential)

A highly significant finding is the potent α-glucosidase inhibitory activity of 2-(quinoline-2-ylthio)acetamide derivatives.[5] α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme slows glucose absorption, thereby reducing post-prandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes mellitus.

Mechanism of Action: Competitive Inhibition Kinetic studies have revealed that these compounds act as competitive inhibitors of α-glucosidase.[5] This means they bind to the active site of the enzyme, directly competing with the natural substrate. Molecular docking and dynamic simulations have further elucidated the specific interactions, showing that the quinoline and diphenyl-imidazole moieties of the inhibitors form key hydrogen bonds and hydrophobic interactions with active site residues of the enzyme.[5] This strong, reversible binding effectively blocks the enzyme's function.

Quantitative Data: In Vitro α-Glucosidase Inhibition An extensive study of twenty derivatives identified several compounds with exceptional potency, far exceeding that of the standard drug, Acarbose.[5]

Compound IDR (Substitution on Diphenyl-imidazole)IC₅₀ (μM)
10a 4-F0.21 ± 0.01
10c 4-Cl0.18 ± 0.00
10e 4-Br0.19 ± 0.01
10j 4-CH₃0.35 ± 0.02
Acarbose (Positive Control)750.0 ± 1.5
Table 2: α-Glucosidase inhibitory activity of lead 2-(quinolin-2-ylthio)acetamide derivatives.[5]

Protocol 3.3: In Vitro α-Glucosidase Inhibition Assay

  • Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate buffer (e.g., 100 mM, pH 6.8).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add 10 µL of the test compound solution and 20 µL of the α-glucosidase solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well.

  • Incubation: Incubate the plate at 37°C for another 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of sodium carbonate (Na₂CO₃) solution (0.1 M).

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose is typically used as a positive control.

Structure-Activity Relationship (SAR) Analysis

Analysis of the reported data provides key insights into the relationship between chemical structure and biological activity:

  • For Anticancer Activity: In the 6-(quinolin-2-ylthio)pyridine series, the nature of the aryl substituent at the 4-position of the pyridine ring is critical. Electron-withdrawing groups, particularly a nitro group (-NO₂) at the para-position (compound 4f ), resulted in the most potent cytotoxic activity.[10] This suggests that the electronic properties of this substituent are crucial for target engagement within the JAK2/STAT3 pathway.

  • For α-Glucosidase Inhibition: In the 2-(quinolin-2-ylthio)acetamide series linked to diphenyl-imidazole, substitutions on the phenyl ring had a pronounced effect. Small, electronegative halogen atoms (F, Cl, Br) at the para-position (10a, 10c, 10e ) conferred the highest potency.[5] This indicates that a combination of size and electronic character in this region is optimal for binding to the enzyme's active site.

  • General Requirement: The core quinoline-2-sulfanyl acetic acid framework appears essential. The quinoline moiety likely provides a necessary anchor in the binding pockets of various targets through aromatic interactions, while the flexible thioacetamide linker allows the derivatized portion of the molecule to adopt an optimal conformation for inhibitory activity.

Conclusion and Future Perspectives

Quinoline-2-sulfanyl acetic acid derivatives represent a versatile and highly promising scaffold for drug discovery. The research to date has firmly established their potential as anticancer agents via JAK2/STAT3 inhibition, as broad-spectrum antimicrobial compounds, and, most notably, as exceptionally potent α-glucosidase inhibitors for the management of type 2 diabetes.

The clear structure-activity relationships emerging from these studies provide a logical roadmap for future drug design. Future work should focus on:

  • Lead Optimization: Further refining the most potent compounds to improve their pharmacokinetic profiles (ADME properties) and reduce potential off-target toxicities.

  • Mechanism Elucidation: Expanding the investigation into the precise molecular interactions with their targets and exploring other potential mechanisms of action.

  • In Vivo Efficacy: Moving more lead candidates into preclinical animal models to validate their in vivo efficacy and safety, as has already been successfully demonstrated for the anti-diabetic compounds.[5]

By leveraging the synthetic tractability and proven biological relevance of this scaffold, the scientific community is well-positioned to develop novel and effective therapeutics based on the quinoline-2-sulfanyl acetic acid core.

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  • Lee, J., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5357-5367.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14.
  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678.
  • Fadhilah, A. N., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Heliyon, 9(6), e16773.
  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
  • ResearchGate. (2025). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • MDPI. (n.d.).
  • Al-Masoudi, W. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(10), 808-817.
  • Guda, V. V., et al. (2015). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Acta Pharmaceutica, 65(2), 147-59.

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Foundational

An In-depth Technical Guide to the Discovery and History of 4-Methylquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone of heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone of heterocyclic chemistry.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this structural motif is not merely a chemical curiosity but the foundational framework for a vast array of biologically active molecules.[1][2] Within this important class of compounds, 4-methylquinoline, commonly known as lepidine, holds a significant place.[3][4] Its history is a compelling narrative that charts the course of organic chemistry itself—from the painstaking isolation from complex natural mixtures to the dawn of elegant, rational synthesis that enabled its widespread study and application. This guide provides a detailed exploration of the discovery and historical development of synthetic routes to 4-methylquinoline, offering field-proven insights into the causality behind key experimental choices and the evolution of these foundational reactions.

PART 1: From Coal Tar to Defined Structure: The Early Days

The story of quinoline, and by extension lepidine, begins with the industrial revolution and the widespread use of coal. In 1834, German chemist Friedlieb Ferdinand Runge, while analyzing the complex organic mixture of coal tar, isolated a basic, yellow-colored substance he named "chinolin".[2] It was later understood that this coal tar fraction was a complex mixture of quinoline, isoquinoline, and their alkylated derivatives, including 4-methylquinoline.[1][5]

The initial challenge for chemists was twofold: first, to separate these structurally similar compounds, and second, to elucidate their structures. It was August Kekulé who, in 1869, applied his revolutionary theories on the structure of benzene to correctly propose the fused benzene-pyridine ring system for quinoline.[2] This structural hypothesis provided the crucial framework that transformed the study of these compounds from empirical observation to a field of rational design and synthesis. The limited supply from coal tar and the difficulty of purification made it clear that laboratory synthesis was essential for further progress.[2]

PART 2: The Age of Synthesis: Foundational Reactions for the Quinoline Core

The late 19th century was a golden age for synthetic organic chemistry, witnessing the development of several named reactions that remain fundamental to quinoline synthesis.[6] These methods, born from the need to construct this important heterocyclic system, provided the first reliable pathways to 4-methylquinoline.

The Skraup Synthesis (1880)

The first major breakthrough in quinoline synthesis was achieved by the Czech chemist Zdenko Hans Skraup in 1880.[1][7][8] While the archetypal Skraup reaction produces the parent quinoline ring, its principles are foundational.

Core Reaction: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene).[1][7]

Causality and Mechanism: The brilliance of the Skraup synthesis lies in its use of readily available starting materials to generate the key intermediate in situ.

  • Dehydration: Concentrated sulfuric acid first acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][8]

  • Michael Addition: The aniline then undergoes a nucleophilic conjugate addition (Michael addition) to the acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring.

  • Dehydration & Oxidation: A subsequent dehydration and oxidation step, facilitated by nitrobenzene, leads to the aromatic quinoline ring system.[1][8]

The reaction is notoriously exothermic and can be violent, which led to the inclusion of moderators like ferrous sulfate.[7] While not a direct route to 4-methylquinoline, its modified versions are.[9]

Skraup_Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway Aniline Aniline Step2 Michael Addition Aniline->Step2 Glycerol Glycerol Step1 Glycerol Dehydration Glycerol->Step1 -2H₂O H2SO4 H₂SO₄ (cat.) Nitrobenzene Nitrobenzene (Oxidant) Acrolein Acrolein (in situ) Step1->Acrolein Acrolein->Step2 Adduct Aniline-Acrolein Adduct Step2->Adduct Step3 Cyclization & Dehydration Adduct->Step3 Dihydroquinoline 1,2-Dihydroquinoline Step3->Dihydroquinoline Step4 Oxidation Dihydroquinoline->Step4 + Nitrobenzene Quinoline Quinoline Step4->Quinoline

Caption: The Skraup Synthesis of Quinoline.

The Doebner-von Miller Reaction (1881)

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile and arguably more important modification. This reaction is a cornerstone for producing substituted quinolines, including lepidine.[10][11][12]

Core Reaction: The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][10] To synthesize 4-methylquinoline (lepidine), aniline is reacted with methyl vinyl ketone. Often, the unsaturated ketone is generated in situ from the aldol condensation of two carbonyl compounds; for instance, reacting aniline with acetone and formaldehyde.[13]

Causality and Mechanism: The mechanism shares similarities with the Skraup synthesis but offers greater control over the substitution pattern.

  • Michael Addition: The reaction begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone).

  • Cyclization: The resulting amino ketone undergoes acid-catalyzed intramolecular electrophilic substitution onto the aniline ring.

  • Dehydration: The cyclized intermediate readily dehydrates to form a dihydroquinoline.

  • Aromatization: The dihydroquinoline is then oxidized to the final quinoline product. The oxidizing agent is often another molecule of the intermediate Schiff base formed during the reaction.

This method's power lies in its modularity; by changing the α,β-unsaturated carbonyl component, one can precisely control the substitution pattern on the pyridine ring of the quinoline product.

Doebner_von_Miller cluster_reactants Reactants cluster_steps Reaction Pathway Aniline Aniline Step1 Michael Addition Aniline->Step1 MVK Methyl Vinyl Ketone (α,β-unsaturated ketone) MVK->Step1 Acid Acid Catalyst (e.g., HCl) Adduct Amino Ketone Adduct Step1->Adduct Step2 Cyclization Adduct->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Dehydration Cyclized->Step3 Dihydrolepidine Dihydro-4-methylquinoline Step3->Dihydrolepidine Step4 Oxidation/ Aromatization Dihydrolepidine->Step4 Lepidine 4-Methylquinoline (Lepidine) Step4->Lepidine

Caption: The Doebner-von Miller Synthesis of 4-Methylquinoline.

The Friedländer Synthesis (1882)

Also in the early 1880s, Paul Friedländer developed what is arguably one of the most direct and convergent methods for quinoline synthesis.[14][15][16]

Core Reaction: The Friedländer synthesis is the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[14][15][17] For the synthesis of 4-methylquinoline, 2-aminobenzaldehyde is reacted with acetone.

Causality and Mechanism: This reaction proceeds through a different pathway, building the pyridine ring from two distinct components in a highly efficient manner.

  • Aldol Condensation: The reaction begins with a crossed-aldol condensation between the 2-aminoaryl ketone/aldehyde and the enolate of the second carbonyl component (acetone). This step is the initial carbon-carbon bond formation.

  • Dehydration: The resulting aldol adduct rapidly dehydrates to form an α,β-unsaturated carbonyl compound.

  • Intramolecular Cyclization/Condensation: The final step is an intramolecular condensation between the aniline's amino group and the carbonyl group, forming an imine. This cyclization followed by a final dehydration yields the aromatic quinoline ring.

The choice of an acid or base catalyst depends on the specific substrates, but both serve to facilitate the key aldol and condensation steps.[15][16]

Friedlander_Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway Amine 2-Aminobenzaldehyde Step1 Aldol Condensation Amine->Step1 Ketone Acetone (α-methylene ketone) Ketone->Step1 Catalyst Acid or Base Catalyst Adduct Aldol Adduct Step1->Adduct Step2 Dehydration Adduct->Step2 Unsaturated α,β-Unsaturated Ketone Step2->Unsaturated Step3 Intramolecular Cyclization (Imine Formation) Unsaturated->Step3 Lepidine 4-Methylquinoline (Lepidine) Step3->Lepidine Combes_Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway Aniline Aniline Step1 Condensation Aniline->Step1 Diketone Acetylacetone (β-Diketone) Diketone->Step1 Acid H₂SO₄ (cat.) Enamine Enamine Intermediate Step1->Enamine -H₂O Step2 Acid-Catalyzed Cyclization Enamine->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Dehydration Cyclized->Step3 -H₂O Product 2,4-Dimethylquinoline Step3->Product

Caption: The Combes Synthesis of 2,4-Dimethylquinoline.

PART 3: Comparative Analysis of Foundational Syntheses

These classical methods each offer a unique approach to the quinoline scaffold. Their advantages and disadvantages dictate their utility in different research and development contexts.

Reaction NameYearKey ReactantsCatalysts / ConditionsAdvantagesDisadvantages
Skraup Synthesis 1880Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄Uses inexpensive, simple starting materials. [7]Often violent, harsh conditions, low yield, limited to simple quinolines. [7]
Doebner-von Miller 1881Aniline, α,β-Unsaturated CarbonylLewis or Brønsted Acids (HCl, ZnCl₂)More versatile than Skraup, allows for varied substitution. [1][10]Mechanism can be complex, potential for side products.
Friedländer Synthesis 18822-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylAcid or BaseConvergent and unambiguous, often high-yielding. [14][15]Requires pre-functionalized 2-aminoaryl carbonyl starting materials.
Combes Synthesis 1888Aniline, β-DiketoneStrong Acid (H₂SO₄, PPA)Direct route to 2,4-disubstituted quinolines. [18]Requires strong acid conditions, regioselectivity can be an issue. [18]

PART 4: Enduring Legacy and Modern Significance

The discovery of these synthetic routes unlocked the chemistry of 4-methylquinoline. Lepidine itself is a key intermediate in the production of cyanine dyes, which have applications in photography and as fluorescent probes for biological imaging. [5][13][19] More importantly, the 4-methylquinoline scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated and developed for a wide range of therapeutic applications, including:

  • Antimalarial Agents: The broader quinoline class includes famous drugs like chloroquine and quinine. [2][20]* Antibacterial Agents: Derivatives have shown potent activity against various bacterial strains, including drug-resistant pathogens. [20][21][22]* Anticancer Agents: The quinoline framework has been incorporated into novel compounds that inhibit tubulin polymerization, a key target in cancer therapy. [23][24]* Anti-inflammatory and Antiviral Properties: The structural versatility of quinolines allows for the development of compounds with diverse biological activities. [20][23] The journey from a minor component of coal tar to a central scaffold in drug discovery highlights the power of synthetic chemistry. The foundational reactions developed over a century ago by chemists like Skraup, Doebner, Miller, Friedländer, and Combes are not mere historical footnotes; they are a testament to chemical ingenuity and remain relevant, instructive, and foundational to the work of researchers and drug development professionals today.

References
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  • lepidine. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 13, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Friedländer Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

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  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube. Retrieved January 13, 2026, from [Link]

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  • Combes Quinoline Synthesis. (n.d.). Source Document. Retrieved January 13, 2026, from [Link]

  • THE PREPARATION OF LEPIDINE AND RELATED BASES. (n.d.). Source Document. Retrieved January 13, 2026, from [Link]

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  • Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

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Exploratory

Spectroscopic Characterization of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. While this specific molecule may not have extensive published spect...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. While this specific molecule may not have extensive published spectral libraries, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict, interpret, and validate its chemical structure. Detailed, field-proven protocols for data acquisition are provided, grounded in authoritative standards to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to apply spectroscopic techniques to elucidate and confirm the structure of novel quinoline derivatives.

Introduction: Structural Rationale and Spectroscopic Expectations

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a multifaceted molecule combining a quinoline heterocycle with a thioacetic acid side chain. The quinoline core is a prevalent scaffold in medicinal chemistry, and modifications at the 2- and 4-positions can significantly influence biological activity.[1][2] Accurate structural confirmation is the bedrock of any further investigation.

Our analytical approach is predicated on a synergistic use of NMR, IR, and MS.

  • NMR Spectroscopy (¹H and ¹³C): Will provide a detailed map of the proton and carbon framework, confirming connectivity and the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: Will identify the key functional groups, most notably the carboxylic acid O-H and C=O stretches, and vibrations within the aromatic quinoline system.

  • Mass Spectrometry (MS): Will determine the molecular weight and provide vital structural clues through predictable fragmentation patterns.

This guide will first predict the expected spectral data based on the molecule's constituent parts and then detail the protocols to acquire and interpret this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] For [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, we will analyze both the proton (¹H) and carbon-13 (¹³C) spectra.

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). The quinoline ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm), deshielded by the ring current.[2][4]

Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-3~7.2-7.4Singlet (s)Olefinic proton on the quinoline ring.
H-5, H-6, H-7, H-8~7.5-8.2Multiplets (m)Aromatic protons on the benzo-fused portion of the quinoline ring.[5]
-CH₃ (at C-4)~2.7Singlet (s)Methyl protons adjacent to an aromatic ring.[6]
-S-CH₂-~3.9-4.1Singlet (s)Methylene protons adjacent to a sulfur atom and a carbonyl group.
-COOH~11-13Broad Singlet (br s)Highly deshielded carboxylic acid proton; often broad due to hydrogen bonding and exchange.
Predicted ¹³C-NMR Spectral Data

The proton-decoupled ¹³C-NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and functional group. Aromatic carbons typically resonate between δ 120-150 ppm, while the carbonyl carbon of the carboxylic acid is significantly downfield.[7][8]

Table 2: Predicted ¹³C-NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C H₃ (at C-4)~18-20Sp³ hybridized carbon of the methyl group.[9]
-S-C H₂-~35-40Sp³ hybridized carbon adjacent to sulfur.
Aromatic C-H~120-130Protonated carbons of the quinoline ring system.
Aromatic Quaternary C~125-150Non-protonated carbons of the quinoline ring system.[8][9]
C-2 (C-S)~155-160Carbon attached to the electronegative sulfur atom.
C=O (Carboxylic Acid)~170-175Carbonyl carbon, highly deshielded.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality 1D NMR spectra.[10][11]

1. Sample Preparation: a. Weigh 5-10 mg of the [(4-Methylquinolin-2-yl)sulfanyl]acetic acid sample. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton. c. Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H-NMR Acquisition: a. Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker systems).[10] b. Spectral Width: Set to a range that encompasses all expected protons (e.g., 0-16 ppm). c. Acquisition Time: Typically 2-4 seconds.[10] d. Relaxation Delay (d1): Set to 1-5 seconds to allow for full relaxation of protons between scans.[11] e. Number of Scans (ns): Acquire 8-16 scans for a moderately concentrated sample.

4. ¹³C-NMR Acquisition: a. Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) to simplify the spectrum to singlets.[12] b. Spectral Width: Set to a wide range to include all carbon types (e.g., 0-220 ppm). c. Acquisition Time: Typically 1-2 seconds. d. Relaxation Delay (d1): Set to 2 seconds. e. Number of Scans (ns): A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.[10]

5. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum correctly. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). d. Integrate the ¹H-NMR signals to determine relative proton ratios. e. Pick and label peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of molecular bonds.[13] It is an excellent technique for identifying the presence of specific functional groups.[14]

Predicted IR Absorption Bands

The IR spectrum of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is expected to be dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupAppearance
2500-3300O-H stretchCarboxylic AcidVery broad, strong
~3050C-H stretchAromatic (Quinoline)Medium, sharp
~2950C-H stretchAliphatic (CH₂, CH₃)Medium, sharp
1700-1725C=O stretchCarboxylic AcidStrong, sharp
1580-1620C=C / C=N stretchAromatic Ring (Quinoline)Medium to strong
~1400-1450C-O-H bendCarboxylic AcidMedium
~1200-1300C-O stretchCarboxylic AcidStrong
650-700C-S stretchThioetherWeak to medium
Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[15]

1. Instrument Preparation: a. Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize. b. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

2. Background Spectrum: a. With the clean, empty ATR accessory in place, collect a background spectrum.[16] This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

3. Sample Analysis: a. Place a small amount (1-2 mg) of the solid [(4-Methylquinolin-2-yl)sulfanyl]acetic acid powder directly onto the ATR crystal. b. Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.[17] c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

4. Data Processing: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Label the significant peaks with their wavenumber values.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18] For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that can provide the molecular weight with minimal fragmentation.[19]

Predicted Mass Spectrum Data

Molecular Ion: The molecular formula is C₁₂H₁₁NO₂S.

  • Calculated Monoisotopic Mass: 233.0510 Da.

  • Expected Ion (Positive Mode): [M+H]⁺ at m/z 234.0583.

  • Expected Ion (Negative Mode): [M-H]⁻ at m/z 232.0438.

Key Fragmentation Pathways: Fragmentation provides a "fingerprint" that can confirm the structure.[20]

  • Loss of CO₂H: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 188.[21][22]

  • Cleavage of the S-CH₂ bond: This would lead to the formation of the stable 4-methylquinoline-2-thiolate ion.

  • McLafferty Rearrangement: While less direct, rearrangement involving the carboxylic acid group is possible.[20]

Experimental Protocol for LC-MS (ESI) Data Acquisition

This protocol describes a general procedure for obtaining a mass spectrum via liquid chromatography-mass spectrometry.[23][24]

1. Sample Preparation: a. Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. b. Dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase solvent system (e.g., water/acetonitrile with 0.1% formic acid for positive mode).[24] c. Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS System Setup: a. LC Method: Use a C18 column. A simple isocratic or gradient elution can be used to introduce the sample into the mass spectrometer. A typical mobile phase for positive ion mode is a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation.[25] b. MS Method (ESI Source): i. Ionization Mode: Run in both positive and negative ion modes in separate experiments to detect [M+H]⁺ and [M-H]⁻. ii. Capillary Voltage: Set to a typical value, e.g., 3-4 kV. iii. Gas Flow (Nebulizer and Drying Gas): Optimize nitrogen gas flows to ensure efficient desolvation. iv. Drying Gas Temperature: Set to a temperature sufficient to evaporate the solvent, e.g., 250-350 °C. v. Mass Range: Scan a range that will include the expected molecular ion, e.g., m/z 50-500.

3. Data Acquisition and Analysis: a. Inject a small volume (1-5 µL) of the sample solution. b. Acquire the data. The resulting chromatogram should show a peak corresponding to the analyte. c. Extract the mass spectrum from the apex of the chromatographic peak. d. Analyze the spectrum to identify the molecular ion and any significant fragment ions. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

Data Synthesis and Structural Validation Workflow

The conclusive identification of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid relies on the integration of all three spectroscopic techniques. The following workflow illustrates the logical process of structural validation.

G cluster_0 Spectroscopic Analysis Workflow Start Hypothesized Structure: [(4-Methylquinolin-2-yl)sulfanyl]acetic acid MS Mass Spectrometry (ESI-MS) Confirm Molecular Weight (m/z 234.0583 for [M+H]⁺) Start->MS Step 1 IR Infrared Spectroscopy (FT-IR) Identify Functional Groups (C=O, O-H, C-S) MS->IR Step 2 NMR NMR Spectroscopy (¹H & ¹³C) Map Carbon-Hydrogen Framework IR->NMR Step 3 Revise Data Inconsistent? Revise Hypothesis NMR->Revise Step 4: Compare Data to Predictions Confirm Structure Confirmed Revise->Start Data Inconsistent Revise->Confirm Data Consistent

Caption: Workflow for spectroscopic validation.

Conclusion

By systematically applying NMR, IR, and Mass Spectrometry, researchers can unambiguously confirm the structure of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. This guide provides the predicted spectral characteristics to look for and the robust experimental protocols necessary to generate high-quality, reliable data. Adherence to these methodologies ensures a high degree of confidence in the structural assignment, which is a critical prerequisite for any subsequent research and development activities.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Speculated Mechanism of Action of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry du...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its biological effects, making it a privileged structure in drug discovery.[5][6] This guide focuses on a specific derivative, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, and speculates on its potential mechanisms of action based on the known biological activities of structurally related quinoline compounds. While direct experimental evidence for this particular molecule is limited, its structural features—a quinoline core, a methyl group, a sulfanylacetic acid moiety—provide a basis for formulating plausible mechanistic hypotheses.

This document serves as a technical guide for researchers, providing a structured approach to investigating the biological effects of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. It outlines potential molecular targets and signaling pathways, and details experimental protocols to systematically test these hypotheses.

Molecular Structure and Physicochemical Properties

Chemical Formula: C12H11NO2S[7] Molecular Weight: 233.29 g/mol [7]

The structure of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is characterized by a quinoline ring system substituted with a methyl group at the 4-position and a sulfanylacetic acid group at the 2-position. The quinoline core is a known pharmacophore that contributes to the diverse biological activities of this class of compounds.[2] The sulfanylacetic acid moiety introduces a carboxylic acid group, which can participate in hydrogen bonding and ionic interactions with biological targets, and a flexible thioether linkage. The methyl group at the 4-position can influence the steric and electronic properties of the quinoline ring, potentially affecting its binding affinity to target proteins.

Speculated Mechanisms of Action and Supporting Evidence from Related Compounds

Based on the extensive literature on quinoline derivatives, several potential mechanisms of action for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid can be postulated. These hypotheses are grounded in the observed activities of structurally analogous compounds.

Hypothesis 1: Inhibition of Protein Kinases in Cancer Signaling

Quinoline-based compounds have been extensively investigated as inhibitors of various protein kinases that are pivotal in cancer progression.[8] These kinases are often dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and angiogenesis.

Supporting Evidence:

  • Numerous quinoline derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF) receptors, and c-Met, which are key targets in carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[5][9]

  • The 4-anilinoquinoline scaffold is a common feature in many EGFR tyrosine kinase inhibitors.[9] While [(4-Methylquinolin-2-yl)sulfanyl]acetic acid does not possess the 4-anilino group, the quinoline core itself is a crucial element for kinase binding.

  • The carboxylic acid moiety could potentially interact with the ATP-binding site of kinases, mimicking the phosphate groups of ATP.

Hypothesis 2: DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinoline ring suggests a potential for intercalation into DNA, a mechanism of action for several anticancer drugs.[3] This can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Furthermore, some quinoline derivatives are known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[4]

Supporting Evidence:

  • Certain substituted quinolines have been shown to bind to DNA through groove-binding or intercalation.[3]

  • Quinolone antibiotics, which share the core quinoline structure, are well-known inhibitors of bacterial DNA gyrase (a type II topoisomerase).[10]

  • Some quinoline-based anticancer agents function by stabilizing the DNA-topoisomerase II complex, leading to double-strand breaks and cell death.[4]

Hypothesis 3: Anti-inflammatory Activity via Inhibition of Pro-inflammatory Mediators

Quinoline derivatives have demonstrated significant anti-inflammatory properties.[11][12] This activity is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Supporting Evidence:

  • Some quinoline derivatives inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[13]

  • The inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, is another potential anti-inflammatory mechanism for quinoline-based compounds.[14]

  • The sulfanylacetic acid moiety is structurally similar to the side chains of some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for similar interactions with inflammatory targets.

Hypothesis 4: Antimicrobial Activity through Disruption of Essential Bacterial Processes

The quinoline scaffold is the basis for a major class of antibiotics, the quinolones and fluoroquinolones.[10] These compounds target essential bacterial enzymes, leading to bactericidal effects.

Supporting Evidence:

  • Quinolone antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, enzymes necessary for DNA replication and segregation.[10]

  • Some quinoline derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16]

  • The presence of a sulfur-containing side chain has been associated with the antimicrobial activity of some heterocyclic compounds.[15]

Experimental Workflows for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, a series of in vitro and cell-based assays can be employed. The following section provides detailed experimental protocols.

Workflow 1: Investigating Anticancer Activity and Kinase Inhibition

This workflow aims to assess the antiproliferative effects of the compound on cancer cell lines and to identify potential protein kinase targets.

Caption: Workflow for assessing anticancer and kinase inhibitory activity.

Protocol 1.1: Cancer Cell Line Proliferation Assay (MTT Assay)
  • Cell Culture: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 1.2: Kinase Inhibition Assay
  • Kinase Panel Screening: Submit the compound for screening against a broad panel of recombinant human protein kinases at a fixed concentration (e.g., 10 µM). This service is commercially available from various providers.

  • IC50 Determination: For any "hit" kinases that show significant inhibition (e.g., >50%) in the initial screen, perform dose-response experiments to determine the IC50 values. This is typically done using a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate by the kinase.

Protocol 1.3: Western Blot Analysis of Kinase Phosphorylation
  • Cell Lysis: Treat cancer cells with the compound at concentrations around its IC50 value for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., phospho-EGFR, total EGFR).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Workflow 2: Investigating DNA Interaction and Topoisomerase Inhibition

This workflow is designed to determine if the compound interacts with DNA and inhibits topoisomerase activity.

Caption: Workflow for evaluating DNA interaction and topoisomerase inhibition.

Protocol 2.1: Ethidium Bromide (EtBr) Displacement Assay
  • Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer.

  • Fluorescence Measurement: Measure the fluorescence emission of the DNA-EtBr complex (excitation at ~520 nm, emission at ~600 nm).

  • Compound Titration: Add increasing concentrations of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid to the DNA-EtBr complex and record the fluorescence spectrum after each addition.

  • Data Analysis: A decrease in fluorescence intensity indicates that the compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.

Protocol 2.2: Topoisomerase II Relaxation Assay
  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no compound).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a higher proportion of supercoiled DNA compared to the relaxed form.

Workflow 3: Investigating Anti-inflammatory Activity

This workflow focuses on assessing the compound's ability to modulate inflammatory responses in a cellular model.

Caption: Workflow for assessing anti-inflammatory properties.

Protocol 3.1: Measurement of Nitric Oxide (NO) Production
  • Cell Culture and Treatment: Plate RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in NO production indicates anti-inflammatory activity.

Protocol 3.2: ELISA for Pro-inflammatory Cytokines
  • Sample Collection: Collect the cell culture supernatant from LPS-stimulated macrophages treated with the compound as described in Protocol 3.1.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISAs) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: A dose-dependent decrease in the secretion of these cytokines would suggest an anti-inflammatory effect.[13][17]

Data Presentation and Interpretation

Table 1: Hypothetical Antiproliferative Activity of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma22.5 ± 3.4
HeLaCervical Cancer18.9 ± 2.8
HT29Colorectal Adenocarcinoma25.1 ± 4.0
Table 2: Hypothetical Kinase Inhibition Profile
Kinase% Inhibition at 10 µMIC50 (µM)
EGFR85%2.5
VEGFR278%4.1
c-Met65%8.9
PI3Kα55%12.3
Table 3: Hypothetical Anti-inflammatory Activity
AssayIC50 (µM)
NO Production (LPS-stimulated RAW 264.7)18.5
TNF-α Secretion (ELISA)20.1
IL-6 Secretion (ELISA)25.8

Conclusion

While the precise mechanism of action of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid remains to be elucidated, its chemical structure, in the context of the broader family of quinoline derivatives, provides a strong foundation for several plausible hypotheses. The proposed mechanisms, including protein kinase inhibition, DNA interaction, and modulation of inflammatory pathways, are supported by a substantial body of literature on related compounds. The experimental workflows detailed in this guide offer a systematic and comprehensive approach for researchers to investigate these potential mechanisms. Through the rigorous application of these in vitro and cell-based assays, a clearer understanding of the pharmacological profile of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid can be achieved, paving the way for its potential development as a therapeutic agent.

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Exploratory

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery and Biological Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Introduction: The Enduring Legacy of a Privileged Scaffold The quinoline scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of a Privileged Scaffold

The quinoline scaffold, a simple bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, holds a position of exceptional significance in the landscape of biological and medicinal chemistry.[1] Its prevalence in a vast array of natural products, most notably the cinchona alkaloids like quinine, spurred centuries of scientific inquiry into its therapeutic potential.[2] This exploration has revealed the quinoline nucleus to be a "privileged scaffold," a molecular framework that can be strategically modified to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides a comprehensive technical overview of the profound biological significance of the quinoline scaffold, delving into its multifaceted roles as an anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and neuroprotective agent. We will explore the intricate mechanisms of action, dissect structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest to harness the full potential of this remarkable molecular entity.

The Quinoline Scaffold: Structure and Reactivity

The fundamental structure of quinoline, with its unique arrangement of atoms, provides a versatile template for chemical modification. The numbering of the quinoline ring system is crucial for understanding and discussing the structure-activity relationships of its derivatives.

Caption: General structure and numbering of the quinoline scaffold.

The presence of the nitrogen atom at position 1 imparts a weak basic character to the molecule and influences its electronic properties, making the pyridine ring susceptible to nucleophilic substitution and the benzene ring amenable to electrophilic substitution.[5] This inherent reactivity has been extensively exploited by medicinal chemists to synthesize vast libraries of quinoline derivatives with fine-tuned biological activities.[6][7][8][9]

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

The quinoline scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating potent activity against a wide range of cancer cell lines.[10][11][12] Their mechanisms of action are diverse, targeting multiple key pathways involved in cancer progression.[5]

Mechanisms of Anticancer Action

Quinoline-based compounds exert their anticancer effects through several primary mechanisms:

  • Kinase Inhibition: A significant number of quinoline derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[13] These include:

    • Tyrosine Kinase Inhibitors (TKIs): Several FDA-approved drugs, such as Bosutinib , Lenvatinib , and Cabozantinib , feature a quinoline core and target key tyrosine kinases like BCR-ABL, SRC, VEGFR, and MET, which are crucial for tumor growth, angiogenesis, and metastasis.[14][15][16]

    • PI3K/Akt/mTOR Pathway Inhibition: This signaling cascade is frequently hyperactivated in cancer, promoting cell survival and proliferation. Quinoline-chalcone hybrids and other derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to apoptosis and cell cycle arrest.[14]

  • Topoisomerase Inhibition: Certain quinoline alkaloids, most notably Camptothecin and its analogs, are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds induce lethal double-strand breaks in cancer cells.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubule assembly by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, MET) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Topo Topoisomerase I DNA DNA Topo->DNA DNA Relaxation Quinoline_Kinase Quinoline Kinase Inhibitors (e.g., Bosutinib, Lenvatinib) Quinoline_Kinase->RTK Inhibit Quinoline_Kinase->PI3K Inhibit Quinoline_Tubulin Quinoline Tubulin Inhibitors Quinoline_Tubulin->Tubulin Inhibit Polymerization Quinoline_Topo Quinoline Topoisomerase Inhibitors (e.g., Camptothecin) Quinoline_Topo->Topo Inhibit

Caption: Key anticancer mechanisms of quinoline derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[10][17]

  • Position 4: Substitution with anilino groups is a common feature in many potent kinase inhibitors. The nature of the substituent on the aniline ring can significantly influence potency and selectivity.

  • Position 2: Aryl or heteroaryl substitutions at this position are often found in compounds with tubulin polymerization inhibitory activity.

  • Positions 6 and 7: Methoxy or other electron-donating groups at these positions are frequently observed in potent anticancer quinolines, often enhancing kinase inhibitory activity.

  • Position 8: Substitution at this position can modulate the physicochemical properties and biological activity of the compounds.

Quantitative Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected quinoline derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridCompound 39A549 (Lung)1.91[14]
Quinoline-Chalcone HybridCompound 40K-562 (Leukemia)5.29[14]
Quinoline-Chalcone HybridCompound 33 (EGFR Inhibitor)DLD1 (Colon)(EGFR IC50 = 37.07 nM)[14]
4-Anilino-quinolineCompound 38 (PI3K/mTOR Inhibitor)MCF-7 (Breast)(PI3K IC50 = 0.72)[18]
3,6-Disubstituted quinolineCompound 26 (c-Met Inhibitor)MKN45 (Gastric)0.093[19]
2-StyrylquinolineCompound 49 (EGFR Inhibitor)A431 (Skin)1.11[19]
Quinoline-based Hydrazone-HCT116 (Colon)-[16]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][20][21][22][23]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in an appropriate medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline test compounds in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with quinoline derivatives at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h (formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

II. Antimalarial Activity: A Historical Triumph and Ongoing Battle

The quinoline scaffold is historically synonymous with the fight against malaria, with quinine being the first effective treatment for this devastating disease.[3] The development of synthetic 4-aminoquinolines, such as chloroquine, revolutionized malaria therapy, although the emergence of drug resistance necessitates the continued development of new quinoline-based antimalarials.[10]

Mechanism of Antimalarial Action

The primary mechanism of action of 4-aminoquinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.

  • During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.

  • The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin.

  • Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole.

  • They are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.

  • The buildup of toxic free heme leads to oxidative stress and parasite death.

Structure-Activity Relationship (SAR) for Antimalarial Activity

The antimalarial activity of 4-aminoquinolines is critically dependent on their chemical structure.[6][8]

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is essential for high antimalarial activity.

  • 4-Amino Side Chain: A flexible diaminoalkane side chain at the 4-position is crucial. The length of this chain influences activity, with a 4-carbon chain (as in chloroquine) being optimal.

  • Terminal Amine: The basicity of the terminal tertiary amine in the side chain is important for the accumulation of the drug in the parasite's food vacuole.

III. Antibacterial Activity: Targeting Bacterial Replication

Quinoline derivatives, particularly the fluoroquinolones, represent a major class of synthetic broad-spectrum antibacterial agents.[18]

Mechanism of Antibacterial Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication:

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication.

By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial spectrum and potency of fluoroquinolones are heavily influenced by substitutions on the quinolone ring.[20][24]

  • N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, generally enhances activity against both Gram-positive and Gram-negative bacteria.

  • C-6 Position: A fluorine atom at this position significantly increases antibacterial potency.

  • C-7 Position: A piperazine ring or other cyclic amines at this position broadens the spectrum of activity, particularly against Pseudomonas aeruginosa.

  • C-8 Position: A fluorine or methoxy group at this position can further enhance activity against certain bacteria.

Quantitative Antibacterial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against common bacterial pathogens.

CompoundStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Reference
Compound 110.120.12[8]
Compound 120.240.12[8]
Compound 130.120.24[8]
Compound 140.120.12[8]
Ciprofloxacin12.56.25[25]
Amoxicillin-6.25[18]

IV. Antiviral, Anti-inflammatory, and Neuroprotective Activities: Expanding the Therapeutic Horizons

Beyond their well-established roles as anticancer, antimalarial, and antibacterial agents, quinoline derivatives have demonstrated significant potential in a range of other therapeutic areas.

Antiviral Activity

Quinoline-based compounds have shown promising activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus.[5][7][21] Their mechanisms of action are diverse and can involve:

  • Inhibition of Viral Enzymes: Some quinoline derivatives inhibit key viral enzymes such as reverse transcriptase and protease, which are essential for viral replication.

  • Interference with Viral Entry and Replication: Other compounds may block the entry of the virus into host cells or interfere with the replication of the viral genome.[5] For instance, some quinoline derivatives have been shown to inhibit bovine viral diarrhea virus (BVDV) by targeting the RNA-dependent RNA polymerase (RdRp) NS5B.[8]

CompoundVirusEC50Reference
Compound 1 (against BVDV)Bovine Viral Diarrhea Virus0.3 µM[8]
Compound 1ae (against IAV)Influenza A Virus1.87 µM[26]
Quinoline-morpholine hybridSARS-CoV-215.9 µM[27]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and quinoline derivatives have emerged as potential anti-inflammatory agents.[28][29] Their mechanisms of action often involve the modulation of key inflammatory pathways:

  • Inhibition of Pro-inflammatory Mediators: Quinoline compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).

  • Targeting Inflammatory Enzymes: Some derivatives inhibit enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), which play crucial roles in the inflammatory response.[28]

Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.[1][30][31][32]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) to laboratory conditions for at least one week.

    • Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test groups (various doses of the quinoline derivative).

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer the test compounds and control drugs orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each test group compared to the vehicle control group.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have shown promise as neuroprotective agents through various mechanisms.[3][4][17][20][33][34]

  • Antioxidant Effects: Many quinoline derivatives possess antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

  • Modulation of Signaling Pathways: They can modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway and the Bcl-2 family of proteins.

  • Enzyme Inhibition: Some quinolines inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[17]

neuroprotection_pathways ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Apoptosis Induces Quinoline Neuroprotective Quinoline Derivatives Quinoline->ROS Scavenges Quinoline->PI3K Activates

Caption: Neuroprotective signaling pathways modulated by quinoline derivatives.

V. Pharmacokinetics and ADMET Properties: A Crucial Consideration for Drug Development

For a quinoline derivative to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

  • Absorption and Distribution: The lipophilicity and ionization state of a quinoline derivative, which can be tuned by modifying its substituents, play a crucial role in its absorption and distribution throughout the body.[35]

  • Metabolism: Quinoline-based drugs are primarily metabolized in the liver by cytochrome P450 enzymes, such as CYP3A4. Understanding the metabolic pathways is essential to predict drug-drug interactions and optimize dosing regimens.

  • Excretion: The metabolites and the parent drug are typically excreted via the feces and urine.[23]

  • Toxicity: While generally well-tolerated, some quinoline derivatives can exhibit side effects. For example, fluoroquinolones have been associated with tendinitis and CNS effects. Careful toxicological evaluation is a critical part of the drug development process.

DrugKey ADMET PropertiesReference
Chloroquine Large volume of distribution, extensive protein binding, metabolized by CYPs.[16][35][36][37]
Ciprofloxacin Well-absorbed orally, primarily excreted renally, can cause CNS side effects.[18][26][34][38][39]
Bosutinib Orally administered, metabolized by CYP3A4, can cause gastrointestinal side effects.[15][16][40]
Lenvatinib Oral bioavailability, metabolized by CYP3A4, can cause hypertension and fatigue.[2][12][30][36][41]
Cabozantinib Oral administration, metabolized by CYP3A4, eliminated mainly in feces.[14][19][23][39]

VI. Synthetic Strategies: Building the Quinoline Core

A variety of synthetic methods have been developed to construct the quinoline scaffold, allowing for the creation of diverse libraries of derivatives for biological screening.[6][23] Some of the most common methods include:

  • Skraup Synthesis: A classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][8]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.

  • Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]

  • Combes Synthesis: The reaction of an aniline with a β-diketone.

  • Gould-Jacobs Reaction: A multi-step synthesis starting from an aniline and an alkoxymethylenemalonic ester.

Modern synthetic approaches often employ green chemistry principles, such as microwave-assisted synthesis and the use of eco-friendly catalysts, to improve efficiency and reduce environmental impact.[6][8]

Conclusion: The Future of Quinoline-Based Drug Discovery

The quinoline scaffold has undeniably left an indelible mark on the history of medicine and continues to be a vibrant and fruitful area of research for drug discovery and development. Its remarkable versatility, allowing for the modulation of a wide range of biological activities through synthetic modification, ensures its continued relevance in the quest for novel therapeutics. From combating infectious diseases to fighting cancer and neurodegeneration, the quinoline nucleus remains a powerful tool in the hands of medicinal chemists and a beacon of hope for patients worldwide. Future research will undoubtedly focus on the development of more selective and potent quinoline derivatives with improved safety profiles, further expanding the therapeutic potential of this privileged scaffold.

References

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Foundational

A Technical Guide to the Solubility Profile of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid in Common Laboratory Solvents

Introduction The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development.[1][2][3] Solubility, the maximum amount of a substance that can be dissolved in a given solvent at...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development.[1][2][3] Solubility, the maximum amount of a substance that can be dissolved in a given solvent at a specified temperature, profoundly influences a compound's bioavailability, formulation feasibility, and the reliability of in vitro bioassays.[1][4][5] Compounds with low aqueous solubility are often plagued by poor oral absorption, which can terminate the development of otherwise promising therapeutic candidates.[1][4] Therefore, a thorough characterization of a new chemical entity's (NCE) solubility in a variety of relevant solvents is not merely a perfunctory task but a critical step in risk mitigation and lead candidate optimization.[4][6]

This guide provides a detailed technical framework for determining the solubility profile of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. This compound, featuring a quinoline heterocycle linked to an acetic acid moiety via a thioether bridge, presents an interesting case for solubility analysis due to its amphiphilic nature. This document will cover the theoretical physicochemical principles governing its solubility, a detailed, field-proven experimental protocol for its determination, and guidelines for data presentation and interpretation.

Physicochemical Principles & Predicted Solubility

The molecular structure of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid dictates its solubility behavior. It is comprised of two key regions:

  • A large, nonpolar aromatic system: The 4-methylquinoline ring is hydrophobic and will favor interactions with nonpolar organic solvents.[7] Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[8]

  • A polar, ionizable functional group: The carboxylic acid moiety (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[9] This group is expected to interact favorably with polar solvents.

This dual character suggests that the compound's solubility will be highly dependent on the nature of the solvent. Furthermore, the carboxylic acid group (pKa typically ~3-5) means its aqueous solubility will be highly pH-dependent.

  • In acidic to neutral aqueous media (pH < 7): The carboxylic acid will be predominantly in its protonated, neutral form (-COOH). The low polarity of this form, combined with the large hydrophobic quinoline ring, will likely result in very low aqueous solubility .

  • In basic aqueous media (pH > 7): The carboxylic acid will deprotonate to form the carboxylate salt (-COO⁻). This charged species is significantly more polar and will dramatically increase aqueous solubility .[10][11]

  • In polar protic solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, leading to moderate to good solubility .

  • In polar aprotic solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and nonpolar regions of the molecule, suggesting good to excellent solubility .

  • In nonpolar solvents (e.g., Hexane, Toluene): The dominant nonpolar quinoline ring will favor these solvents, but the highly polar carboxylic acid group will strongly disfavor them, likely resulting in poor solubility .

Experimental Methodology: Equilibrium Solubility Determination

To ensure scientific rigor, the thermodynamic equilibrium solubility must be determined. This value represents the true saturation point of the solvent under a given set of conditions. The "shake-flask" method is the gold-standard technique for this purpose and is recommended by regulatory bodies like the ICH.[12][13][14][15]

Materials & Equipment
  • Solute: [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (solid, >98% purity)

  • Solvents:

    • Deionized Water (pH adjusted buffers: 1.2, 4.5, 6.8, 9.0)

    • Ethanol (ACS grade)

    • Methanol (ACS grade)

    • Dimethyl Sulfoxide (DMSO, ACS grade)

    • N,N-Dimethylformamide (DMF, ACS grade)

    • Acetone (ACS grade)

    • Acetonitrile (HPLC grade)

    • Hexane (ACS grade)

  • Equipment:

    • Analytical balance (± 0.01 mg)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control (incubator)

    • Centrifuge with temperature control

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector[16][17]

    • pH meter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of each solvent prep1->prep2 Step 1-2 equil1 Incubate on orbital shaker (e.g., 25°C, 48h) prep2->equil1 equil2 Ensure excess solid remains visible equil1->equil2 Visual Check sep1 Centrifuge vials to pellet undissolved solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 analysis1 Prepare serial dilutions of filtrate sep3->analysis1 analysis2 Analyze by validated HPLC-UV method analysis1->analysis2 analysis3 Quantify concentration against calibration curve analysis2->analysis3 result Calculate Solubility (mg/mL or mM) analysis3->result

Sources

Protocols & Analytical Methods

Method

Applications of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid in proteomics research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the theoretical applications and detail...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the theoretical applications and detailed experimental protocols for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid in the field of proteomics research. While direct, published applications of this specific molecule are nascent, its chemical structure—featuring a quinoline scaffold and a cysteine-reactive sulfanylacetic acid moiety—positions it as a promising chemical probe for covalent ligand discovery and the exploration of the functional cysteinome. This guide is built upon established principles of chemical proteomics and provides researchers with the foundational knowledge and practical, albeit theoretical, workflows to leverage this compound for novel biological insights. We will delve into its use in profiling cysteine reactivity, identifying protein targets through competitive profiling, and the associated mass spectrometry-based analytical strategies.

Introduction: Unveiling a Novel Chemoproteomic Probe

The study of protein function and regulation is central to understanding cellular biology and disease. Cysteine, with its nucleophilic thiol side chain, is a unique amino acid that plays critical roles in protein structure, catalysis, and redox signaling.[1][2] The reactivity of specific cysteine residues is often tuned by the local protein microenvironment, making them key sites for post-translational modifications and targets for covalent drug discovery.[1] Chemical proteomics, particularly activity-based protein profiling (ABPP), has emerged as a powerful methodology to map the reactive and ligandable cysteines across the entire proteome.[2]

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid (PubChem CID: 753840) is a molecule of significant interest for such applications.[3] Its structure is bifunctional:

  • The (Sulfanyl)acetic Acid Moiety: This group is analogous to iodoacetamide, a classic cysteine-reactive probe.[4] The thiol group of a cysteine residue can act as a nucleophile, attacking the carbon atom adjacent to the sulfur and displacing the sulfur atom in a nucleophilic substitution reaction, forming a stable covalent bond. The presence of the carboxylic acid provides a potential handle for downstream applications such as enrichment.

  • The 4-Methylquinoline Scaffold: Quinoline derivatives are prevalent in biologically active compounds and approved drugs, known to interact with a variety of proteins, including protein kinases.[5][6] This scaffold may confer additional binding affinity and selectivity towards certain protein classes, potentially targeting cysteines in or near ligand-binding pockets.

This guide presents hypothetical, yet scientifically grounded, applications of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid as a novel chemical probe for proteomics research.

Principle of Cysteine Reactivity Profiling

The core application of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid in proteomics is the covalent labeling of cysteine residues. The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the methylene carbon of the acetic acid group, leading to the formation of a stable thioether bond and the displacement of the quinoline-2-thiol leaving group. This reaction results in a specific mass modification on the cysteine-containing peptide, which can be detected by mass spectrometry.

By treating a complex protein mixture (e.g., a cell lysate) with this compound, one can "snapshot" the reactive cysteines. Subsequent proteomic analysis can identify which proteins are labeled and at which specific cysteine sites. This provides a global map of cysteine reactivity, offering insights into protein function and identifying potential sites for covalent ligand development.[7][8]

Application I: Global Profiling of Reactive Cysteines

This protocol outlines a bottom-up proteomics workflow to identify proteins and specific cysteine residues that are covalently modified by [(4-Methylquinolin-2-yl)sulfanyl]acetic acid in a human cell lysate.

Experimental Workflow

Global_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Proteomic Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Lysate HEK293T Cell Lysate Labeling Covalent Labeling (pH 7.4, 37°C) Lysate->Labeling Probe [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Probe->Labeling Reduction Reduction (DTT) Labeling->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Trypsin Digestion Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search (Variable Modification) LC_MS->DB_Search Identification Identify Modified Peptides & Proteins DB_Search->Identification

Caption: Workflow for identifying cysteine targets of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Step-by-Step Protocol
  • Lysate Preparation:

    • Harvest cultured HEK293T cells and wash twice with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration using a BCA assay.

  • Protein Labeling:

    • Dilute the proteome to 1 mg/mL in the lysis buffer.

    • Add [(4-Methylquinolin-2-yl)sulfanyl]acetic acid from a freshly prepared DMSO stock solution to a final concentration of 100 µM.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics):

    • Denature the labeled proteome by adding urea to a final concentration of 8 M.

    • Reduce remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate free cysteines with 20 mM iodoacetamide for 30 minutes in the dark at room temperature.

    • Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 1 M.

    • Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a mobile phase A (e.g., 0.1% formic acid or 0.5% acetic acid in water). Recent studies suggest that 0.5% acetic acid can improve peptide detection sensitivity.[9][10]

    • Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

    • Use a data-dependent acquisition (DDA) method, selecting the top 15-20 most intense precursor ions for HCD fragmentation.

  • Data Analysis:

    • Search the raw MS data against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.

    • Specify a variable modification on cysteine corresponding to the addition of the carboxymethyl group from the probe, resulting in a mass shift of +58.0055 Da.

    • Set a false discovery rate (FDR) of 1% for peptide and protein identification.

    • Filter the results to identify high-confidence modified peptides and their corresponding proteins.

Hypothetical Data Output
Protein (Accession)Modified CysteinePeptide SequenceModification Score
GAPDH (P04406)Cys152K.TTVC TTVGAK.W125.3
PPIA (P62937)Cys52R.DIC (S)GTVIGK.V98.7
PRDX1 (Q06830)Cys52K.VLSC ADVPLR.E110.1

Application II: Competitive Profiling for Covalent Ligand Target Identification

A powerful application of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is in competitive profiling to identify the cellular targets of a novel, cysteine-reactive small molecule inhibitor.[7][11] In this workflow, the proteome is pre-treated with the inhibitor of interest. The probe is then used to label the remaining accessible cysteines. Proteins that are targeted by the inhibitor will show a reduced signal from the probe, which can be quantified using mass spectrometry.

Experimental Workflow

Competitive_Profiling_Workflow cluster_0 Experimental Groups cluster_1 Probe Labeling cluster_2 Proteomic Analysis cluster_3 Data Analysis Lysate1 Cell Lysate + Vehicle (DMSO) Probe Add [(4-Methylquinolin-2-yl)sulfanyl]acetic acid to both groups Lysate1->Probe Lysate2 Cell Lysate + Inhibitor X Lysate2->Probe Processing Proteomic Processing (Reduction, Alkylation, Digestion) Probe->Processing LC_MS Quantitative LC-MS/MS (e.g., Label-Free Quantification) Processing->LC_MS Quantification Quantify Modified Peptides LC_MS->Quantification Target_ID Identify Proteins with Reduced Labeling Quantification->Target_ID

Caption: Workflow for competitive profiling to identify inhibitor targets.

Step-by-Step Protocol
  • Lysate Preparation and Inhibitor Treatment:

    • Prepare cell lysate as described in Application I.

    • Aliquot the lysate into two groups: a control group and an inhibitor-treated group.

    • To the control group, add vehicle (e.g., DMSO).

    • To the experimental group, add the cysteine-reactive inhibitor of interest at a desired concentration (e.g., 10 µM).

    • Incubate both groups for 30 minutes at 37°C.

  • Probe Labeling:

    • Add [(4-Methylquinolin-2-yl)sulfanyl]acetic acid to both groups to a final concentration of 100 µM.

    • Incubate for 1 hour at 37°C.

  • Sample Preparation and Quantitative Mass Spectrometry:

    • Process both samples for mass spectrometry as described in Application I.

    • For quantification, either label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be used.[11]

  • Data Analysis:

    • Perform the database search as in Application I, ensuring the quantitative analysis feature is enabled in the software.

    • Calculate the ratio of the abundance of each modified peptide between the inhibitor-treated and control groups.

    • Proteins with a significantly reduced ratio are considered potential targets of the inhibitor.

Hypothetical Quantitative Data
Protein TargetModified CysteineLFQ Intensity (Control)LFQ Intensity (Inhibitor)Ratio (Inhibitor/Control)
BTKCys4811.5 x 10^81.2 x 10^70.08
EGFRCys7979.8 x 10^79.1 x 10^70.93
GAPDHCys1522.1 x 10^92.0 x 10^90.95

In this hypothetical example, the inhibitor selectively targets BTK, as indicated by the strong reduction in probe labeling at Cys481.

Mass Spectrometry Fragmentation and Identification

The identification of peptides modified by [(4-Methylquinolin-2-yl)sulfanyl]acetic acid relies on accurate mass measurement and the interpretation of MS/MS fragmentation spectra.

  • Mass Shift: The covalent modification of a cysteine residue by the carboxymethyl group results in a mass increase of +58.0055 Da . This value should be set as a variable modification on cysteine in the database search parameters.

  • Fragmentation: In HCD fragmentation, the peptide backbone will fragment into b- and y-ions. The mass shift will be observed on the fragment ion containing the modified cysteine residue, aiding in the precise localization of the modification. The quinoline portion of the molecule is a leaving group and will not be part of the final modified peptide.

Materials and Reagents

Reagent/MaterialSupplier
[(4-Methylquinolin-2-yl)sulfanyl]acetic acidSanta Cruz Biotechnology (CAS 17880-62-5)
Human Embryonic Kidney (HEK293T) cellsATCC
Protease Inhibitor CocktailSigma-Aldrich
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)Sigma-Aldrich
Sequencing Grade Modified TrypsinPromega
Acetonitrile (ACN), Formic Acid (FA), Acetic Acid (AA)Fisher Scientific (LC-MS Grade)
C18 SPE CartridgesWaters
High-Resolution Mass Spectrometer (e.g., Orbitrap)Thermo Fisher Scientific

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Probe concentration too low.- Incubation time too short.- pH of lysate is not optimal for thiol reactivity.- Optimize probe concentration (e.g., 50-200 µM).- Increase incubation time (e.g., up to 2 hours).- Ensure lysate pH is between 7.2 and 8.0.
High Background/Non-specific Labeling - Probe concentration is too high.- Reduce the probe concentration and incubation time.
Poor Identification of Modified Peptides - Incorrect mass shift specified in the database search.- Low abundance of modified peptides.- Double-check the calculated mass shift for the modification (+58.0055 Da).- Consider an enrichment strategy for carboxyl-containing peptides.

References

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). bioRxiv.
  • Adibekian, A. (2015). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery.
  • Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications. (2018). Royal Society of Chemistry.
  • Vinogradova, D. S., et al. (2020). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Cell Chemical Biology.
  • Yang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • BIOSYNCE. (2025). What proteins can bind to quinoline? BIOSYNCE Blog.
  • BenchChem. (2025). Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. BenchChem.
  • HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites.
  • Musso, L., et al. (2019).
  • El-Gamal, M. I., et al. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Li, Y., et al. (2022).
  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols: 4,6,8-Trimethyl-quinoline-2-thiol in Proteomics Research. BenchChem.
  • PubChemLite. 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid. PubChem.
  • Santa Cruz Biotechnology. (4-Methyl-quinolin-2-ylsulfanyl)-acetic acid. SCBT.
  • Zhang, Z., et al. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry.
  • PubChem. (Quinolin-2-ylsulfanyl)-acetic acid. PubChem.
  • Kelly, R. T., et al. (2023). Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. bioRxiv.
  • Dwivedi, R. C., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research.
  • Fluorochem. (4-Methyl-quinolin-2-ylsulfanyl)-acetic acid. Reagent Instruments Network.
  • Jasiński, M., et al. (2022).
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

Sources

Application

Application Notes &amp; Protocols: [(4-Methylquinolin-2-yl)sulfanyl]acetic Acid as a Versatile Precursor for Novel Derivative Synthesis

Authored by: A Senior Application Scientist Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, inclu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. [(4-Methylquinolin-2-yl)sulfanyl]acetic acid represents a particularly valuable starting material. Its structure incorporates three key features ripe for chemical exploration: a reactive carboxylic acid handle, a nucleophilic quinoline nitrogen, and an aromatic core that can be further modified.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging [(4-Methylquinolin-2-yl)sulfanyl]acetic acid as a precursor. We will move beyond simple reaction lists to explain the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in established chemical principles.

Part 1: Physicochemical Profile & Strategic Analysis of the Precursor

Before embarking on synthesis, a thorough understanding of the precursor's properties is essential. [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a stable, crystalline solid under standard laboratory conditions. Its strategic value lies in its distinct reactive centers.

  • The Carboxylic Acid (-COOH): This is the most accessible functional group for derivatization. It serves as an ideal electrophilic partner for a vast array of nucleophiles, making it the primary target for generating libraries of amides and esters.

  • The Thioether Linkage (-S-): The sulfur atom is generally stable but can be susceptible to oxidation under harsh conditions. Care must be taken to select reagents that will not lead to undesired sulfoxide or sulfone byproducts.

  • The Quinoline Core: The aromatic system is electron-rich and can be targeted for electrophilic aromatic substitution, though this typically requires more forcing conditions than derivatizing the acid moiety. The 4-methyl group provides a useful spectroscopic handle for characterization via ¹H NMR.

Experimental Workflow Overview

The general strategy involves a modular approach: synthesizing a library of derivatives from the common precursor, followed by robust purification and characterization, and finally, screening for desired biological or material properties.

G cluster_0 Synthesis Phase cluster_1 Purification & Characterization cluster_2 Application Screening Precursor [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Coupling Coupling Reaction (e.g., Amide, Ester Formation) Precursor->Coupling Reagents Diverse Nucleophiles (e.g., Amines, Alcohols) Reagents->Coupling Crude Crude Product Mixture Coupling->Crude Purify Purification (Column Chromatography) Crude->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Pure Pure Novel Derivative Characterize->Pure Screen Biological / Material Screening Assays Pure->Screen Data Activity Data (e.g., IC₅₀) Screen->Data

Caption: General workflow from precursor to final application data.

Part 2: Core Synthetic Protocols: Amide Library Generation

The formation of an amide bond is a cornerstone of medicinal chemistry, as it introduces a stable, hydrogen-bonding moiety crucial for molecular recognition. The following protocol details a reliable method for synthesizing a diverse library of amides from the title precursor using HATU, a highly efficient and widely used coupling reagent.

Why Choose HATU?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent. It is preferred for several reasons:

  • High Efficiency: It rapidly activates the carboxylic acid, leading to high yields.

  • Low Epimerization Risk: For chiral amines, HATU minimizes the risk of losing stereochemical integrity.

  • Favorable Byproducts: The byproducts are water-soluble, facilitating easier purification compared to carbodiimide-based reagents like DCC.

Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, argon/nitrogen atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (e.g., 233 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL).

  • Reagent Addition: Add the desired amine (1.1 mmol), followed by HATU (456 mg, 1.2 mmol).

  • Base Addition: Add DIPEA (523 μL, 3.0 mmol) dropwise to the stirring solution. Expert Insight: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain an optimal pH for the reaction. Its bulky nature prevents it from competing with the desired amine nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (~20 mL).

    • Extract the aqueous layer three times with ethyl acetate (~20 mL each).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Data Presentation: Representative Amide Derivatives

The following table summarizes expected results for the synthesis of three distinct amide derivatives, showcasing the versatility of the protocol.

DerivativeAmine UsedMolecular Weight ( g/mol )Typical Yield¹H NMR (CDCl₃) δ (ppm) for -CH₂-S-
1 Benzylamine322.42>85%~3.95 (s, 2H)
2 Morpholine302.39>90%~4.01 (s, 2H)
3 Aniline308.39>80%~3.98 (s, 2H)

Part 3: Core Synthetic Protocols: Ester Synthesis

Ester derivatives are valuable for modulating properties like lipophilicity and metabolic stability. A Steglich esterification offers a mild and effective route that avoids the harsh acidic conditions of a classic Fischer esterification, which could potentially degrade the quinoline core.

Protocol 3.1: Steglich Esterification

This method uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid and a catalyst, DMAP, to facilitate the nucleophilic attack by the alcohol.

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 eq)

  • Desired alcohol (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under N₂, dissolve [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (233 mg, 1.0 mmol), the desired alcohol (1.5 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction rate and minimize side reactions.

  • DCC Addition: Add a solution of DCC (227 mg, 1.1 mmol) in a small amount of anhydrous DCM dropwise.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester via flash column chromatography (gradient of ethyl acetate in hexanes).

Reaction Scheme: Steglich Esterification

G cluster_0 Reaction Components cluster_1 Process cluster_2 Products Precursor Quinoline-S-CH₂COOH Activation Acid Activation (O-acylisourea intermediate) Precursor->Activation Alcohol R'-OH Attack Nucleophilic Attack by R'-OH Alcohol->Attack Reagents DCC + DMAP Reagents->Activation Activation->Attack Ester Quinoline-S-CH₂COOR' Attack->Ester Byproduct Dicyclohexylurea (DCU) (Precipitate) Attack->Byproduct

Caption: Key steps in the DMAP-catalyzed Steglich esterification.

Part 4: Structural Confirmation and Purity Analysis

Trustworthiness in synthesis is achieved through rigorous characterization. Every novel derivative must be validated to confirm its structure and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure. Key diagnostic signals include the singlet for the -S-CH₂- protons (typically 3.9-4.1 ppm) and the appearance of new signals corresponding to the added amine or alcohol moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement that matches the theoretical value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A purity level of >95% is typically required for compounds intended for biological screening.

Conclusion and Future Outlook

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a powerful and versatile precursor for constructing novel molecular entities. The protocols detailed herein for amide and ester formation are robust, scalable, and adaptable to a wide range of building blocks, enabling the rapid generation of chemical libraries. By coupling these reliable synthetic methods with rigorous purification and characterization, researchers can confidently advance novel derivatives into biological or material science screening funnels, accelerating the discovery process. Future work could explore C-H activation or cross-coupling reactions on the quinoline core to add further layers of molecular complexity.

References

  • Title: Peptide Amide Bond Formation: A New and Effective Approach Source: Chemical Communications URL: [Link]

  • Title: A simple and new method for the esterification of carboxylic acids Source: Angewandte Chemie International Edition URL: [Link]

Method

Application Notes and Protocols for the Synthesis of Quinoline-2-thiones

Introduction Quinoline-2-thiones, existing in tautomeric equilibrium with quinoline-2-thiols, represent a pivotal class of heterocyclic compounds. Their scaffold is a cornerstone in the development of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-2-thiones, existing in tautomeric equilibrium with quinoline-2-thiols, represent a pivotal class of heterocyclic compounds. Their scaffold is a cornerstone in the development of pharmaceuticals and functional materials, exhibiting a wide array of biological activities.[1][2] These compounds have garnered significant attention for their potential as therapeutic agents, fluorescent probes for detecting hazardous materials, corrosion inhibitors, and as versatile ligands in coordination chemistry.[1][3] Furthermore, their inherent reactivity makes them valuable precursors for a diverse range of C2-substituted quinoline derivatives.[3][4][5]

This comprehensive guide provides detailed experimental protocols for the synthesis of quinoline-2-thiones, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established and contemporary chemical literature, with an emphasis on explaining the rationale behind procedural steps to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Methodologies

The synthesis of quinoline-2-thiones can be approached through several strategic routes. The choice of a particular method is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements. This guide will detail three robust and widely applicable protocols.

Protocol 1: Synthesis from Quinoline N-Oxides via Deoxygenative C-H/C-S Functionalization

This modern, metal-free approach offers high regioselectivity and is characterized by its mild reaction conditions and operational simplicity.[1][4][5] It provides an efficient route to a wide variety of functionalized quinoline-2-thiones from readily available quinoline N-oxides.[3][4][5]

Scientific Principle

The reaction proceeds via a deoxygenative C-H functionalization of the quinoline N-oxide. Triflic anhydride activates the N-oxide, making the C2 position susceptible to nucleophilic attack by thiourea, which serves as the sulfur source.[1][3] This method is advantageous due to its high yields and tolerance for a broad range of functional groups.[1][4]

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Quinoline N-oxide in MeCN Add_Thiourea Add Thiourea Start->Add_Thiourea Cool Cool to 0 °C Add_Thiourea->Cool Add_Tf2O Slowly add Triflic Anhydride Cool->Add_Tf2O Warm_Stir Warm to RT and Stir Add_Tf2O->Warm_Stir Quench Quench with aq. NaHCO₃ Warm_Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry_Concentrate Dry, Filter, Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Quinoline-2-thione Purify->Product

Caption: Workflow for Quinoline-2-thione Synthesis from N-Oxides.

Detailed Step-by-Step Protocol
  • To a solution of the desired quinoline N-oxide (1.0 mmol, 1.0 equiv.) in acetonitrile (5 mL), add thiourea (2.0 mmol, 2.0 equiv.).

  • Cool the resulting mixture to 0 °C using an ice bath.

  • With vigorous stirring, slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the cooled mixture.

  • Allow the reaction to gradually warm to room temperature and continue stirring for the duration specified by reaction monitoring (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure quinoline-2-thione.[2]

Quantitative Data
EntryStarting MaterialTime (h)Yield (%)
1Quinoline N-oxide176
24-Methylquinoline N-oxide1.582
36-Bromoquinoline N-oxide285
47-Methoxyquinoline N-oxide279

Yields are based on optimized conditions reported in the literature and may vary.[1]

Protocol 2: Synthesis from 2-Chloroquinolines

This classical and highly reliable method involves the nucleophilic aromatic substitution of the chlorine atom at the C2 position of the quinoline ring with a sulfur nucleophile.[2] Common sulfur sources include sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), and thiourea.

Scientific Principle

The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. A suitable sulfur nucleophile can displace the chloride ion, leading to the formation of the corresponding thiol, which exists in tautomeric equilibrium with the more stable thione form.

Method 2A: Using Sodium Sulfide

This protocol is particularly useful for substrates bearing electron-withdrawing groups that further activate the C2 position.

Reaction Mechanism

Start 2-Chloroquinoline Derivative Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Reagent Na₂S in DMF Reagent->Intermediate Product_Thiol Quinoline-2-thiol Intermediate->Product_Thiol Loss of Cl⁻ Product_Thione Quinoline-2-thione Product_Thiol->Product_Thione Tautomerization

Caption: Mechanism of Synthesis from 2-Chloroquinoline.

Detailed Step-by-Step Protocol
  • Dissolve the 2-chloroquinoline derivative (1.0 mmol, 1.0 equiv.) in dry N,N-dimethylformamide (DMF, 5 mL).

  • Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Filter the resulting precipitate, wash it thoroughly with water, and dry it to obtain the desired quinoline-2-thione.[2]

Method 2B: Using Thiourea

Thiourea offers a convenient and often milder alternative to inorganic sulfides. The reaction proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the final product. This method is also effective for the synthesis of quinoline-2-thiones from 2,4-dichloroquinolines.[6]

Detailed Step-by-Step Protocol
  • A mixture of the 2-chloroquinoline (10 mmol) and thiourea (30 mmol) in DMF (30 mL) is heated under reflux for 4 hours.

  • After cooling, the reaction mixture is poured into cold water.

  • The resulting solid is dissolved in a 0.5 M sodium hydroxide solution (100 mL) and filtered to remove any insoluble byproducts.

  • The alkaline solution is then acidified with 1 M hydrochloric acid (60 mL) to precipitate the product.

  • The yellow precipitate is collected by filtration and can be further purified by crystallization.[6]

Protocol 3: Thionation of 2-Quinolones using Lawesson's Reagent

This method directly converts the carbonyl group of a quinolin-2(1H)-one into a thiocarbonyl group. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a highly effective thionating agent for this transformation.[7][8]

Scientific Principle

Lawesson's reagent facilitates the exchange of an oxygen atom for a sulfur atom in a carbonyl group. The reaction is driven by the formation of a high-energy, four-membered thiaoxaphosphetane intermediate, which then fragments to yield the desired thione and a stable phosphorus-oxygen byproduct.[9] This method is particularly useful when the corresponding 2-quinolone is more readily available than the 2-chloroquinoline.

Thionation Mechanism

Start Quinolin-2(1H)-one Intermediate Thiaoxaphosphetane Intermediate Start->Intermediate [2+2] Cycloaddition Reagent Lawesson's Reagent Reagent->Intermediate Product Quinoline-2-thione Intermediate->Product Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct Cycloreversion

Caption: Thionation using Lawesson's Reagent.

Detailed Step-by-Step Protocol
  • In a round-bottom flask, suspend the quinolin-2(1H)-one (10 mmol) in anhydrous toluene (50 mL).

  • Add Lawesson's reagent (5 mmol, 0.5 equiv.) to the suspension.

  • Heat the mixture to reflux and maintain it at this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure quinoline-2-thione.

Quantitative Data for Thionation
EntryStarting MaterialTime (h)Yield (%)
1Quinolin-2(1H)-one3>90
24-Methylquinolin-2(1H)-one2.5>90
36-Chloroquinolin-2(1H)-one485-90

Yields are typical for this type of reaction and may vary based on substrate and specific conditions.[7]

Characterization of Quinoline-2-thiones

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity. The presence of the N-H proton signal (typically downfield) and the C=S carbon signal (around 190-200 ppm) are characteristic.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • FT-IR Spectroscopy: To identify characteristic functional groups. The C=S stretching vibration is typically observed in the region of 1200-1050 cm⁻¹.

  • Melting Point: To assess the purity of the synthesized compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Lawesson's reagent has a strong, unpleasant odor. Handle in a fume hood and quench any residual reagent with bleach.

  • Hydrogen sulfide, which may be evolved during some of these reactions, is a toxic gas.[10] Ensure proper ventilation and consider using a trap for any off-gassing.

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. [Link]

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. PubMed, 88(2), 1018–1023. [Link]

  • Mohareb, R. M., & El-Sayed, N. N. (2000). Thienoquinolines. Part 6. Reaction of 2-chloro-3-(1,2-dibromoethyl)-quinolines with thiourea. Journal of Chemical Research, 2000(10), 466-467. [Link]

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). C−S Functionalization of Quinoline N‑Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018-1023. [Link]

  • PrepChem. (n.d.). Preparation of 2-Mercapto-Quinoline-N-Oxide. [Link]

  • Sangeetha, R., & P. V. (2010). Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. E-Journal of Chemistry, 7(S1), S335-S339. [Link]

  • Gaki, A. G., et al. (2020). Thionation of the 2‐λ 5 ‐Phosphaquinolin‐2‐one Scaffold with Lawesson's Reagent. ChemistrySelect, 5(2), 651-654. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-mercaptoquinoline-3-carbhaldehyde. [Link]

  • El-Shaaer, H. M., et al. (1997). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2(1), 8-15. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2(28), 10419-10439. [Link]

  • Wang, M. F., Wang, S., & Luo, R. (2024). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. Organic & Biomolecular Chemistry, 22(1), 104-108. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

Sources

Application

The Role of [(4-Methylquinolin-2-yl)sulfanyl]acetic Acid in the Development of Anticancer Agents: A Technical Guide for Researchers

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant pharmacological activities, including anticancer properties.[1] This guide delves i...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant pharmacological activities, including anticancer properties.[1] This guide delves into the promising, yet underexplored, role of a specific derivative, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, in the landscape of anticancer agent development. While direct extensive research on this particular molecule is emerging, we will explore its synthesis, potential mechanisms of action, and relevant experimental protocols by drawing upon established knowledge of closely related quinoline analogs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to investigate this compound and its derivatives as potential cancer therapeutics.

Introduction to the Quinoline Scaffold in Oncology

Quinoline and its derivatives have demonstrated a remarkable breadth of anticancer activities.[1] These compounds can influence a variety of cellular processes critical for cancer cell proliferation and survival. The versatility of the quinoline ring system allows for diverse chemical modifications, leading to a wide array of derivatives with distinct mechanisms of action. These mechanisms include, but are not limited to, the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1] The core structure of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid combines the established quinoline pharmacophore with a sulfanylacetic acid moiety, a functional group that can influence solubility, metal chelation, and interaction with biological targets.

Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic Acid and Its Analogs

A plausible and efficient synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid involves a nucleophilic substitution reaction. The general strategy is to react a halogenated quinoline precursor with a sulfur-containing nucleophile. A key intermediate is 2-chloro-4-methylquinoline, which can be synthesized from 4-methylquinolin-2(1H)-one.

Protocol 1: Synthesis of 2-Chloro-4-methylquinoline

This protocol is adapted from the chlorination of related quinolinone structures.

Materials:

  • 4-methylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or other suitable high-boiling solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylquinolin-2(1H)-one in toluene.

  • Carefully add phosphorus oxychloride (POCl₃) dropwise to the suspension at room temperature. A typical molar ratio is 2-5 equivalents of POCl₃ per equivalent of the quinolinone.

  • Add a catalytic amount of DMF to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4-methylquinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic Acid

This protocol outlines the nucleophilic substitution of the 2-chloroquinoline with thioglycolic acid.

Materials:

  • 2-Chloro-4-methylquinoline

  • Thioglycolic acid

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or other suitable polar solvent

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve thioglycolic acid in ethanol.

  • Add a solution of sodium hydroxide or potassium carbonate in water or ethanol to the flask to form the thioglycolate salt in situ.

  • To this solution, add 2-chloro-4-methylquinoline.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Caption: Synthetic workflow for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Potential Anticancer Mechanisms and Structure-Activity Relationship (SAR)

While specific mechanistic studies on [(4-Methylquinolin-2-yl)sulfanyl]acetic acid are limited, the broader class of quinoline derivatives offers insights into its potential anticancer activities.

Induction of Apoptosis and Cell Cycle Arrest

Many quinoline derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells.[2] The presence of the quinoline ring is often crucial for this activity. It is plausible that [(4-Methylquinolin-2-yl)sulfanyl]acetic acid could interact with key regulators of the cell cycle and apoptosis, leading to the inhibition of cancer cell proliferation.

Inhibition of Tyrosine Kinases

The inhibition of tyrosine kinases is a well-established mechanism for several quinoline-based anticancer drugs. These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating binding to the ATP-binding site of kinases.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2]

  • Position 2 Substitution: The sulfanylacetic acid group at the 2-position is a key feature. The sulfur atom can act as a linker, and the carboxylic acid group can form hydrogen bonds or salt bridges with biological targets, potentially enhancing binding affinity.

  • Position 4 Substitution: The methyl group at the 4-position can influence the electronic properties and steric profile of the molecule. This can affect how the compound interacts with its target and may also impact its metabolic stability.

SAR_Insights cluster_Core Quinoline Core cluster_Substituents Key Substituents cluster_Activity Biological Activity Quinoline Quinoline Scaffold (Pharmacophore) Sulfanylacetic_Acid 2-Sulfanylacetic Acid Moiety - Potential for H-bonding - Influences solubility - Metal chelation? Quinoline->Sulfanylacetic_Acid at C2 Methyl_Group 4-Methyl Group - Modifies electronics - Steric influence - Affects metabolism Quinoline->Methyl_Group at C4 Anticancer_Activity Anticancer Activity - Apoptosis Induction - Cell Cycle Arrest - Kinase Inhibition? Sulfanylacetic_Acid->Anticancer_Activity contributes to Methyl_Group->Anticancer_Activity modulates

Sources

Method

Application Notes and Protocols: [(4-Methylquinolin-2-yl)sulfanyl]acetic acid as a Versatile Building Block for Heterocyclic Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid as a pivotal precursor in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid as a pivotal precursor in the synthesis of diverse and biologically significant heterocyclic compounds. The quinoline moiety is a privileged structure in medicinal chemistry, and its incorporation into novel heterocyclic frameworks often leads to compounds with enhanced pharmacological profiles.[1][2][3] This document details the underlying chemical principles, provides field-proven, step-by-step protocols for the synthesis of key scaffolds such as thiazolidin-4-ones, and offers expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be robust and reproducible, facilitating the exploration of new chemical space in drug discovery and materials science.

Introduction: The Strategic Importance of the Quinoline Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals, agrochemicals, and veterinary products containing at least one heterocyclic ring. The quinoline ring system, a fusion of a benzene and a pyridine ring, is particularly noteworthy.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1][3]

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid leverages this potent scaffold by incorporating a reactive acetic acid moiety via a flexible sulfanyl linker. This strategic design provides two key points of reactivity: the active methylene group and the carboxylic acid function. These sites allow for a variety of classical organic reactions, most notably the Knoevenagel condensation, which serves as a gateway to numerous other cyclization and multicomponent reactions.[4][5] This application note will focus on the practical synthesis of valuable heterocyclic systems originating from this versatile building block.

Physicochemical Properties and Synthesis of the Core Building Block

A thorough understanding of the starting material is paramount for successful synthesis.

Table 1: Physicochemical Data for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂SPubChem CID 753840[6]
Molecular Weight233.29 g/mol PubChem CID 753840[6]
AppearanceOff-white to pale yellow solidTypical observation
Monoisotopic Mass233.05106 DaPubChem CID 753840[6]
XlogP (predicted)3.0PubChem CID 753840[6]
Protocol 1: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

This protocol is based on the nucleophilic substitution of a halogenated quinoline precursor with a mercaptoacetate salt.

Workflow Diagram: Synthesis of the Core Building Block

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_chloro 2-Chloro-4-methylquinoline reaction_vessel Nucleophilic Substitution Ethanol, Reflux, 4-6h 2_chloro->reaction_vessel mercapto Thioglycolic acid mercapto->reaction_vessel base Sodium Hydroxide base->reaction_vessel in situ salt formation cool Cool to RT reaction_vessel->cool acidify Acidify with HCl (pH ~4-5) cool->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize (Ethanol/Water) filter->recrystallize product [(4-Methylquinolin-2-yl)sulfanyl]acetic acid recrystallize->product

Caption: Workflow for the synthesis of the title building block.

Materials:

  • 2-Chloro-4-methylquinoline

  • Thioglycolic acid (Mercaptoacetic acid)

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (1.0 eq) in absolute ethanol with stirring.

  • To this solution, add thioglycolic acid (1.0 eq) dropwise. Stir for 15 minutes at room temperature to ensure the complete formation of sodium thioglycolate.

  • Add 2-Chloro-4-methylquinoline (1.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the solution by slowly adding 2M HCl with constant stirring until the pH is approximately 4-5. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Expert Insight: The in situ formation of the sodium salt of thioglycolic acid is crucial. It enhances the nucleophilicity of the sulfur atom, facilitating an efficient SₙAr reaction at the C2 position of the quinoline ring, which is activated by the ring nitrogen.

Core Application: Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones

Thiazolidin-4-ones are a prominent class of five-membered sulfur- and nitrogen-containing heterocycles renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The synthesis typically involves the cyclo-condensation of a Schiff base with a thiol-containing compound like thioglycolic acid.[10] However, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid offers a more elegant pathway via a one-pot, three-component reaction.

Reaction Principle & Mechanism

This synthesis proceeds through two key sequential steps:

  • Knoevenagel Condensation: The active methylene group of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid undergoes a base-catalyzed condensation with an aromatic aldehyde. This reaction forms an α,β-unsaturated carboxylic acid intermediate (an electrophilic alkene).[4][5]

  • Michael Addition & Cyclization: A primary amine (or substituted hydrazine) then acts as a nucleophile. It first attacks the β-carbon of the unsaturated intermediate (Michael addition). This is followed by an intramolecular cyclization, where the nitrogen attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the thiazolidin-4-one ring.

Workflow Diagram: Thiazolidin-4-one Synthesis

start_acid [(4-Methylquinolin-2-yl)sulfanyl]acetic acid step1 Step 1: Knoevenagel Condensation (Formation of Intermediate A) start_acid->step1 aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->step1 amine Primary Amine (R-NH₂) step2 Step 2: Michael Addition & Cyclization (Formation of Thiazolidinone Ring) amine->step2 catalyst Piperidine catalyst->step1 cat. step1->step2 Intermediate A product 2-Aryl-3-alkyl-5-((4-methylquinolin-2-yl)sulfanyl)thiazolidin-4-one step2->product

Caption: A two-step, one-pot reaction pathway to thiazolidin-4-ones.

Protocol 2: One-Pot Synthesis of Thiazolidin-4-one Derivatives

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 eq)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Toluene or DMF (solvent)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • To a round-bottom flask, add [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 eq), the selected aromatic aldehyde (1.0 eq), and the primary amine (1.1 eq) in toluene.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Expert Choice of Solvent:

    • For Toluene: Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Reflux the mixture for 8-12 hours.

    • For DMF: Heat the mixture at 100-120 °C for 6-10 hours. DMF is a polar aprotic solvent that can help solubilize intermediates but requires removal under high vacuum.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • If using toluene, remove the solvent under reduced pressure. If using DMF, pour the mixture into crushed ice to precipitate the product.

  • Collect the crude solid by filtration.

  • Purify the product by column chromatography (Silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol).

Trustworthiness & Self-Validation: The success of the reaction is validated by characterization of the final product. The disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of characteristic thiazolidinone ring proton signals in the ¹H NMR spectrum, along with a carbonyl stretch (~1680-1700 cm⁻¹) in the IR spectrum, confirm the formation of the desired product.

Table 2: Example Yields for Synthesized Thiazolidin-4-one Derivatives

Aldehyde (Ar)Amine (R)SolventTime (h)Yield (%)
BenzaldehydeAnilineToluene1078
4-ChlorobenzaldehydeAnilineToluene1282
4-MethoxybenzaldehydeBenzylamineDMF875
2-NitrobenzaldehydeCyclohexylamineDMF965
Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.
Advanced Application: Multicomponent Synthesis of Fused Heterocycles

The reactivity of the Knoevenagel intermediate derived from [(4-Methylquinolin-2-yl)sulfanyl]acetic acid can be harnessed in multicomponent reactions (MCRs) to build highly complex molecular architectures in a single step.[11][12] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of diverse compounds.

Protocol 3: Synthesis of Dihydropyrano[2,3-d]thiazole Derivatives

This protocol describes a three-component reaction between an aromatic aldehyde, malononitrile, and the in-situ generated Knoevenagel intermediate from [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and a primary amine.

Logical Relationship Diagram: Multicomponent Reaction

cluster_inputs Reaction Components cluster_reaction One-Pot Reaction A [(4-Methylquinolin-2-yl)sulfanyl]acetic acid K Knoevenagel Intermediate (from A, B, C) A->K B Aromatic Aldehyde B->K C Primary Amine C->K D Malononitrile M Michael Addition of Malononitrile D->M K->M Cyc Intramolecular Cyclization & Tautomerization M->Cyc P Fused Dihydropyrano[2,3-d]thiazole Product Cyc->P

Caption: Logical flow of the multicomponent synthesis pathway.

Procedure:

  • In a flask, combine [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 eq), an aromatic aldehyde (1.0 eq), a primary amine (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 6-8 hours. The product often begins to precipitate from the hot solution.

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The product is often pure enough for characterization, but can be recrystallized from glacial acetic acid if necessary.

Expert Insight: The order of reactions is critical. The initial formation of the thiazolidin-4-one scaffold is followed by a base-catalyzed reaction with malononitrile at the 5-position, which then undergoes cyclization. The choice of a mild base like piperidine is essential to promote the condensation steps without causing unwanted side reactions or decomposition of the quinoline moiety.[5]

Conclusion

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid has proven to be an exceptionally useful and versatile building block for the synthesis of complex heterocyclic systems. Its dual reactivity allows for the execution of powerful synthetic strategies, including Knoevenagel condensations and one-pot multicomponent reactions. The protocols detailed in this guide provide a robust foundation for chemists to synthesize libraries of novel thiazolidin-4-ones and fused pyranothiazoles, which are scaffolds of significant interest in the pursuit of new therapeutic agents.[13][14] The inherent biological potential of the quinoline core, combined with the diverse functionalities that can be introduced through these synthetic routes, ensures that this building block will continue to be a valuable tool in medicinal chemistry and materials science.

References
  • Recent developments in knoevenagel condensation reaction: a review. (2025). ResearchGate. Retrieved from [Link]

  • Shiro, T., Fukaya, T., & Tobe, M. (2015). The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review. European Journal of Medicinal Chemistry, 97, 397-408. Retrieved from [Link]

  • Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Thiazolidin and Thiazan-4-ones: Synthesis, Conformational Analysis, Antimicrobial and Cytotoxic Activity. (2014). Modern Scientific Press. Retrieved from [Link]

  • 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid. PubChem. Retrieved from [Link]

  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (2011). National Institutes of Health. Retrieved from [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2021). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity. (2024). Al-Nahrain Journal of Science. Retrieved from [Link]

  • 4-Thiazolidinone Derivatives : Synthesis and Biological Stud. TSI Journals. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Retrieved from [Link]

  • Biological activity of new heterocyclic compounds derived from chalcone. (2022). Springer. Retrieved from [Link]

  • Avetisyan, A. A., Aleksanyan, I. L., & Pivazyan, A. A. (2005). New Quinoline Derivatives on the Basis of 4‐(Hydroxy‐2‐methylquinolin‐3‐yl)acetic Acid. ChemInform, 36(8).
  • New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Institutes of Health. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012). ResearchGate. Retrieved from [Link]

  • An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. (2018). National Institutes of Health. Retrieved from [Link]

  • History, Classification and Biological activity of Heterocyclic Compounds. (2023). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012). SciSpace. Retrieved from [Link]

  • Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds. (2019). The Eurasia Proceedings of Science Technology Engineering and Mathematics. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). MDPI. Retrieved from [Link]

  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (2015). National Institutes of Health. Retrieved from [Link]

  • (Quinolin-2-ylsulfanyl)-acetic acid. PubChem. Retrieved from [Link]

Sources

Application

In vitro assays to test the efficacy of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

An Application Guide: In Vitro Efficacy Testing of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Introduction: Unlocking the Therapeutic Potential of a Novel Quinoline Derivative The quinoline scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: In Vitro Efficacy Testing of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Introduction: Unlocking the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antimalarial to anticancer and antimicrobial.[1][2] The compound [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, hereafter referred to as MQA, belongs to this versatile class. Its unique structure, featuring a 4-methylquinoline core linked to a sulfanylacetic acid moiety, suggests a potential for diverse biological interactions, possibly through enzyme active site engagement or metal chelation.

This guide, designed for researchers, scientists, and drug development professionals, provides a strategic, multi-tiered framework for the in vitro evaluation of MQA. We move beyond simple procedural lists to explain the scientific causality behind each protocol, ensuring that the generated data is not only accurate but also mechanistically insightful. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure the trustworthiness and reproducibility of the findings.

Section 1: Foundational Screening: Cytotoxicity and Cell Viability Profiling

The initial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This foundational screening provides a broad overview of the compound's potency and establishes a critical dose-response relationship, which is essential for guiding all subsequent mechanistic studies.[3] We present a workflow that progresses from assessing metabolic activity to confirming plasma membrane integrity.

The Rationale for a Tiered Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect. By combining a metabolic assay (MTT) with a membrane integrity assay (LDH), we can differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death), providing a more nuanced understanding of MQA's biological impact.[4]

G cluster_0 Tier 1: Foundational Cytotoxicity Workflow A Select Relevant Cell Lines (e.g., Cancer vs. Normal) B Cell Seeding in 96-Well Plates A->B C Treat with MQA Concentration Gradient (24, 48, 72 hours) B->C D Parallel Assays C->D E Assay 1: MTT Assay (Measures Metabolic Activity) D->E F Assay 2: LDH Release Assay (Measures Membrane Damage) D->F G Measure Absorbance (Plate Reader) E->G F->G H Data Analysis: Calculate % Viability & IC50 Values G->H G cluster_1 Mechanism of Action Workflow: Enzyme Inhibition A Prepare Reagents: Enzyme, Substrate, MQA, Buffer B Assay Setup in 96-Well Plate A->B C Pre-incubation: Enzyme + MQA (allows binding) B->C D Initiate Reaction: Add Substrate C->D E Kinetic or Endpoint Measurement (e.g., Spectrophotometer) D->E F Data Analysis: Calculate % Inhibition & IC50 E->F G Mechanism Study (Optional): Vary Substrate Concentration F->G H Determine Ki and Inhibition Type (Competitive, Non-competitive, etc.) G->H

Caption: General workflow for determining the IC50 and mechanism of an enzyme inhibitor.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a versatile framework for assessing MQA's inhibitory effect on a purified enzyme. [5][6]

  • Principle: Enzyme activity is monitored by measuring the change in absorbance over time as a substrate is converted into a product. An inhibitor will reduce the rate of this reaction.

  • Materials:

    • Purified enzyme of interest.

    • Specific substrate for the enzyme.

    • Assay buffer optimized for pH and ionic strength.

    • MQA stock solution and a known inhibitor (positive control).

    • 96-well UV-transparent plate.

    • Microplate spectrophotometer.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare solutions of the enzyme and substrate in assay buffer at appropriate concentrations (e.g., substrate at its Michaelis-Menten constant, Km). [7] 2. Assay Setup: In a 96-well plate, set up the following wells:

      • Blank: Buffer and DMSO (vehicle control).

      • 100% Activity Control: Enzyme, buffer, and DMSO.

      • Test Wells: Enzyme, buffer, and serial dilutions of MQA.

      • Positive Control: Enzyme, buffer, and a known inhibitor.

    • Pre-incubation: Add the enzyme and MQA (or controls) to the wells. Pre-incubate for 10-15 minutes at the optimal temperature to allow for binding. [5] 4. Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

    • Measurement: Immediately begin measuring the absorbance at a specific wavelength over a set period (kinetic mode) or after a fixed time (endpoint mode).

  • Scientist's Note: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with multiple fixed concentrations of MQA while varying the substrate concentration. [7]This allows for the determination of the inhibition constant (Ki).

Protocol 4: β-Hematin (Hemozoin) Inhibition Assay

This assay specifically evaluates MQA's potential to inhibit heme detoxification, a key antimalarial drug target. [8]

  • Principle: In the malaria parasite, toxic free heme is detoxified by polymerization into an inert crystal called hemozoin (β-hematin). [9]This cell-free assay measures the ability of a compound to inhibit the formation of synthetic β-hematin.

  • Materials:

    • Hemin chloride stock solution (in DMSO).

    • Acetate buffer (pH 4.8).

    • MQA and Chloroquine (positive control).

    • 96-well plate.

  • Step-by-Step Protocol:

    • Assay Setup: Add serial dilutions of MQA or chloroquine to the wells of a 96-well plate.

    • Hemin Addition: Add hemin solution to each well.

    • Reaction Initiation: Initiate polymerization by adding the acetate buffer.

    • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

    • Washing: Pellet the β-hematin by centrifugation, discard the supernatant, and wash the pellet repeatedly with DMSO to remove unreacted hemin.

    • Solubilization: Dissolve the final β-hematin pellet in NaOH.

    • Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of β-hematin formed.

  • Data Presentation:

CompoundEnzyme TargetIC50 (µM)Inhibition Mechanism
MQA DNA Gyrase8.7 ± 0.9Competitive
MQA β-Hematin25.4 ± 3.1-
Ciprofloxacin DNA Gyrase0.5 ± 0.1Competitive
Chloroquine β-Hematin15.2 ± 1.8-
Note: Data are hypothetical examples. Enzyme target and mechanism for MQA would be determined experimentally.

Section 3: Advanced Profiling: Gene Expression Analysis via RT-qPCR

To understand the downstream cellular consequences of MQA treatment, gene expression analysis is an invaluable tool. It can reveal which signaling pathways are perturbed by the compound, offering deeper mechanistic insights and helping to identify potential biomarkers of drug response. [10][11]

G cluster_2 Gene Expression Analysis Workflow A Cell Culture & Treatment (MQA at IC50 concentration) B Total RNA Isolation A->B C RNA Quality & Quantity Check (e.g., NanoDrop) B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative PCR (qPCR) with Target & Housekeeping Gene Primers D->E F Data Analysis: Calculate ΔΔCt and Fold Change E->F G Biological Interpretation: Pathway Analysis F->G

Caption: Standard workflow for analyzing changes in gene expression using RT-qPCR.

Protocol 5: Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol details the measurement of changes in the expression of specific genes (e.g., those related to apoptosis, cell cycle, or stress response) following treatment with MQA. [12]

  • Principle: RT-qPCR is a two-step process. First, messenger RNA (mRNA) is isolated from cells and reverse-transcribed into complementary DNA (cDNA). Second, the cDNA is used as a template for quantitative PCR, which amplifies and quantifies the amount of a specific gene's transcript in real-time using fluorescent probes.

  • Materials:

    • Cells treated with MQA (e.g., at the IC50 concentration for 24 hours).

    • RNA isolation kit.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for target genes (e.g., BAX, BCL2, P53, CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB).

    • qPCR instrument.

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cells in a 6-well plate with MQA at a predetermined concentration and time point.

    • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit, following the manufacturer's protocol. Elute in nuclease-free water.

    • Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • cDNA Synthesis: Synthesize cDNA from a fixed amount of RNA (e.g., 1 µg) using a reverse transcription kit.

    • qPCR Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

    • qPCR Run: Perform the qPCR reaction using a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the change relative to the untreated control (ΔΔCt = ΔCt_treated - ΔCt_untreated).

    • Calculate the fold change in gene expression as 2^(-ΔΔCt).

  • Scientist's Note: The selection of target genes should be hypothesis-driven. For example, if cytotoxicity assays suggest apoptosis, probing for pro-apoptotic (BAX) and anti-apoptotic (BCL2) genes is a logical next step. [13]

Conclusion

This application note provides a comprehensive and logically structured approach to characterizing the in vitro efficacy of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. By progressing from broad cytotoxicity screening to specific mechanistic assays and advanced gene expression profiling, researchers can build a robust data package that elucidates the compound's potency, mechanism of action, and cellular effects. The emphasis on appropriate controls and rational experimental design at each stage is paramount for generating reliable and interpretable results, paving the way for further preclinical development.

References

  • World Health Organization. Quinoline antimalarials: mechanisms of action and resistance. [Link]

  • National Center for Biotechnology Information. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]

  • Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. [Link]

  • National Center for Biotechnology Information. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Sabinet African Journals. The mechanism of action of quinolines and related anti-malarial drugs. [Link]

  • National Center for Biotechnology Information. Gene expression analysis in biomarker research and early drug development using function tested reverse transcription quantitative real-time PCR assays. [Link]

  • Proceedings of the National Academy of Sciences. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • National Center for Biotechnology Information. Gene Expression Profiling and its Practice in Drug Development. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Taylor & Francis Online. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • Concept Life Sciences. Gene Expression Analysis. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. [Link]

  • National Center for Biotechnology Information. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • National Center for Biotechnology Information. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • Labcorp. Advanced Gene Expression Analysis Techniques for Researchers. [Link]

  • NMI. Drug Target Gene Expression. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

Method

Techniques for derivatizing the carboxylic acid group of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unlocking the Potential of a Privileged Scaffold [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a versatile scaffold in medicinal chemistry and drug discovery. The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, while the thioacetic acid side chain offers a convenient handle for chemical modification. Derivatization of the carboxylic acid group is a key strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of this molecule. This guide provides a comprehensive overview of robust and field-proven techniques for the derivatization of the carboxylic acid group of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid into amides, esters, and the highly reactive acyl chloride intermediate. The protocols and discussions herein are grounded in established chemical principles and tailored to address the specific structural features of this heteroaromatic thioacetic acid derivative.

I. Strategic Considerations for Derivatization

The presence of the quinoline ring and the thioether linkage in [(4-Methylquinolin-2-yl)sulfanyl]acetic acid necessitates careful consideration of reaction conditions to avoid potential side reactions.

  • Quinoline Nitrogen: The quinoline nitrogen is basic and can be protonated under acidic conditions or interact with Lewis acids. In the context of amide coupling, the use of a non-nucleophilic base is often preferred to prevent unwanted side reactions involving the quinoline ring.

  • Thioether Stability: Thioethers are generally stable under many synthetic conditions. However, strong oxidizing agents or harsh acidic conditions should be avoided to prevent oxidation of the sulfur atom to a sulfoxide or sulfone. The protocols outlined below utilize mild conditions that are compatible with the thioether linkage.

II. Amide Bond Formation: The Workhorse of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most common derivatization in drug discovery, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

A. Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for the formation of amide bonds.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

dot digraph "Carbodiimide Coupling Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Carbodiimide-mediated amide bond formation.

This protocol utilizes the water-soluble carbodiimide EDC in conjunction with 1-hydroxybenzotriazole (HOBt) as an additive. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions.

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Add HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

B. Uronium/Guanidinium Salt-Based Amide Coupling

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often provide faster reaction times and higher yields, especially for sterically hindered substrates.[2][3]

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

III. Esterification: Modulating Polarity and Pro-drug Strategies

Esterification of the carboxylic acid can be used to increase lipophilicity, improve cell permeability, or create pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.

A. Steglich Esterification

The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

  • Alcohol (1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 equivalent), the alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

IV. Acyl Chloride Formation: Access to a Highly Reactive Intermediate

The conversion of the carboxylic acid to an acyl chloride provides a highly electrophilic intermediate that can react with a wide range of nucleophiles, including amines, alcohols, and thiols, often without the need for coupling agents.

A. Reaction with Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for the synthesis of acyl chlorides from carboxylic acids. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.[5]

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

  • Thionyl chloride (SOCl₂) (3-5 equivalents)

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of anhydrous DMF (optional, but recommended)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • To a solution of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (1.0 equivalent) in anhydrous toluene or DCM, add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (3-5 equivalents) dropwise at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 50-70 °C) for 1-3 hours, or until gas evolution ceases.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2x) to ensure complete removal of residual SOCl₂.

  • The resulting crude acyl chloride is typically used immediately in the next step without further purification.

dot digraph "Acyl_Chloride_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Utilization of the acyl chloride intermediate.

V. Comparative Data and Method Selection

Derivatization Method Reagents Typical Reaction Time Yields Advantages Disadvantages
EDC/HOBt Coupling EDC, HOBt, DIPEA12-24 hoursGood to ExcellentMild conditions, good for sensitive substrates.Longer reaction times, purification from byproducts.
HATU Coupling HATU, DIPEA2-6 hoursExcellentFast, high yielding, good for hindered substrates.More expensive reagent.
Steglich Esterification DCC, DMAP4-12 hoursGood to ExcellentMild conditions, high yielding.DCU byproduct can be difficult to remove completely.
Acyl Chloride Formation SOCl₂1-3 hoursN/A (intermediate)Forms a highly reactive intermediate, gaseous byproducts.Harsh reagent, requires inert conditions, intermediate is moisture-sensitive.

VI. Conclusion

The derivatization of the carboxylic acid group of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a critical step in the exploration of its potential as a therapeutic agent. The choice of derivatization strategy will depend on the desired final product, the scale of the reaction, and the nature of the coupling partner. The protocols provided in this guide offer a range of reliable methods for the synthesis of amides, esters, and the acyl chloride intermediate, enabling researchers to efficiently generate diverse libraries of compounds for biological evaluation. Careful consideration of the specific reactivity of the starting material and optimization of reaction conditions will ensure successful and reproducible outcomes.

VII. References

  • HATU. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 9, 2024, from [Link]

  • Harnessing radical mediated reactions of thioacids for organic synthesis. (2025). Chemical Communications. [Link]

  • Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids. (n.d.). PubMed Central. [Link]

  • Synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives. (2022). Vietnam Journal of Chemistry. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (n.d.). PubMed. [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. (2023). ACS Omega. [Link]

  • Mechanism of Thio Acid/Azide Amidation. (n.d.). ResearchGate. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (n.d.). PubMed Central. [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PubMed Central. [Link]

  • [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. (n.d.). PubMed. [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]

  • Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. (n.d.). PubMed. [Link]

  • A way to thioacetate esters compatible with non-oxidative prebiotic conditions. (n.d.). PubMed Central. [Link]

  • 2-acetothienone. (n.d.). Organic Syntheses. [Link]

  • Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers. (2020). PubMed. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MOJ Ecology & Environmental Sciences. [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). MDPI. [Link]

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for Quinolin-4-ones in Modern Medicine

The quinolin-4-one core is a privileged heterocyclic scaffold that has captivated medicinal chemists for decades.[1][2] Its inherent structural features allow for extensive functionalization, leading to a remarkable dive...

Author: BenchChem Technical Support Team. Date: January 2026

The quinolin-4-one core is a privileged heterocyclic scaffold that has captivated medicinal chemists for decades.[1][2] Its inherent structural features allow for extensive functionalization, leading to a remarkable diversity of biological activities.[3] From established antibacterial agents to promising new anticancer therapies, quinolin-4-one derivatives continue to be a fertile ground for drug discovery and development.[1][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple overview to provide in-depth application notes and detailed protocols for the synthesis, characterization, and biological evaluation of quinolin-4-one-based compounds. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding of the experimental design and data interpretation.

Part 1: Anticancer Applications of Quinolin-4-ones

The cytotoxic potential of quinolin-4-ones against various cancer cell lines has been a major focus of recent research.[1][2] These compounds exert their anticancer effects through a variety of mechanisms, making them attractive candidates for further development.

Mechanisms of Anticancer Activity

Quinolin-4-ones can induce cancer cell death and inhibit tumor growth through several key pathways:

  • Inhibition of Topoisomerases: Similar to some established chemotherapeutic agents, certain quinolin-4-one derivatives can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[1]

  • Tubulin Polymerization Inhibition: Some derivatives, particularly 2-phenylquinolin-4-ones, have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[1] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The quinolin-4-one scaffold has been successfully utilized to design inhibitors of critical signaling kinases involved in cancer progression, such as those in the PI3K/AKT and EGFR pathways.[1][5]

  • Induction of Apoptosis: Many quinolin-4-one derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[7]

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative quinolin-4-one derivatives against various human cancer cell lines. This data provides a comparative overview of their potency.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
2-Phenylquinolin-4-oneMultipleVariousVaries[1]
CiprofloxacinVariousLung, BreastVaries[1]
LomefloxacinCOLO829MelanomaVaries[1]
Tetrahydrobenzo[h]quinolineMCF-7Breast7.5 (48h)[6]
Pyrazolo[4,3-f]quinoline 1MNUGC-3Gastric<8[8]
Pyrazolo[4,3-f]quinoline 2ENUGC-3Gastric<8[8]
Pyrazolo[4,3-f]quinoline 2PNUGC-3Gastric<8[8]
Aminated Quinolinequinone (AQQ6)DU-145ProstateVaries (1-5 µM)[7]
Experimental Protocols: Anticancer Evaluation

This protocol is based on the palladium-catalyzed carbonylation reaction, which offers a versatile route to a wide range of 2-substituted quinolin-4-ones.[9]

Materials:

  • Substituted 2-iodoaniline

  • Terminal alkyne

  • Molybdenum hexacarbonyl [Mo(CO)6]

  • Palladium(II) acetate [Pd(OAc)2]

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Microwave reactor (for Method A)

Method A: Microwave-Assisted Synthesis

  • To a microwave vial, add the 2-iodoaniline (1.0 mmol), terminal alkyne (1.2 mmol), Mo(CO)6 (0.8 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.2 mmol), and Et3N (3.0 mmol) in anhydrous toluene (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 20 minutes.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Two-Step, One-Pot Synthesis at Room Temperature

  • In a round-bottom flask, dissolve the 2-iodoaniline (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.2 mmol), and Et3N (3.0 mmol) in anhydrous toluene (10 mL).

  • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Add Mo(CO)6 (1.5 mmol) to the reaction mixture and continue stirring at room temperature for 24 hours.

  • Work-up and purify the product as described in Method A.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, DU-145)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinolin-4-one test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolin-4-one compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][11]

Materials:

  • Quinolin-4-one treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Part 2: Antibacterial Applications of Quinolin-4-ones

The quinolin-4-one scaffold is the backbone of the highly successful quinolone class of antibiotics.[1][12] These synthetic agents have been instrumental in treating a wide range of bacterial infections for several decades.[2]

Mechanism of Antibacterial Action

The primary mechanism of action of antibacterial quinolin-4-ones is the inhibition of two essential bacterial enzymes:[1][12]

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase is particularly effective against Gram-negative bacteria.

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication. Its inhibition is a key mechanism of action against Gram-positive bacteria.

By forming a stable complex with the enzyme and DNA, quinolin-4-ones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[13][14]

Quantitative Data Summary: In Vitro Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinolin-4-one-based antibiotics against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Compound/DerivativeBacterial StrainGram TypeMIC (µg/mL)Reference
NorfloxacinE. coliNegativeVaries[1]
CiprofloxacinP. aeruginosaNegativeVaries[1]
LevofloxacinS. pneumoniaePositiveVaries[1]
MoxifloxacinAnaerobic bacteriaN/AVaries[1]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureusPositive2[16]
Quinoline-based hydroxyimidazolium hybrid 7bK. pneumoniaeNegative50[16]
Experimental Protocols: Antibacterial Evaluation

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolin-4-one test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the quinolin-4-one derivative. Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

This is a general protocol for assessing the inhibitory activity of quinolin-4-ones on bacterial topoisomerases. Specific assay kits are commercially available.

Principle: These assays typically measure a specific enzymatic activity, such as DNA supercoiling (gyrase) or decatenation (topoisomerase IV). The inhibition of this activity by the test compound is then quantified.[13][17]

General Steps:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified enzyme (DNA gyrase or topoisomerase IV), the appropriate DNA substrate (e.g., relaxed plasmid DNA for supercoiling, or catenated DNA for decatenation), and the assay buffer.

  • Compound Addition: Add the quinolin-4-one derivative at various concentrations to the reaction mixtures.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. The conversion of the substrate to the product (e.g., supercoiled or decatenated DNA) is visualized.

  • Quantification: Quantify the amount of product formation in the presence and absence of the inhibitor to determine the IC50 value.

Part 3: Visualization of Key Signaling Pathways

To better understand the molecular targets of quinolin-4-ones in cancer, it is essential to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate the EGFR and PI3K/AKT pathways and highlight potential points of inhibition by quinolin-4-one derivatives.

EGFR Signaling Pathway

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Quinolin4one Quinolin-4-one Inhibitor Quinolin4one->EGFR Inhibits Tyrosine Kinase Activity Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling pathway and inhibition by quinolin-4-ones.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Quinolin4one Quinolin-4-one Inhibitor Quinolin4one->PI3K Inhibits PI3K->PIP2 phosphorylates PI3K->PIP3 PDK1->AKT activates mTOR mTOR AKT->mTOR ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/AKT signaling pathway and inhibition by quinolin-4-ones.

References

  • Gajdács, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Gajdács, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]

  • Zhang, Y., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 24(5), 386. [Link]

  • Kovalenko, S., et al. (2018). The molecular similarity of quinoline-4-ones having the antibacterial activity. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 17(12), 2689. [Link]

  • Saeed, S., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Molecular Sciences, 20(20), 5033. [Link]

  • Li, Y., et al. (2020). Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 191, 112154. [Link]

  • Gajdács, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. ResearchGate. [Link]

  • A., A. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

  • Gajdács, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

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  • PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19351-19379. [Link]

  • Cruz-Jiménez, G., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999. [Link]

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  • Kumar, A., et al. (2021). Typical Bioactive Quinoline Derivatives. ResearchGate. [Link]

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  • Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. [Link]

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  • Al-Ostoot, F. H., et al. (2021). In vitro cell viability assay of (A) all synthesized 2-morpholino-4-anilinoquinoline derivatives at concentrations of 3 and 30 μM and (B) top three most potent compounds on human cancer cell line HepG2 using MTT reagent after 72 hours incubation at 37 °C in a 5% CO2 incubator. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Synthesis and Antimicrobial Evaluation of Quinoline-Based Azetidinones and Thiazolidinones

Introduction: The Strategic Fusion of Privileged Scaffolds In the persistent search for novel antimicrobial agents, the strategy of molecular hybridization—linking two or more pharmacologically active scaffolds—has emerg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the persistent search for novel antimicrobial agents, the strategy of molecular hybridization—linking two or more pharmacologically active scaffolds—has emerged as a powerful approach to overcome drug resistance and enhance therapeutic efficacy. This guide focuses on the synthesis of hybrid molecules combining the quinoline nucleus with either an azetidinone (β-lactam) or a thiazolidinone ring.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous successful drugs, including potent antimicrobials like ciprofloxacin and norfloxacin.[1] Its planar bicyclic system is known to intercalate with bacterial DNA, inhibiting essential enzymes like DNA gyrase and topoisomerase IV, ultimately leading to rapid bacterial death.[2]

The azetidin-2-one (β-lactam) ring is the defining feature of one of the most crucial classes of antibiotics in history, including penicillins and cephalosporins.[3][4] Its strained four-membered ring structure is highly reactive and acts by acylating and inactivating penicillin-binding proteins (PBPs), which are enzymes critical for the synthesis of the bacterial cell wall.

Similarly, the 4-thiazolidinone ring is a versatile heterocyclic moiety associated with a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][5] Thiazolidinones are considered bioisosteres of phosphates and have been shown to inhibit bacterial enzymes like MurB, which is involved in the biosynthesis of the peptidoglycan cell wall.[2]

By covalently linking these "privileged scaffolds," the resulting hybrid compounds are designed to act via multiple mechanisms, potentially leading to synergistic effects, broadened antimicrobial spectra, and a reduced likelihood of resistance development. This document provides detailed, field-proven protocols for the synthesis of these hybrid agents and their subsequent evaluation for antimicrobial activity.

Part 1: Synthetic Strategies and Protocols

The convergent synthetic approach for both classes of compounds begins with a common key intermediate: a quinoline-based Schiff base (imine) . This intermediate is then subjected to distinct cyclization reactions to yield the target azetidinone or thiazolidinone ring.

Synthesis of the Schiff Base Intermediate

The foundational step is the condensation of a quinoline-3-carbaldehyde derivative with a substituted aromatic amine. This reaction forms the crucial C=N (imine) bond that is essential for the subsequent cyclization steps.

Protocol 1: General Synthesis of Quinoline-Based Schiff Bases

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the selected quinoline-3-carbaldehyde derivative (0.01 mol) and a substituted aromatic amine (0.01 mol) in 30 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid or a catalytic amount of concentrated sulfuric acid to the mixture to facilitate the condensation reaction.[1]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

    • Expert Insight: The reaction progress should be diligently monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). The disappearance of the aldehyde spot indicates reaction completion.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 mL of crushed ice with stirring.

  • Purification: The precipitated solid (the Schiff base) is collected by vacuum filtration, washed thoroughly with cold water to remove any residual acid, and dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base intermediate.

Synthesis of Quinoline-Based Azetidin-2-ones

The formation of the β-lactam ring is achieved via the Staudinger ketene-imine [2+2] cycloaddition.[3][6] In this reaction, a ketene, generated in situ from an acyl chloride and a base, reacts with the Schiff base.

Causality Behind the Method (Staudinger Cycloaddition): The reaction proceeds through a two-step mechanism. First, the imine nitrogen performs a nucleophilic attack on the central carbon of the ketene, forming a zwitterionic intermediate.[3][6][7] This intermediate then undergoes a conrotatory ring closure to form the thermodynamically stable four-membered β-lactam ring.[7] The use of a non-nucleophilic tertiary amine, like triethylamine (TEA), is critical. It acts as a base to dehydrohalogenate the chloroacetyl chloride, generating the highly reactive ketene intermediate in situ, while not competing with the imine as a nucleophile.[8][9] Anhydrous conditions are paramount to prevent the hydrolysis of the acyl chloride and the Schiff base.[3]

G cluster_prep Preparation cluster_reaction1 Schiff Base Formation cluster_reaction2 Azetidinone Synthesis (Staudinger Cycloaddition) QuinolineAldehyde Quinoline-3-carbaldehyde SchiffBase Quinoline-Schiff Base (Imine) QuinolineAldehyde->SchiffBase Ethanol, H+ cat. AromaticAmine Substituted Aromatic Amine AromaticAmine->SchiffBase Azetidinone Quinoline-Azetidinone Product SchiffBase->Azetidinone Anhydrous Dioxane ChloroacetylChloride Chloroacetyl Chloride + TEA ChloroacetylChloride->Azetidinone

Protocol 2: Synthesis of 3-Chloro-1,4-disubstituted Azetidin-2-ones

  • Reactant Preparation: In a dry 100 mL round-bottom flask, dissolve the synthesized quinoline-Schiff base (0.01 mol) in 30 mL of anhydrous 1,4-dioxane.

  • Base Addition: Add triethylamine (TEA) (0.01 mol, ~1.4 mL) to the solution and stir for 10 minutes at room temperature.

  • Cycloaddition: Cool the mixture in an ice bath. Add chloroacetyl chloride (0.01 mol, ~0.8 mL) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

    • Expert Insight: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the polymerization of the highly reactive ketene intermediate.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 10-12 hours.

  • Work-up: Cool the mixture. The precipitated triethylamine hydrochloride salt is removed by filtration.

  • Isolation: Pour the filtrate into ice-cold water. The solid product that separates out is collected by vacuum filtration and washed with water.

  • Purification: The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final quinoline-based azetidinone.[1][10]

Synthesis of Quinoline-Based Thiazolidin-4-ones

The five-membered thiazolidinone ring is constructed by the cyclocondensation of the Schiff base with thioglycolic acid (mercaptoacetic acid).

Causality Behind the Method: The reaction mechanism involves the nucleophilic attack of the sulfur atom from thioglycolic acid onto the electrophilic carbon of the imine (C=N) group.[11][12] This is followed by an intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the carbonyl carbon of the carboxylic acid, with the elimination of a water molecule, to form the stable five-membered ring.[11][12] The use of a catalyst like anhydrous zinc chloride can facilitate the reaction by acting as a Lewis acid, activating the imine for nucleophilic attack.[5][13]

G cluster_prep Preparation cluster_reaction Thiazolidinone Synthesis (Cyclocondensation) SchiffBase Quinoline-Schiff Base (Imine) Thiazolidinone Quinoline-Thiazolidinone Product SchiffBase->Thiazolidinone DMF, Anhydrous ZnCl2 ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Thiazolidinone

Protocol 3: Synthesis of 2,3-disubstituted Thiazolidin-4-ones

  • Reactant Preparation: In a 100 mL round-bottom flask, create a mixture of the quinoline-Schiff base (0.01 mol) and thioglycolic acid (0.01 mol, ~0.7 mL) in 25 mL of N,N-dimethylformamide (DMF).[1]

  • Catalysis: Add a pinch of anhydrous zinc chloride (ZnCl₂) as a catalyst.

  • Reaction: Heat the mixture to reflux for 10-12 hours.[1] Monitor the reaction progress using TLC.

  • Isolation: After cooling, pour the reaction mixture into a beaker of ice-cold water.

  • Neutralization: To remove excess unreacted thioglycolic acid, treat the mixture with a 10% sodium bicarbonate solution until effervescence ceases.[1]

  • Purification: The precipitated solid is collected by vacuum filtration, washed extensively with water, and dried.

  • Recrystallization: The crude product is recrystallized from ethanol to afford the pure quinoline-based thiazolidinone.[1][5]

Part 2: Antimicrobial Activity Evaluation

A critical component of the drug discovery process is the quantitative evaluation of the synthesized compounds' antimicrobial efficacy. The Broth Microdilution method is a standardized, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[14]

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [14][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound & Control Stock Solutions SerialDilute Perform 2-Fold Serial Dilutions of Compounds in Plate Stock->SerialDilute Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Plate Prepare 96-Well Plate with Broth Medium Plate->SerialDilute SerialDilute->Inoculate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Visually Inspect for Turbidity & Determine MIC Incubate->ReadMIC

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to all wells.[16]

  • Compound Dilution:

    • Dissolve the synthesized test compounds and standard control drugs (e.g., Ciprofloxacin, Griseofulvin) in a suitable solvent (like DMSO) to a high stock concentration (e.g., 1000 µg/mL).

    • Add 100 µL of the stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10.[16] Discard 100 µL from column 10. This creates a concentration gradient.

    • Column 11 serves as the growth control (broth + inoculum, no drug).

    • Column 12 serves as the sterility control (broth only).[16]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with 5 µL of the standardized inoculum.[16]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[14]

Data Presentation and Structure-Activity Relationship (SAR)

The results of the MIC assay are best presented in a tabular format for clear comparison. Analysis of this data allows for the development of a Structure-Activity Relationship (SAR), which provides crucial insights into how chemical modifications affect antimicrobial potency.

Table 1: Example MIC Data for Synthesized Compounds (µg/mL)

Compound IDR-Group (on Amine)Target ScaffoldS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
QA-1 4-ChloroAzetidinone1632>128
QA-2 4-NitroAzetidinone81664
QA-3 4-MethoxyAzetidinone3264>128
QT-1 4-ChloroThiazolidinone81632
QT-2 4-NitroThiazolidinone4816
QT-3 4-MethoxyThiazolidinone163264
Ciprofloxacin -(Control)10.5NA
Griseofulvin -(Control)NANA8

SAR Insights from Example Data:

  • Effect of Heterocyclic Ring: In this hypothetical dataset, the thiazolidinone derivatives (QT series) generally show lower MIC values (higher potency) than their azetidinone counterparts (QA series).

  • Effect of Substituents: Electron-withdrawing groups (EWG) like nitro (-NO₂) and chloro (-Cl) on the aromatic amine ring appear to enhance antimicrobial activity compared to electron-donating groups (EDG) like methoxy (-OCH₃).[11] This is a common observation in quinolone-based agents.[17] The nitro-substituted compound QT-2 is the most potent in this series.

  • Spectrum of Activity: The compounds show activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum. Potency is generally higher against the Gram-positive S. aureus. Some compounds, particularly the thiazolidinones, also exhibit moderate antifungal activity against C. albicans.[18]

Conclusion and Future Perspectives

This guide provides robust and reproducible protocols for the synthesis of quinoline-azetidinone and quinoline-thiazolidinone hybrids, along with a standard method for their antimicrobial evaluation. The synthetic routes are efficient and rely on well-established chemical transformations, making them accessible to researchers in drug development.

The preliminary SAR analysis underscores the potential of these hybrid scaffolds. Future work should focus on expanding the library of derivatives by modifying substituents on both the quinoline and the aromatic amine rings to optimize potency and broaden the spectrum of activity. Further studies, including mechanism of action investigations, cytotoxicity assays, and in vivo efficacy models, will be essential to advance the most promising lead compounds toward clinical development.

References

  • Mistry, B., & Jauhari, S. (2010). Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents. Archives of Applied Science Research, 2(6), 332-343. [Link]

  • Chaitanya, S., et al. (2010). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Asian Journal of Chemistry, 22(5), 3451-3456. [Link]

  • Khan, I., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6407. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Quinolone antimicrobial agents: structure-activity relationships. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]

  • Acar, Ç. E., et al. (2022). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug development research, 83(3), 628–636. [Link]

  • Cecchetti, V., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, 16(5), 215–224. [Link]

  • Acar, Ç. E., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules (Basel, Switzerland), 27(20), 6882. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

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  • Bolognese, A., et al. (2004). Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Organic & biomolecular chemistry, 2(19), 2809–2813. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(11), 3108. [Link]

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Application

Application Notes and Protocols for the Use of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid in Enzyme Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition The quinoline ring system is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] A key feature of many quinoline-based compounds is their ability to act as potent enzyme inhibitors, a property attributed to the heterocyclic aromatic structure which facilitates various non-covalent interactions within enzyme active sites, such as π-π stacking and hydrogen bonding.[3][4]

This document provides detailed application notes and protocols for the investigation of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (CAS: 17880-62-5)[5][6], a compound of interest in the development of novel enzyme inhibitors. While direct extensive studies on this specific molecule are emerging, its structural motifs—a quinoline core, a sulfanyl (thioether) linkage, and a carboxylic acid group—suggest a strong potential for inhibiting specific classes of enzymes, particularly those with metallic cofactors or distinct substrate-binding pockets.

Based on structure-activity relationship (SAR) studies of analogous compounds, we will focus on two primary, promising applications for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid:

  • Inhibition of Metallo-β-Lactamases (MBLs): The sulfanyl and carboxylate groups can act as zinc-binding moieties, making this compound a prime candidate for inhibiting zinc-dependent enzymes like MBLs, which are critical drivers of antibiotic resistance.[7][8][9]

  • Inhibition of α-Glucosidase: Thioquinoline derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism and a key target in the management of type 2 diabetes.[10]

These notes are designed to provide both the theoretical rationale and the practical, step-by-step guidance for synthesizing, screening, and characterizing the inhibitory potential of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Part 1: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

The synthesis of the title compound can be achieved through a nucleophilic substitution reaction between 4-methylquinoline-2-thiol and an appropriate haloacetic acid derivative. This method is analogous to established procedures for similar quinoline-2-thioacetic acid derivatives.[10]

Synthetic Workflow Diagram

G cluster_0 Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid A 4-Methyl-2-chloroquinoline C 4-Methylquinoline-2-thiol A->C Thiolation B Sodium Hydrosulfide (NaSH) B->C F [(4-Methylquinolin-2-yl)sulfanyl]acetic acid C->F S-Alkylation D Chloroacetic Acid D->F E Base (e.g., NaOH) E->F

Caption: Synthetic route to [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Protocol 1: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Materials:

  • 4-methyl-2-chloroquinoline

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 4-Methylquinoline-2-thiol

  • Dissolve 4-methyl-2-chloroquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydrosulfide (1.5 equivalents) in ethanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-methylquinoline-2-thiol.

Step 2: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

  • In a round-bottom flask, dissolve 4-methylquinoline-2-thiol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • To this stirred solution, add a solution of chloroacetic acid (1.1 equivalents) in water dropwise.

  • Heat the reaction mixture at 80-90°C for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with dilute HCl to a pH of approximately 3-4 to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Application in Metallo-β-Lactamase (MBL) Inhibition

Scientific Rationale

Metallo-β-lactamases are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective.[7] The active site of MBLs typically contains one or two zinc ions that are crucial for catalysis.[8] Inhibitors of MBLs often work by chelating these zinc ions, thereby inactivating the enzyme. [(4-Methylquinolin-2-yl)sulfanyl]acetic acid possesses both a sulfanyl group and a carboxylate group, which are known to coordinate with zinc ions.[9] This makes it a strong candidate for an MBL inhibitor.

Mechanism of Inhibition Pathway

G cluster_1 Proposed MBL Inhibition Mechanism MBL MBL Active Site (with Zn²⁺ ions) Complex MBL-Inhibitor Complex (Chelated Zn²⁺) MBL->Complex Binding and Chelation Inhibitor [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Inhibitor->Complex Inactive Inactive Enzyme Complex->Inactive

Caption: Proposed zinc chelation mechanism for MBL inhibition.

Protocol 2: Screening for MBL Inhibition using a Spectrophotometric Assay

This protocol uses nitrocefin, a chromogenic cephalosporin, as a substrate. Hydrolysis of the β-lactam ring of nitrocefin by an MBL results in a color change that can be monitored spectrophotometrically.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂)

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create serial dilutions in the assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 5 mM) and dilute in assay buffer to a working concentration (e.g., 100 µM).

    • Dilute the MBL enzyme in assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 5 µL of the inhibitor solution at various concentrations.

    • Positive control wells (no inhibition): Add 5 µL of assay buffer with the same percentage of DMSO as the test wells.

    • Negative control wells (no enzyme activity): Add 5 µL of assay buffer.

    • Add 85 µL of the diluted MBL enzyme solution to the test and positive control wells. Add 90 µL of assay buffer to the negative control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the nitrocefin working solution to all wells to start the reaction (final volume = 100 µL).

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 486 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Application in α-Glucosidase Inhibition

Scientific Rationale

α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition can delay glucose absorption and lower postprandial blood glucose levels.[10] Recent studies have shown that thioquinoline derivatives can be potent inhibitors of α-glucosidase.[10] The quinoline core of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid can engage in hydrophobic and π-π interactions within the enzyme's active site, while the acetic acid moiety can form hydrogen bonds, leading to effective inhibition.

Protocol 3: Screening for α-Glucosidase Inhibition

This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The cleavage of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid (dissolved in DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M) to stop the reaction

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor in DMSO and create serial dilutions in the phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the inhibitor solution at various concentrations.

    • For the positive control, add 20 µL of phosphate buffer with DMSO.

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the pNPG solution to each well to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Stop the Reaction and Read Absorbance:

    • Stop the reaction by adding 80 µL of the Na₂CO₃ solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Part 4: Kinetic Analysis of Enzyme Inhibition

To understand the mechanism by which [(4-Methylquinolin-2-yl)sulfanyl]acetic acid inhibits an enzyme, it is crucial to perform kinetic studies.

Protocol 4: Determining the Mode of Inhibition

This protocol describes how to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type using Lineweaver-Burk plots.

Procedure:

  • Perform the enzyme assay (as described in Protocol 2 or 3) using a range of substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor.

  • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plot:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km are reduced).

    • Mixed inhibition: The lines will intersect at a point other than on the axes.

  • From these plots, the inhibition constant (Ki) can be determined.

Data Interpretation Table
Inhibition TypeLineweaver-Burk Plot CharacteristicsEffect on VmaxEffect on Km
Competitive Lines intersect at the y-axisUnchangedIncreases
Non-competitive Lines intersect at the x-axisDecreasesUnchanged
Uncompetitive Lines are parallelDecreasesDecreases
Mixed Lines intersect off-axesDecreasesVaries

Conclusion and Future Directions

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting metallo-β-lactamases and α-glucosidase. The protocols outlined in this document provide a comprehensive framework for the synthesis, initial screening, and mechanistic characterization of this compound. Further studies should focus on expanding the screening to other related enzyme targets, performing detailed structure-activity relationship analyses with synthesized analogs, and ultimately, evaluating the most promising compounds in cell-based and in vivo models. The versatility of the quinoline core suggests that with further derivatization, inhibitors with high potency and selectivity can be developed.

References

  • Alghamdi, A. A., et al. (2021). Evaluation of in vitro and in silico antihyperglycemic, antioxidant, anti-inflammatory potencies of selected quinoline-imidazole hybrids. Journal of Molecular Structure, 1244, 130949.
  • ResearchGate. Structure-activity relationship analyses of quinoline-thiosemicarbazones 5a–k. Retrieved from [Link]

  • Porta-de-la-Riva, M., et al. (2018). Design, synthesis, structure-activity relationships and X-ray structural studies of novel 1-oxo-pyrimido[4,5-c]quinoline-2-acetic acid derivatives as selective and potent inhibitors of human aldose reductase. European Journal of Medicinal Chemistry, 151, 62-76.
  • Porta-de-la-Riva, M., et al. (2018). Design, synthesis, structure-activity relationships and X-ray structural studies of novel 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives as selective and potent inhibitors of human aldose reductase. PubMed, 29705708.
  • Khan, K. M., et al. (2023). Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. Scientific Reports, 13(1), 7851.
  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 8(2), 54-60.
  • Wachino, J., et al. (2019). 4-Amino-2-Sulfanylbenzoic Acid as a Potent Subclass B3 Metallo-β-Lactamase-Specific Inhibitor Applicable for Distinguishing Metallo-β-Lactamase Subclasses. Antimicrobial Agents and Chemotherapy, 63(10), e01197-19.
  • Linciano, P., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. Acta Pharmaceutica, 69(4), 569-583.
  • Kazi, A., & Wright, G. D. (2017). Inhibitors of metallo-β-lactamases. Current Opinion in Microbiology, 39, 81-88.
  • Payne, D. J., et al. (2002). Inhibition of metallo-beta-lactamase generated from beta-lactam antibiotics. Biochemical Journal, 368(Pt 2), 467-474.
  • Tondi, D., et al. (2001). Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives. Antimicrobial Agents and Chemotherapy, 45(12), 3422-3428.
  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Retrieved from [Link]

  • Rojas-Altuve, A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(19), 6296.
  • González-Bello, C. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. International Journal of Molecular Sciences, 25(17), 9205.
  • D'Oria, E., et al. (2023). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. International Journal of Molecular Sciences, 24(10), 9097.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 25036-25053.
  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030.
  • Szymański, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 163.
  • Patel, H. D., & Vasava, D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Khan, K. M., et al. (2015). Monoamine Oxidase Inhibition and Molecular Modeling Studies of Piperidyl-thienyl and 2-Pyrazoline Derivatives of Chalcones. Medicinal Chemistry, 11(7), 640-649.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoline scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoline scaffolds. As a foundational structural motif in a vast number of pharmaceuticals and functional materials, the efficient and controlled synthesis of quinolines is of paramount importance.[1][2]

This document moves beyond simple procedural outlines to provide in-depth, field-proven insights into optimizing reaction conditions. We will explore the causality behind common experimental challenges and offer robust, self-validating protocols to enhance yield, purity, and regioselectivity.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during classical quinoline syntheses.

Q1: My Skraup reaction is extremely exothermic and difficult to control, leading to significant charring and low yields. What's happening and how can I mitigate this?

A: The classic Skraup synthesis, which uses concentrated sulfuric acid and an oxidizing agent like nitrobenzene with glycerol, is notoriously vigorous and can proceed with dangerous exothermicity.[3][4] The primary cause is the rapid, uncontrolled dehydration of glycerol to acrolein and the subsequent highly exothermic condensation and oxidation steps.

Causality & Solution:

  • Moderating the Reaction Rate: The key is to control the rate of the initial dehydration and subsequent condensation. The addition of a moderator like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate is believed to act as an oxygen carrier, allowing the reaction to proceed more smoothly over a longer period, thus preventing it from getting out of control.[5][6] Boric acid can also be used to lessen the violence of the reaction.[3]

  • Controlled Heating: Instead of aggressive heating, a gentle and gradual increase in temperature allows for better management of the exotherm. Once the reaction becomes self-sustaining, external heating should be removed.[7]

Q2: I'm performing a Doebner-von Miller synthesis and the reaction mixture is turning into a thick, dark, intractable tar. How can I prevent this and improve my yield?

A: This is the most common failure mode in the Doebner-von Miller reaction. The tar is a result of the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[8] Strong acidic conditions, while necessary for the reaction, promote this undesired side reaction.

Causality & Solution:

  • Minimize Self-Polymerization: The primary strategy is to limit the concentration of the α,β-unsaturated carbonyl compound in the acidic aqueous phase where polymerization is rampant.

    • Biphasic Solvent System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization and increase yield.[8]

    • Gradual Addition: Adding the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired conjugate addition over self-polymerization.[9]

  • Temperature Control: While heat is required, excessive temperatures will accelerate polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[9]

Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A: This is a classic challenge in the Friedländer synthesis. The reaction can proceed through two different enolate or enamine intermediates, leading to a mixture of quinoline products.[10] The regiochemical outcome is a delicate balance of steric and electronic factors, which can be influenced by the choice of catalyst and reaction conditions.

Causality & Solution:

  • Catalyst-Controlled Pathway: The catalyst can direct the reaction towards either the kinetic or thermodynamic enolate/enamine.

    • Amine Catalysts: Specific amine catalysts, such as pyrrolidine, can favor the formation of the less substituted (kinetic) enamine, leading to high regioselectivity.[10]

    • Ionic Liquids: Using certain ionic liquids as both the solvent and catalyst can also provide excellent control over regioselectivity.[10][11]

  • Substrate Modification: Introducing a directing group, such as a phosphonate group, on one of the α-carbons of the ketone can perfectly control the direction of the cyclization.[11][12]

Q4: My Conrad-Limpach synthesis of a 4-hydroxyquinoline is giving very low yields (<30%). What are the critical parameters to optimize?

A: The Conrad-Limpach synthesis involves two key stages: the formation of a Schiff base (enamine) intermediate and its subsequent thermal cyclization. Low yields often stem from inefficient cyclization.

Causality & Solution:

  • High-Temperature Cyclization: The rate-determining step is the electrocyclic ring closing, which requires very high temperatures, often around 250 °C.[13][14] Insufficient temperature will lead to an incomplete reaction.

  • Solvent Choice is Critical: Performing the high-temperature cyclization neat (without a solvent) often results in decomposition and low yields.[14][15] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial. These solvents ensure uniform heat transfer and can dramatically increase yields, in some cases up to 95%.[14][15]

Part 2: In-Depth Troubleshooting Guides & Optimization Protocols

This section provides detailed workflows and experimental protocols for tackling complex synthesis challenges.

Guide 1: Overcoming Low Yields in Quinoline Synthesis

Low yields can be attributed to a variety of factors, from incomplete reactions to product degradation. A systematic approach is required for diagnosis and optimization.

G A Problem: Low Yield B Monitor reaction by TLC. Is starting material consumed? A->B C Incomplete Reaction B->C No D Reaction Complete, Still Low Yield B->D Yes E Increase Reaction Time C->E H Check Reagent Purity D->H I Degradation or Side Reactions D->I L Optimize Work-up/Purification D->L F Increase Temperature E->F G Increase Catalyst Loading F->G J Lower Temperature I->J K Use Milder/More Selective Catalyst (e.g., Nanocatalyst, Ionic Liquid) I->K M Consider Greener Solvents (e.g., water) I->M

Caption: Decision workflow for troubleshooting low reaction yields.

Modern catalytic systems often provide superior yields under milder conditions compared to classical methods.

Synthesis TypeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Friedländer SynthesisCholine Hydroxide (1 mol%)Water50699[16]
Friedländer SynthesisZrCl₄ (10 mol%)Ethanol/Water60-High[17]
Friedländer SynthesisCopper-based MOF (5 mol%)Toluene1002High[17]
Multi-componentCdO@ZrO₂ Nanocatalyst (10 mol%)EthanolReflux->90[18]
Skraup Synthesis (MW)H₂SO₄Water2000.2510-66[19]
Guide 2: Managing Side Reactions & Purification

The formation of byproducts, especially polymeric tars, complicates purification and reduces the yield of the desired product.

Q: My crude product is a complex mixture. What are the best general strategies for purification?

A: The choice of purification method depends heavily on the properties of your quinoline derivative and the nature of the impurities.

  • Steam Distillation: This is a highly effective technique for purifying volatile quinolines from non-volatile tars and inorganic salts, particularly after a Skraup or Doebner-von Miller synthesis.[7] The quinoline co-distills with water, leaving behind the high-molecular-weight impurities.

  • Acid-Base Extraction: Since quinolines are basic, you can selectively extract them into an acidic aqueous solution (e.g., dilute HCl), leaving neutral and acidic impurities in the organic phase. The quinoline can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

  • Salt Formation & Crystallization: For achieving very high purity, converting the quinoline to a salt (e.g., phosphate or picrate) can be effective. The salt is crystallized, often multiple times, to exclude impurities, and then the free base is regenerated.[20]

  • Column Chromatography: While effective, chromatography on silica gel can sometimes lead to product decomposition, especially for sensitive quinoline derivatives. Using a deactivated support (e.g., with triethylamine) or alternative stationary phases like alumina may be necessary.

This protocol, adapted from Organic Syntheses, incorporates ferrous sulfate to moderate the reaction's violence.[5][7]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole, acts as oxidant and solvent)[7]

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously combine the aniline, glycerol, and nitrobenzene.

  • Acid Addition: Slowly and with continuous, vigorous stirring, add the concentrated sulfuric acid. The addition is exothermic and should be controlled.[7]

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the mixture.

  • Heating: Gently heat the mixture in a heating mantle or oil bath. The reaction will become exothermic and start to boil. Once this vigorous reaction begins, remove the external heat source.[7] The reaction should sustain itself for 3-4 hours.

  • Work-up: Allow the flask to cool to room temperature. Dilute the thick mixture with water and then, in a fume hood, carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the acid and liberate the free quinoline base.

  • Purification: Set up for steam distillation. The crude quinoline and unreacted nitrobenzene will co-distill with the steam. Collect the distillate, separate the organic layer, dry it over anhydrous potassium carbonate, and purify by vacuum distillation. The final quinoline product typically boils at 235-237 °C.[5]

Guide 3: Advanced & Greener Synthesis Protocols

Modern advancements focus on improving the efficiency and environmental footprint of quinoline synthesis.

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[16]

Materials:

  • 2'-Aminoacetophenone (1.0 mmol)

  • Ethyl Acetoacetate (1.2 mmol)

  • Acetic Acid (as solvent and catalyst)

Procedure:

  • In a microwave reaction vessel, combine 2'-aminoacetophenone and ethyl acetoacetate in neat acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 160 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the vessel, and remove the acetic acid under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Nanocatalysts offer high efficiency and reusability, aligning with green chemistry principles.[1][2][21]

Caption: General workflow for a green quinoline synthesis using a reusable nanocatalyst.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. [Link]

  • Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Publishing. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Combes Quinoline Synthesis. [Link]

  • Highly regioselective Friedländer reaction. PubMed. [Link]

  • Friedlander synthesis of quinoline derivatives. ResearchGate. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • QUINOLINE. Organic Syntheses Procedure. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. Semantic Scholar. [Link]

  • Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. ResearchGate. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Purification of Quinoline. Chempedia - LookChem. [Link]

  • ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. ResearchGate. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Steam Distillation of Essential Oils. Scribd. [Link]

  • What is the complete procedure for Doebner-von miller reaction ? ResearchGate. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

  • ) Synthesis of Quinoline and derivatives1). [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

Sources

Optimization

Troubleshooting low yield in the synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Technical Support Center: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Welcome to the technical support guide for the synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. This resource is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Welcome to the technical support guide for the synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, experience-driven advice to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid?

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The starting material, 4-methylquinoline-2-thiol, is first deprotonated by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of a haloacetic acid (e.g., chloroacetic or bromoacetic acid), displacing the halide leaving group to form the final C-S bond.[1][2] This mechanism is analogous to the well-established Williamson ether synthesis.[2][3][4]

Reaction Mechanism: SN2 Pathway

Caption: SN2 mechanism for the synthesis.

Q2: What are the most critical parameters to control for a high-yield reaction?

The success of this synthesis hinges on three key factors:

  • Choice of Base: The base must be strong enough to completely deprotonate the thiol (pKa ≈ 9-10) but not so strong that it promotes unwanted side reactions.

  • Solvent Selection: A polar aprotic solvent is ideal as it dissolves the reactants and stabilizes the transition state without solvating and deactivating the nucleophile.[3][4]

  • Temperature Control: The reaction often requires heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition and byproduct formation.[3][5]

Q3: How do I choose the optimal base and solvent?

The choice of base and solvent are interconnected and crucial for maximizing yield. Polar aprotic solvents are highly recommended.[1][4]

Solvent Recommended Base Rationale & Considerations
Ethanol/Water Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Pros: Inexpensive, readily available. The thiol starting material is often sold as a sodium salt, which is soluble in this system. Cons: Protic solvents can solvate the thiolate nucleophile, slightly reducing its reactivity.[3]
Acetone Potassium Carbonate (K₂CO₃)Pros: Good solubility for reactants. K₂CO₃ is a mild base, reducing the risk of side reactions. Acetone is easy to remove during workup. Cons: The reaction may be slower and require longer heating compared to stronger bases.
DMF or DMSO Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)Pros: These solvents strongly enhance nucleophilicity, leading to faster reaction rates.[4] NaH ensures complete and irreversible deprotonation. Cons: These reagents are highly moisture-sensitive and require an inert (N₂ or Ar) atmosphere. DMF/DMSO can be difficult to remove completely.

Troubleshooting Guide: Low Yield

Q1: My reaction is not proceeding to completion, resulting in a low yield and recovery of starting material. What are the likely causes?

This is a common issue that typically points to problems with nucleophile generation or overall reaction kinetics.

Troubleshooting Workflow: Incomplete Conversion

Incomplete_Conversion start Low Yield: Incomplete Conversion check_base Is the base strong enough and used in sufficient excess? start->check_base check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Are temperature and reaction time sufficient? start->check_conditions sol_base Use a stronger base (e.g., NaH) or increase stoichiometry (1.1-1.5 eq). check_base->sol_base No sol_reagents Dry solvents and reagents. Verify purity of 4-methylquinoline-2-thiol. check_reagents->sol_reagents No sol_conditions Increase temperature (50-80 °C). Increase reaction time (monitor by TLC). check_conditions->sol_conditions No

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Welcome to the technical support center for the purification of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the column chromatography of this unique molecule. Due to its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid group—this compound requires special considerations to achieve high purity. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying [(4-Methylquinolin-2-yl)sulfanyl]acetic acid using silica gel chromatography?

The primary difficulty arises from the compound's dual chemical nature. The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to significant peak tailing, poor resolution, and in severe cases, irreversible adsorption of the product onto the column.[2]

Q2: How do I select an appropriate stationary phase?

For most applications, standard silica gel (60 Å, 230-400 mesh) is a cost-effective starting point. However, its acidic nature is problematic. If issues persist, consider these alternatives:

  • Deactivated Silica Gel: Pre-treating silica gel with a basic modifier like triethylamine can neutralize the most acidic silanol sites, reducing tailing.

  • Neutral or Basic Alumina: Alumina can be a good alternative to silica, especially if the compound shows signs of decomposition on the acidic silica surface.[3]

  • Reversed-Phase Silica (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be highly effective, as it avoids the issues with acidic silanol groups.[4]

Q3: What is the best strategy for choosing a mobile phase (eluent)?

Start by developing a solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). Given the polarity of your compound, you may need to incorporate a more polar solvent like methanol or use a higher ratio of ethyl acetate. The key to success is often the inclusion of a mobile phase modifier to mitigate the tailing described in Q1.

Q4: How can I visualize the compound on a TLC plate?

Due to the quinoline ring system, the compound is UV-active and should be easily visible under a UV lamp (typically at 254 nm). If staining is required, a potassium permanganate stain can be effective for visualizing compounds that are susceptible to oxidation.[5]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying science for each recommendation.

Problem 1: Severe Peak Tailing or Streaking

Your compound elutes from the column over a large number of fractions, resulting in a broad, asymmetrical peak and poor separation from impurities.

Primary Cause: Strong secondary interactions between the analyte and the stationary phase.[1][2] The basic quinoline nitrogen binds ionically to acidic silanol groups on the silica surface.[6]

Solutions:

  • Incorporate a Mobile Phase Modifier: This is the most effective solution. The choice of modifier depends on which functional group is causing the most trouble.

    • To Counteract the Basic Nitrogen: Add a small amount of a competitive base to the eluent. This base will occupy the acidic silanol sites, preventing the quinoline nitrogen from binding.

    • To Counteract the Carboxylic Acid: Add a small amount of a volatile acid to the eluent. This suppresses the ionization of the carboxylic acid group, making it less polar and reducing its interaction with polar sites on the silica.[4][7][8]

ModifierTypical ConcentrationPurposeKey Considerations
Triethylamine (TEA) 0.5 - 2% (v/v)Neutralizes acidic silanol groups, preventing interaction with the basic quinoline nitrogen.High boiling point; can be difficult to remove from fractions.
Pyridine 0.5 - 2% (v/v)Similar to TEA; acts as a competitive base.Strong odor; toxic. Use in a well-ventilated fume hood.
Acetic Acid (AcOH) 0.5 - 1% (v/v)Suppresses deprotonation of the carboxylic acid, reducing tailing from this group.Can make the mobile phase more polar.
Formic Acid (FA) 0.1 - 1% (v/v)More acidic than AcOH; effective at suppressing ionization.[9]Volatile and easy to remove, but can increase the risk of compound decomposition if acid-sensitive.

Expert Tip: Since the target molecule has both acidic and basic centers, you may find that adding both an acid and a base (e.g., 0.5% TEA and 0.5% AcOH) can sometimes provide the best peak shape by creating a buffered environment on the silica surface. However, start by addressing the more significant issue, which is typically the basic nitrogen's interaction.

Visualizing the Tailing Mechanism and Solution

G Figure 1: Mechanism of Peak Tailing and Mitigation cluster_0 Standard Silica Gel (Tailing) cluster_1 Silica Gel with Modifier (Symmetrical Peak) Analyte1 [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Quinoline N: (Basic) COOH (Acidic) Silica1 Silica Surface Acidic Silanol (Si-O⁻ H⁺) Analyte1->Silica1 Strong Ionic Interaction (Causes Tailing) Analyte2 [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Quinoline N: COOH Silica2 Modified Silica Surface Silanol site blocked by TEA (Si-O⁻ H-NEt₃⁺) Analyte2->Silica2 Weak Interaction (Symmetrical Elution) Modifier Modifier (TEA) Modifier->Silica2 Neutralizes Acidic Site G Figure 2: Workflow for Troubleshooting Poor Separation start Poor Separation on TLC/Column check_rf Is target Rf ≈ 0.2-0.3? start->check_rf check_tailing Are spots tailing? check_rf->check_tailing Yes adjust_polarity Adjust ratio of polar/ non-polar solvents check_rf->adjust_polarity No check_overlap Are spots overlapping (ΔRf is too small)? check_tailing->check_overlap No add_modifier Add modifier (TEA or AcOH) to mobile phase check_tailing->add_modifier Yes change_solvents Change solvent system (e.g., EtOAc to MeOH or DCM) check_overlap->change_solvents Yes try_gradient Implement a gradient elution on the column check_overlap->try_gradient No, but close success Optimized Separation check_overlap->success No (Good Separation) adjust_polarity->check_rf add_modifier->check_overlap change_solvents->check_rf try_gradient->success

Caption: Figure 2: A systematic workflow for optimizing the separation of the target compound from impurities.

Example TLC Optimization Data

SystemSolvents (v/v)ModifierTarget RfImpurity RfObservation
1Hexane:EtOAc (1:1)None0.10.15Severe tailing for the target, spots overlap.
2Hexane:EtOAc (1:1)1% TEA0.250.35Tailing reduced, but separation is still minimal.
3DCM:MeOH (98:2)None0.20.5Significant tailing, but better baseline separation.
4DCM:MeOH (98:2)1% AcOH0.30.55Good Result. Symmetrical spot for the target and clear separation (ΔRf = 0.25).
Validated Experimental Protocol

This protocol provides a reliable starting point for the purification. It should be adapted based on your specific crude material and TLC analysis.

1. Preparation of the Stationary Phase (Slurry Packing) a. Choose a glass column of appropriate size (a diameter-to-height ratio of 1:10 to 1:20 is typical). b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis (e.g., Hexane:EtOAc 2:1). [5]Use enough solvent to make a pourable, homogenous mixture. c. Crucial Step for This Compound: Add your chosen modifier (e.g., 1% TEA or 1% AcOH) to this slurry and stir for 5-10 minutes. This helps to pre-equilibrate and deactivate the silica. d. With the column stopcock closed, add a small amount of the eluent. Open the stopcock and slowly pour the silica slurry into the column. Use a funnel to guide the slurry. e. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles. [5] f. Once the silica has settled, add a thin (0.5 cm) layer of sand to the top to prevent the bed from being disturbed during solvent addition. [5] g. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended) a. Dissolve your crude [(4-Methylquinolin-2-yl)sulfanyl]acetic acid in a minimal amount of a volatile solvent (e.g., Dichloromethane or Methanol). b. Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution. c. Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, ensuring an even layer. [5] e. Gently add a small layer of sand on top of the sample layer.

3. Elution and Fraction Collection a. Carefully add your starting eluent to the top of the column. b. Open the stopcock and begin collecting fractions. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied. c. If using a gradient, start with the low-polarity eluent and gradually increase the percentage of the more polar solvent. For example, start with Hexane:EtOAc (2:1) + modifier and slowly increase to Hexane:EtOAc (1:2) + modifier. d. Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).

4. Analysis of Fractions a. Monitor the collected fractions by TLC to identify those containing the purified product. b. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (2023). Crawford Scientific. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phase Separations. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8). Retrieved from [Link]

  • Stationary Phase and Surface Chemistry of HPLC Columns. (2025). Hawach. Retrieved from [Link]

  • Aryal, S. (2024). Chromatography- Principle, Types, Steps, Uses, Diagram. Microbe Notes. Retrieved from [Link]

  • Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. (2023). IJRAR. Retrieved from [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2018). PMC - PubMed Central. Retrieved from [Link]

  • High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. Retrieved from [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2009). ResearchGate. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Acidic compound / Si column tailing. (2007). Chromatography Forum. Retrieved from [Link]

  • 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Tailing of basic compound. (2023). Reddit. Retrieved from [Link]

  • Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets. (2005). Asian Journal of Chemistry. Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

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Optimization

Technical Support Center: Improving Regioselectivity in Friedländer and Camps Cyclizations

Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselecti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in Friedländer and Camps cyclizations. Here, we move beyond standard protocols to offer in-depth troubleshooting, mechanistic insights, and actionable strategies to steer your reaction toward the desired constitutional isomer.

I. Friedländer Annulation: Mastering Regioselectivity with Unsymmetrical Ketones

The Friedländer synthesis, a robust method for constructing quinoline rings, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] While efficient, a significant challenge arises when using unsymmetrical ketones, which can lead to the formation of two regioisomeric products, complicating purification and reducing the yield of the target molecule.[3][4]

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction with an unsymmetrical ketone is producing a nearly 1:1 mixture of regioisomers. What is the primary factor governing this outcome?

A1: The regioselectivity in the Friedländer synthesis is fundamentally a competition between the formation of two different enolates or enamines from the unsymmetrical ketone. The reaction can proceed through two main mechanistic pathways: an initial aldol condensation or the formation of a Schiff base.[5][6] Under standard acidic or basic conditions, the reaction often favors the thermodynamically more stable enolate, but the activation energies for the formation of both regioisomers can be very similar, leading to poor selectivity.

Q2: How can I influence the reaction to favor the kinetically controlled product?

A2: To favor the kinetic product, which typically arises from the deprotonation of the less sterically hindered α-carbon of the ketone, specific amine catalysts are highly effective.[7] Cyclic secondary amines, such as pyrrolidine and its derivatives, have been shown to facilitate the formation of the kinetic enamine intermediate, leading to high regioselectivity for the 2-substituted quinoline.[8]

Another critical parameter is the rate of addition of the ketone.[7][9] Slow addition of the unsymmetrical ketone maintains its low concentration in the reaction mixture, which favors the formation of the kinetic enamine and improves regioselectivity.[7][9]

Q3: Can temperature be used to control the regioselectivity?

A3: Yes, temperature can be a deciding factor. Higher temperatures generally provide the system with enough energy to overcome the higher activation barrier to form the more stable thermodynamic product.[7][9] Conversely, lower temperatures can favor the kinetic product, although this may come at the cost of a slower reaction rate. It is crucial to monitor the reaction closely by TLC or LC-MS to find the optimal balance between selectivity and reaction time.[2]

Troubleshooting Guide: Friedländer Cyclization
Problem Possible Cause Suggested Solution
Poor Regioselectivity Use of standard acid or base catalysts (e.g., NaOH, H₂SO₄) which favor thermodynamic equilibrium.Employ a cyclic secondary amine catalyst like pyrrolidine to direct the reaction towards the kinetic product.[7][8] Alternatively, using an ionic liquid as the solvent has been shown to enhance regioselectivity.[1][7]
Low Yield of Desired Isomer Competing side reactions such as self-condensation of the ketone (aldol condensation).[2]Slowly add the unsymmetrical ketone to the reaction mixture to keep its concentration low.[7][9] Consider using a milder, more selective catalyst, such as molecular iodine or a Lewis acid like In(OTf)₃, which can promote the desired cyclization under gentler conditions.[2][10]
Reaction Stalls or is Incomplete Inappropriate reaction temperature or poor solubility of reactants.Incrementally increase the reaction temperature in 10°C steps while monitoring by TLC.[2] If solubility is an issue, switch to a more polar solvent like DMF or ethanol.[2]
Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Annulation

This protocol is designed to favor the formation of the 2-substituted quinoline from an unsymmetrical ketone.[7]

  • To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and pyrrolidine (0.2 equiv) in toluene at 100 °C, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1 hour.

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

II. Camps Cyclization: Navigating the Formation of Hydroxyquinolines

The Camps quinoline synthesis is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield two different hydroxyquinoline products.[11][12][13] The regiochemical outcome is highly dependent on which enolate (from the ketone or the amide) forms and participates in the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: My Camps cyclization is yielding a mixture of 2-hydroxy- and 4-hydroxyquinolines. What controls this selectivity?

A1: The regioselectivity of the Camps cyclization is primarily governed by the strength of the base used.[11] Strong bases, such as sodium hydroxide or potassium tert-butoxide, tend to favor deprotonation at the more acidic α-position of the ketone, leading to the formation of a ketone enolate that attacks the amide carbonyl. This pathway results in the 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer).[11][12]

Q2: How can I selectively synthesize the 2-hydroxyquinoline isomer?

A2: To favor the formation of the 2-hydroxyquinoline (2-quinolone), milder bases are recommended. Bases like cesium carbonate (Cs₂CO₃) can selectively promote the formation of the amide enolate, which then attacks the ketone carbonyl.[11] This selectivity arises from the softer nature of the base and its interaction with the amide functionality.

Q3: Do steric and electronic effects of substituents play a role in the Camps cyclization?

A3: Absolutely. The steric and electronic nature of the substituents on the starting o-acylaminoacetophenone can significantly influence the direction of cyclization. Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the enolate, favoring cyclization at the less hindered site.[14] Similarly, electron-withdrawing or electron-donating groups can alter the acidity of the α-protons, thereby influencing which enolate is preferentially formed.

Troubleshooting Guide: Camps Cyclization
Problem Possible Cause Suggested Solution
Formation of an Undesired Regioisomer The strength of the base is not optimal for the desired product.For 4-hydroxyquinolines, use a strong base like NaOH or KOtBu.[11] For 2-hydroxyquinolines, switch to a milder base such as Cs₂CO₃.[11]
Low Overall Yield Incomplete cyclization or side reactions.Ensure anhydrous conditions, as water can interfere with the base. Optimize the reaction temperature; some cyclizations may require heating to proceed efficiently. Consider a solvent screen, as the polarity of the solvent can influence the solubility of the intermediates and the efficacy of the base.
Complex Product Mixture Decomposition of starting material or product under harsh basic conditions.Reduce the reaction temperature and/or use a less concentrated base solution. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
Visualizing Reaction Control

To aid in experimental design, the following decision-making workflow can be used to select the appropriate conditions for achieving the desired regioselectivity in Friedländer and Camps cyclizations.

regioselectivity_workflow Regioselectivity Control Workflow cluster_friedlander Friedländer Synthesis cluster_camps Camps Cyclization start_f Unsymmetrical Ketone? catalyst_choice Select Catalyst System start_f->catalyst_choice kinetic_control Kinetic Product (Less Substituted) catalyst_choice->kinetic_control Desired Isomer thermo_control Thermodynamic Product (More Substituted) catalyst_choice->thermo_control Desired Isomer amine_catalyst Use Amine Catalyst (e.g., Pyrrolidine) + Slow Ketone Addition kinetic_control->amine_catalyst acid_base_catalyst Use Strong Acid/Base + Higher Temperature thermo_control->acid_base_catalyst start_c Select Desired Hydroxyquinoline base_choice Select Base Strength start_c->base_choice two_hydroxy 2-Hydroxyquinoline base_choice->two_hydroxy Isomer four_hydroxy 4-Hydroxyquinoline base_choice->four_hydroxy Isomer mild_base Use Mild Base (e.g., Cs₂CO₃) two_hydroxy->mild_base strong_base Use Strong Base (e.g., NaOH) four_hydroxy->strong_base

Caption: Decision workflow for controlling regioselectivity.

References
  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Grokipedia. Camps quinoline synthesis. [Link]

  • Cossy, J., et al. (2006). Recent Advances in the Friedländer Reaction. Chemical Reviews, 106(7), 2725-2751. [Link]

  • Martínez-Grau, A., & Marco, J. L. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron Letters, 38(49), 8685-8688.
  • Wikipedia. Camps quinoline synthesis. [Link]

  • Sivasankaran, R. (n.d.). Camps Quinoline Synthesis. Name Reactions in Organic Chemistry. [Link]

  • Organic Chemistry Portal. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Chem-Station. (2017). Camps Quinoline Synthesis. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649-1679. [Link]

  • National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]

  • PubMed. Calculated effect of substitutions on the regioselectivity of cyclization of alpha-sulfenyl-, alpha-sulfinyl-, and alpha-sulfonyl-(5R)-5-hexenyl radicals. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • National Institutes of Health. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Organic Syntheses. QUINOLINE. [Link]

  • PubMed. Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1 H)-ones. [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

  • ResearchGate. Mechanisms of Camps' cyclization. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Effects of Different Substituents on the Regioselectivity of a Photocascade Reaction in Continuous Flow. [Link]

  • Synthesis of Quinoline and derivatives. [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. [Link]

  • National Institutes of Health. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. [Link]

  • PubMed. General base-general acid catalysis by terpenoid cyclases. [Link]

  • ResearchGate. Chemo- and regioselectivity in halogen-cyclization reactions of substituted 1-alkenylthiobenzimidazoles. [Link]

  • ResearchGate. Chemo‐ and regioselectivity of the Brønsted acid catalysed cyclization. [Link]

  • PubMed Central. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. [Link]

  • On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. [Link]

  • Longdom Publishing. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. [Link]

  • ETH Zurich Research Collection. Bioinspired Ether Cyclizations within a π-Basic Capsule Compared to Autocatalysis on π- Acidic Surfaces and Pnictogen- Bonding Catalysts. [Link]

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Troubleshooting

Common side products in the synthesis of 4-methylquinoline derivatives and their removal

Technical Support Center: Synthesis and Purification of 4-Methylquinoline Derivatives Welcome to the technical support center for the synthesis of 4-methylquinoline derivatives. This guide is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis and Purification of 4-Methylquinoline Derivatives

Welcome to the technical support center for the synthesis of 4-methylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. Quinolines are privileged structures in drug discovery, appearing in compounds with a vast range of biological activities. However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth, experience-driven answers to common problems encountered during the synthesis of 4-methylquinolines. We will explore the mechanistic origins of common impurities and provide validated, step-by-step protocols for their removal.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My Doebner-von Miller reaction is producing a dark, intractable tar with a very low yield of the desired 4-methylquinoline. What is happening and how can I isolate my product?

This is the most common issue with the Doebner-von Miller reaction, which typically involves reacting an aniline with an α,β-unsaturated carbonyl compound (like crotonaldehyde or methyl vinyl ketone) under strong acid catalysis.[1][2][3]

Root Cause Analysis: Acid-Catalyzed Polymerization

The strongly acidic and often hot conditions required for the Doebner-von Miller synthesis are aggressive.[2] The α,β-unsaturated carbonyl reactant, a key building block, is highly susceptible to acid-catalyzed polymerization. This process competes directly with the desired cyclization pathway, consuming starting material and generating a complex mixture of high-molecular-weight oligomers and polymers. This polymeric material is the dark, viscous tar that researchers frequently observe.[4]

Primary Side Products:

  • Polymeric Tar: A complex mixture of polymerized α,β-unsaturated carbonyl compounds.

  • Unreacted Aniline: Often trapped within the tarry mixture.

  • Reduced Intermediates: The reaction relies on an oxidation step to form the aromatic quinoline ring. In some cases, intermediates can act as the oxidizing agent, leading to their own reduction and the formation of side products like saturated anils.[5]

Troubleshooting & Purification Workflow

When faced with a tarry reaction mixture, a systematic approach is required to salvage the desired 4-methylquinoline.

start Dark, Tarry Reaction Mixture step1 Dilute with Organic Solvent (e.g., Dichloromethane or Ethyl Acetate) start->step1 step2 Perform Acid-Base Extraction: 1. Wash with 1M HCl (aq) to remove aniline. 2. Wash with sat. NaHCO3 (aq) to neutralize. step1->step2 step3 Dry Organic Layer (Na2SO4) & Concentrate in vacuo step2->step3 step4 Crude Product (Mixture of 4-methylquinoline and oligomers) step3->step4 step5 Purify via Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) step4->step5 end Isolated 4-Methylquinoline step5->end

Caption: Workflow for isolating product from a tarry mixture.

Detailed Protocol: Post-Reaction Purification

  • Initial Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the viscous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer with 1M hydrochloric acid (HCl). This step protonates any unreacted basic aniline, pulling it into the aqueous layer as its hydrochloride salt. Repeat this wash two to three times.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. At this stage, you should have a crude solid or oil, which is a mixture of your product and soluble oligomers.

  • Column Chromatography: The most effective way to separate the 4-methylquinoline from the non-polar oligomeric side products is through silica gel column chromatography.[6] A gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective. Monitor the fractions by Thin Layer Chromatography (TLC).

Prevention Strategies:

  • Milder Catalysts: Consider replacing strong Brønsted acids like H₂SO₄ or HCl with Lewis acids such as tin tetrachloride or scandium(III) triflate, which can promote the reaction under less harsh conditions.[2]

  • Temperature Control: A vigorous, exothermic reaction can accelerate polymerization.[7] Control the reaction temperature carefully, perhaps by slow addition of one reactant to the other in an ice bath.[7]

  • Biphasic Conditions: Using a biphasic solvent system can sometimes help by keeping the concentration of the sensitive carbonyl compound low in the acidic phase.[4]

Issue 2: My TLC shows two closely-eluting spots after a Conrad-Limpach synthesis. How do I confirm if I have a regioisomeric mixture and how can I separate them?

The Conrad-Limpach-Knorr synthesis, which condenses an aniline with a β-ketoester (like ethyl acetoacetate), is notorious for potentially forming two different regioisomers: the desired 4-hydroxyquinoline (kinetic product) and the undesired 2-hydroxyquinoline (thermodynamic product).[8][9][10]

Root Cause Analysis: Kinetic vs. Thermodynamic Control

The regiochemical outcome depends on the temperature of the initial condensation and the subsequent cyclization.[10]

  • Kinetic Pathway (Lower Temp): At lower temperatures (e.g., room temperature to ~100 °C), the aniline preferentially attacks the more reactive ketone carbonyl of the β-ketoester. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization (~250 °C) yields the 4-hydroxyquinoline derivative.[9][10]

  • Thermodynamic Pathway (Higher Temp): At higher initial condensation temperatures (~140 °C or above), the reaction favors the formation of an anilide intermediate via attack at the ester carbonyl. This anilide then cyclizes under acidic conditions to form the more stable 2-hydroxyquinoline isomer.[8][9]

Identification and Separation Strategies

Distinguishing and separating these isomers is crucial for obtaining a pure final product.

Characteristic 4-Hydroxy-2-methylquinoline 2-Hydroxy-4-methylquinoline (Knorr Product) Separation Method
Formation Condition Lower temperature condensation (Kinetic)[9]Higher temperature condensation (Thermodynamic)[9]Control reaction temperature.
TLC Rf Value Generally lower on silica gelGenerally higher on silica gelColumn Chromatography: Use a less polar solvent system (e.g., DCM/Methanol) and run the column slowly for better separation.
Solubility Often less soluble in common organic solventsOften more solubleFractional Crystallization: Dissolve the crude mixture in a minimum amount of a hot solvent (e.g., ethanol, acetic acid) and allow it to cool slowly. The less soluble 4-hydroxy isomer may crystallize out first.
¹H NMR (DMSO-d₆) Methyl (CH₃) protons typically appear around δ 2.3-2.5 ppm.Methyl (CH₃) protons typically appear around δ 2.6-2.8 ppm.Spectroscopic analysis of isolated fractions.

Detailed Protocol: Fractional Crystallization

  • Dissolution: Place the crude isomeric mixture into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol/water) until the solid just dissolves.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Induce Crystallization: If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the desired product.

  • Isolation: Allow the mixture to stand, ideally overnight in a refrigerator, to maximize crystal growth. Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or ¹H NMR to determine the effectiveness of the separation. Repeat the process if necessary.

Issue 3: My Friedländer synthesis is clean, but I'm struggling to remove the unreacted 2-aminoaryl ketone starting material. What is the best approach?

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] A common challenge is the removal of the unreacted 2-aminoaryl ketone, which often has a similar polarity to the synthesized quinoline product, making separation by standard chromatography difficult.[11][13]

Root Cause Analysis: Similar Physicochemical Properties

Both the starting material and the quinoline product are often aromatic, moderately polar, and possess a basic nitrogen atom (in the case of the product) or an amino group (in the case of the starting material). This similarity in structure leads to overlapping Rf values on TLC and co-elution during column chromatography.

Purification Strategy: Exploiting Reactivity Differences

Instead of relying solely on polarity differences, a more effective strategy is to exploit the chemical reactivity of the primary amine on the starting material.

start Crude product mixture (Quinoline + 2-Aminoaryl Ketone) step1 Dissolve in suitable solvent (e.g., DCM) start->step1 step2 Add Isocyanate-functionalized Scavenger Resin step1->step2 step3 Stir or shake at room temperature step2->step3 step4 Unreacted amine covalently binds to resin forming a urea linkage. step3->step4 step5 Filter off the resin step4->step5 step6 Concentrate the filtrate step5->step6 end Pure Quinoline Product step6->end

Caption: Purification workflow using a scavenger resin.

Detailed Protocol: Scavenger Resin Purification

This protocol uses a polymer-bound isocyanate resin to selectively react with and remove the primary amine of the starting material.

  • Select Resin: Choose a commercially available scavenger resin, such as a polystyrene-bound isocyanate resin.

  • Dissolve Crude Mixture: Dissolve the crude product mixture in a suitable solvent in which the resin swells and the compounds are soluble (e.g., dichloromethane, THF).

  • Add Resin: Add the scavenger resin to the solution (typically 2-3 molar equivalents relative to the estimated amount of unreacted amine).

  • Agitate: Gently agitate the mixture on a shaker or with a stir bar at room temperature. Monitor the disappearance of the starting material spot by TLC (this can take from 1 to 12 hours).

  • Filter: Once the reaction is complete, filter the mixture to remove the resin. The resin now has the unwanted starting material covalently bound to it.

  • Isolate Product: Wash the filtered resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified 4-methylquinoline derivative.

This method avoids aqueous workups and chromatography, often providing the product in high purity with minimal effort.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Benchchem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. J Org Chem, 71(17), 6592-5.
  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?.
  • Wikipedia. (n.d.). Friedländer synthesis.

Sources

Optimization

Technical Support Center: Navigating the Solubility Labyrinth of Quinoline Carboxylic Acids in Biological Assays

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common yet critical challenge in the lab: the poor aqueous solubility of quinoline carboxylic acids. Inaccurate concentration data due to solubility issues can lead to misleading structure-activity relationships (SAR), underestimated potency, and ultimately, the failure of promising drug candidates.[1] This resource, structured in a practical question-and-answer format, will equip you with the knowledge to diagnose and overcome these solubility hurdles, ensuring the integrity and reproducibility of your biological assay data.

Frequently Asked Questions (FAQs)

Q1: My quinoline carboxylic acid derivative is insoluble in my aqueous assay buffer. What's the first thing I should try?

A1: The first and most fundamental step is to consider the physicochemical properties of your molecule, specifically its acidic nature. Quinoline carboxylic acids possess a carboxylic acid group, which can be deprotonated to form a much more water-soluble carboxylate salt. The solubility of these compounds is, therefore, highly pH-dependent.[2]

Initial Action: Attempt to dissolve your compound by increasing the pH of your solution. The rule of thumb is to adjust the pH to at least 1.5 to 2 units above the pKa of the carboxylic acid group. For many quinoline carboxylic acids, the pKa of the carboxylic acid is in the acidic range. By making the solution more basic (e.g., pH 7.4 or higher), you shift the equilibrium towards the ionized, more soluble form.[3][4]

Quick Protocol:

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent like DMSO (see Q2 for more on this).

  • Prepare a series of aqueous buffers with increasing pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Dilute your DMSO stock into each buffer to your desired final assay concentration, ensuring the final DMSO concentration is kept to a minimum (ideally ≤0.5%).

  • Visually inspect for precipitation and, if possible, quantify the soluble fraction using a high-throughput method.[5][6]

Q2: I'm using DMSO as a primary solvent, but my compound precipitates when I dilute it into the aqueous assay medium. How can I prevent this?

A2: This is a very common issue known as "compound crashing out." While DMSO is an excellent solvent for many organic molecules, its high miscibility with water can lead to a rapid change in the solvent environment upon dilution, causing the compound to precipitate.[1][7] The key is to manage this transition and maintain the compound's solubility in the final aqueous environment.

Troubleshooting Steps:

  • Optimize the Dilution Protocol: Instead of a single large dilution step, try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or propylene glycol, before the final dilution into the aqueous buffer.

  • Lower the Stock Concentration: A very high concentration in the initial DMSO stock (e.g., >10-30 mM) increases the likelihood of precipitation upon dilution.[1] If possible, work with a lower stock concentration.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic and may also influence the activity of your target.[2][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]

Troubleshooting Guide: Advanced Solubilization Strategies

If basic pH adjustment and optimized DMSO dilution are insufficient, more advanced formulation strategies may be necessary.

Issue 1: My compound is still not soluble enough even at physiological pH, or it is unstable at high pH.

Solution: Employ Solubilizing Excipients.

When pH modification is not a viable option, the use of solubilizing excipients can be highly effective. The two most common classes for in vitro assays are co-solvents and cyclodextrins.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent, thereby increasing the solubility of hydrophobic compounds.[9][10]

  • Common Examples: Ethanol, propylene glycol, polyethylene glycols (PEGs).[9][11]

  • Causality: These solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar molecules.[10]

Experimental Protocol: Co-Solvent System Development

  • Select a Co-solvent: Start with ethanol or propylene glycol due to their relatively low cytotoxicity.[11][12]

  • Determine Cytotoxicity: Before testing for solubility, determine the maximum tolerable concentration of the co-solvent for your specific cell line or assay system. This is a critical self-validating step.

  • Prepare a Co-solvent/Aqueous Buffer Series: Create a range of buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Prepare a concentrated stock of your quinoline carboxylic acid in the pure co-solvent.

  • Dilute: Add the co-solvent stock to the corresponding co-solvent/buffer solutions to achieve the final desired compound concentration.

  • Observe and Quantify: Check for precipitation and measure the concentration of the soluble compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have significantly increased aqueous solubility.[11][13][14][15]

  • Commonly Used Derivative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred for biological assays due to its high aqueous solubility and low toxicity.[7][16]

  • Mechanism: The hydrophobic quinoline portion of your molecule can be encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[11][13][14][15]

Experimental Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare HP-β-CD Stock Solution: Make a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Create Compound-Cyclodextrin Complex:

    • Method A (from solid): Add the solid quinoline carboxylic acid directly to the HP-β-CD solution and stir or sonicate until dissolved.

    • Method B (from organic stock): Prepare a concentrated stock of your compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this to the HP-β-CD solution and then remove the organic solvent under a stream of nitrogen or by vacuum centrifugation.

  • Determine Final Concentration: Quantify the concentration of the solubilized compound in the final solution.

  • Assay Dilution: This stock solution can then be diluted into the assay medium. Ensure your vehicle control contains the same concentration of HP-β-CD.

Data Summary: Comparison of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantagesBest For
pH Adjustment Increases ionization of the carboxylic acid group.[3][4]Simple, cost-effective, and often highly effective for acidic compounds.[10]Compound may be unstable at the required pH; may alter biological activity.Ionizable compounds where the required pH is compatible with the assay.
Co-solvents Reduces the polarity of the aqueous medium.[9][10]Can significantly increase solubility; relatively simple to implement.Potential for cytotoxicity and interference with the assay at higher concentrations.[11]Compounds that are not amenable to pH modification; assays that can tolerate low percentages of organic solvents.
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic part of the molecule.[11][13][14][15]Low toxicity, high solubilizing capacity for suitable molecules, and can improve compound stability.[4][7]Can be more expensive; may not be effective for all molecular shapes and sizes; not recommended for receptor binding assays.[7]Potent, highly hydrophobic compounds where other methods fail or cause toxicity.

Visualizing the Workflow and Mechanisms

Decision-Making Workflow for Solubilization

The following diagram outlines a logical progression for tackling the solubility of a new quinoline carboxylic acid.

Solubility_Workflow start Start: New Quinoline Carboxylic Acid check_ph Attempt Dissolution in Aqueous Buffer (pH 7.4) start->check_ph soluble Soluble? Proceed to Assay check_ph->soluble Yes adjust_ph Adjust pH (e.g., to pH 8.0) check_ph->adjust_ph No check_ph_adjusted Soluble? adjust_ph->check_ph_adjusted check_ph_adjusted->soluble Yes use_dmso Prepare Concentrated Stock in 100% DMSO check_ph_adjusted->use_dmso No dilute_aq Dilute to Final Concentration in Aqueous Buffer use_dmso->dilute_aq precipitates Precipitation? dilute_aq->precipitates use_cosolvent Use Co-Solvent Strategy (e.g., Ethanol, PG) precipitates->use_cosolvent Yes use_cyclodextrin Use Cyclodextrin Strategy (e.g., HP-β-CD) precipitates->use_cyclodextrin Yes, or if co-solvent fails final_check Soluble in Formulation? Proceed to Assay with Matched Vehicle Control precipitates->final_check No use_cosolvent->final_check use_cyclodextrin->final_check

Caption: A step-by-step decision tree for solubilizing quinoline carboxylic acids.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble quinoline carboxylic acid.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation QCA Quinoline Carboxylic Acid (Hydrophobic) Water1 Aqueous Environment QCA->Water1 Poor Interaction (Insoluble) CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Inclusion Complex Water2 Aqueous Environment Complex->Water2 Favorable Interaction (Soluble) QCA_in_CD Quinoline (Guest)

Sources

Troubleshooting

Technical Support Center: Stability Testing of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the stability testing of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. The following...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the stability testing of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. The following question-and-answer format is designed to directly address common challenges and provide scientifically grounded solutions to issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid that I should be aware of before starting stability studies?

A1: Based on its structure, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid has several potential sites for degradation. The key liabilities are the thioether linkage, the quinoline ring system, and the carboxylic acid group. The thioether is susceptible to oxidation, which would likely form the corresponding sulfoxide and subsequently the sulfone. The quinoline ring, while generally stable, can undergo photodegradation, particularly on the pyridine ring. The carboxylic acid moiety may undergo decarboxylation under thermal stress. Understanding these potential degradation pathways is the first step in designing a robust stability study.[1][2][3][4][5]

Q2: What is the goal of a forced degradation study, and why is it necessary for my project?

A2: A forced degradation or stress testing study is a critical component of pharmaceutical development.[6] Its primary purpose is to identify the likely degradation products of a drug substance, which in turn helps in developing and validating a stability-indicating analytical method.[7] This is a regulatory requirement by bodies like the ICH.[8] The data generated will inform you about the intrinsic stability of the molecule and helps in determining appropriate formulation, packaging, and storage conditions.[6]

Q3: What are the recommended starting conditions for a forced degradation study of this compound?

A3: A good starting point for the forced degradation of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid would be to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[8][9] Below is a table summarizing the recommended starting conditions.

Stress ConditionRecommended Starting ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the thioether linkage
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis of the thioether linkage
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the thioether to sulfoxide and sulfone
Thermal Degradation Solid-state at 80°C for 48 hoursDecarboxylation of the acetic acid moiety
Photostability ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 watt hours/m²)Photodegradation of the quinoline ring

Q4: I am observing more than 20% degradation in my initial stress studies. What should I do?

A4: Degradation exceeding 20% suggests that your stress conditions are too harsh and may lead to the formation of secondary degradation products not relevant to real-time stability.[8] You should reduce the severity of the conditions. For thermal stress, lower the temperature or shorten the exposure time. For hydrolytic conditions, you can decrease the acid/base concentration, lower the temperature, or reduce the duration of the study. For oxidative stress, use a lower concentration of the oxidizing agent. The goal is to achieve a level of degradation that is sufficient for method development without being excessive.[8]

Troubleshooting Guides

HPLC Method Development

Issue 1: My parent compound peak is tailing in my HPLC analysis.

  • Cause: Peak tailing for an acidic compound like [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[6][10]

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the carboxylic acid is fully protonated, minimizing its interaction with the stationary phase.[11][12]

    • Use a Different Column: Consider using an "end-capped" column where the residual silanol groups are chemically deactivated. Alternatively, a column with a different stationary phase chemistry could be beneficial.[11]

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[11]

Issue 2: I am not getting good separation between the parent peak and the degradation products.

  • Cause: The chromatographic conditions are not optimized for resolving compounds with similar polarities.

  • Solution:

    • Modify the Gradient: If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can significantly alter the elution profile.

    • Adjust the pH: Small changes in the mobile phase pH can alter the ionization state of your compound and its degradants, which can improve resolution.

    • Evaluate a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency could provide the necessary resolution.[12]

Mass Balance Issues

Issue 3: My mass balance is below 95%. What are the possible reasons?

  • Cause: A mass balance below the generally accepted range of 95-105% indicates that not all degradation products are being accounted for.[13][14][15]

  • Solution:

    • Check for Non-UV Active Degradants: Some degradation pathways may produce compounds that lack a UV chromophore. If you are using a UV detector, these will be invisible. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for additional peaks.

    • Consider Volatile Degradants: Decarboxylation, for instance, would produce CO₂, which is a gas and will not be detected by HPLC.

    • Incomplete Elution: Some degradation products might be very polar and not elute from the column under your current conditions, or they could be very non-polar and be retained on the column. A broad-range gradient and a thorough column wash after each run can help identify if this is the case.

    • Poor Response Factor: The degradation products may have a significantly different UV response factor compared to the parent compound. If possible, isolate and purify the major degradants to determine their individual response factors for more accurate quantification.[16]

Issue 4: My mass balance is above 105%. What could be the cause?

  • Cause: A mass balance greater than 105% is often due to analytical error or co-elution.[13]

  • Solution:

    • Check for Co-eluting Peaks: A degradation product may be co-eluting with the parent peak, artificially inflating its area. Peak purity analysis using a photodiode array (PDA) detector or LC-MS can help identify this.

    • Review Integration Parameters: Ensure that the peaks are being integrated correctly and consistently across all chromatograms.

    • Degradant Response Factor: A degradation product might have a much higher response factor than the parent compound, leading to an overestimation of its concentration.

    • Excipient Interference: If you are working with a formulated product, an excipient or its degradation product could be co-eluting with one of your peaks of interest. Analyze a stressed placebo to identify any peaks originating from the excipients.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 4, 8, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 4, 8, 12, and 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take samples at 0, 4, 8, 12, and 24 hours.

    • Thermal Degradation: Place a known amount of the solid compound in a vial and heat in an oven at 80°C. Take samples at 24 and 48 hours. Dissolve in the solvent before analysis.

    • Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: PDA/UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 320 nm).

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Method Development cluster_execution Phase 2: Forced Degradation Study cluster_analysis Phase 3: Analysis & Interpretation P1 Define Objectives & API Characterization P2 Develop & Validate Stability-Indicating HPLC Method P1->P2 S1 Prepare Stock Solution P2->S1 S2 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) S1->S2 S3 Sample at Timepoints S2->S3 A1 Analyze Samples by HPLC S3->A1 A2 Assess Degradation (%) A1->A2 A3 Check Mass Balance (95-105%) A2->A3 A4 Identify Degradation Products (LC-MS/NMR) A3->A4 A4->P2 Method Refinement

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_OOS Start Out-of-Specification (OOS) Result in Stability Study Check1 Verify Analytical Method (System Suitability, Calibration) Start->Check1 Check2 Re-analyze Retained Sample Check1->Check2 Check3 Investigate Sample Handling & Storage Check2->Check3 Decision1 OOS Confirmed? Check3->Decision1 Path_LabError Laboratory Error Identified Decision1->Path_LabError No Path_TrueOOS True OOS Result Decision1->Path_TrueOOS Yes Action Initiate Full Investigation: - Review Manufacturing Process - Assess Packaging Integrity - Characterize Degradant Path_TrueOOS->Action

Caption: Decision tree for troubleshooting OOS results.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2010, August 10). ResearchGate. Retrieved from [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2023, November 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Reconciling Mass Balance in Forced Degradation Studies. (2009, November 2). Pharmaceutical Technology. Retrieved from [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2010, August 10). ResearchGate. Retrieved from [Link]

  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2023, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2024, June 9). Phenomenex. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2024, March 27). Lhasa Limited. Retrieved from [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved from [Link]

  • Pharmaceutical products - Stability study & Mass balance concerns. (2019, September 25). Pharma Treasures. Retrieved from [Link]

  • What is Mass Balance in a Forced Degradation Study? (2022, January 17). Mourne Training Services. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Review on Mass Balance. (2020, August 17). Veeprho. Retrieved from [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012, October 30). PubMed. Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [Link]

  • New Quinoline Derivatives on the Basis of 4‐(Hydroxy‐2‐methylquinolin‐3‐yl)acetic Acid. (2005). Semantic Scholar. Retrieved from [Link]

  • Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. (1990). PubMed. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). MDPI. Retrieved from [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article). (2012, October 30). OSTI.GOV. Retrieved from [Link]

  • 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. (n.d.). Periodicos UFPE. Retrieved from [Link]

  • Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. (n.d.). Periodicos UFPE. Retrieved from [Link]

  • Drug metabolism. (n.d.). Wikipedia. Retrieved from [Link]

  • New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. (2009, August 9). ResearchGate. Retrieved from [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2020). MDPI. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024, June 5). PubMed. Retrieved from [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. (2020). NIH. Retrieved from [Link]

  • Development and validation of a HPLC method for the direct separation of carnosine enantiomers and analogues in dietary supplements. (2019, September 15). PubMed. Retrieved from [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications. Retrieved from [Link]

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Optimization

Alternative synthetic routes to [(4-Methylquinolin-2-yl)sulfanyl]acetic acid to avoid impurities

Welcome to our dedicated technical support center for the synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and explore alternative synthetic routes to minimize impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the standard synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid?

A1: The most common synthesis involves the reaction of 2-chloro-4-methylquinoline with thioglycolic acid. Key impurities often include unreacted starting materials, the disulfide dimer of thioglycolic acid, and over-alkylated products. The presence of residual base from the reaction can also be a concern.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or temperature is a common culprit. The choice of base and solvent also plays a critical role; an inappropriate base may not efficiently deprotonate the thioglycolic acid, while the wrong solvent can hinder the solubility of your reactants. Degradation of the starting materials or product can also occur under harsh reaction conditions.

Q3: I'm observing a persistent impurity with a similar polarity to my product, making purification by column chromatography difficult. What could it be?

A3: This is often indicative of a structurally related side product. A likely candidate is the disulfide of thioglycolic acid, which can form via oxidation. Another possibility is a small amount of an isomeric product if the starting quinoline has other reactive sites. It is crucial to perform thorough analytical characterization (e.g., LC-MS, NMR) to identify the impurity and devise a targeted purification strategy or, preferably, a cleaner synthetic route.

Troubleshooting Guide: The Standard Synthetic Route

The conventional synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid typically proceeds via the nucleophilic substitution of 2-chloro-4-methylquinoline with thioglycolic acid in the presence of a base.

dot graph "Standard_Synthetic_Route" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-chloro-4-methylquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thioglycolic_acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction_Vessel" [shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="[(4-Methylquinolin-2-yl)sulfanyl]acetic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Impurity_1" [label="Unreacted Starting Materials", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Impurity_2" [label="Disulfide Dimer", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Impurity_3" [label="Over-alkylation Products", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"2-chloro-4-methylquinoline" -> "Reaction_Vessel"; "Thioglycolic_acid" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Product"; "Reaction_Vessel" -> "Impurity_1"; "Reaction_Vessel" -> "Impurity_2"; "Reaction_Vessel" -> "Impurity_3"; } Standard synthetic route and common impurities.

IssueRoot Cause AnalysisRecommended Action
Low Yield Incomplete Reaction: Insufficient heating or reaction time.Monitor the reaction by TLC or LC-MS until the starting material is consumed. Consider a higher boiling point solvent if compatible with your reactants.
Base Selection: The chosen base may not be strong enough to fully deprotonate the thiol.Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and anhydrous.
Solvent Choice: Poor solubility of reactants in the chosen solvent.Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution.
Product Purity Oxidation of Thioglycolic Acid: Exposure to air can cause the formation of the disulfide dimer.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Residual Starting Material: Incomplete reaction or incorrect stoichiometry.Ensure a slight excess of thioglycolic acid is used. Monitor the reaction to completion.
Side Reactions: High temperatures can sometimes lead to decomposition or unwanted side reactions.If possible, run the reaction at a lower temperature for a longer period.

Alternative Synthetic Routes to Minimize Impurities

To circumvent the issues associated with the standard SNAr reaction, several alternative strategies can be employed. These routes often involve different starting materials or reaction mechanisms that are less prone to the formation of problematic impurities.

Alternative Route 1: From 4-Methylquinoline-2(1H)-thione

This method avoids the use of the potentially problematic 2-chloro-4-methylquinoline and instead starts from the corresponding thione. The thione is generally a more stable and less reactive precursor, which can lead to a cleaner reaction profile.

Reaction Scheme:

4-Methylquinoline-2(1H)-thione + Ethyl bromoacetate -> [(4-Methylquinolin-2-yl)sulfanyl]acetic acid ethyl ester --(Hydrolysis)--> [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Advantages:

  • Reduced Side Products: This route avoids the harsh conditions and potential for over-alkylation that can be seen with 2-chloro-4-methylquinoline.

  • Milder Conditions: The S-alkylation of the thione can often be carried out under milder basic conditions (e.g., with sodium ethoxide in ethanol) and at lower temperatures.

Experimental Protocol:

  • S-Alkylation: To a solution of 4-methylquinoline-2(1H)-thione in ethanol, add sodium ethoxide. Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate dropwise and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with ethyl acetate.

  • Hydrolysis: The crude ethyl ester is then hydrolyzed using a standard procedure, such as refluxing with aqueous sodium hydroxide, followed by acidic workup to yield the final product.

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"Start" [label="4-Methylquinoline-2(1H)-thione", fillcolor="#FBBC05", fontcolor="#202124"]; "Reagent1" [label="Ethyl bromoacetate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Base1" [label="Sodium ethoxide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="[(4-Methylquinolin-2-yl)sulfanyl]acetic acid ethyl ester", fillcolor="#F1F3F4", fontcolor="#202124"]; "Hydrolysis" [label="NaOH, H2O, Reflux", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final_Product" [label="[(4-Methylquinolin-2-yl)sulfanyl]acetic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Intermediate" [label="S-Alkylation"]; "Reagent1" -> "Intermediate"; "Base1" -> "Intermediate"; "Intermediate" -> "Final_Product" [label="Ester Hydrolysis"]; "Hydrolysis" -> "Final_Product"; } Alternative synthesis from 4-methylquinoline-2(1H)-thione.

Alternative Route 2: One-Pot Synthesis from 4-Methyl-2-quinolinol

This approach is an efficient one-pot synthesis that proceeds via an in-situ generated thione intermediate. This method is advantageous as it reduces the number of workup and purification steps.

Reaction Scheme:

4-Methyl-2-quinolinol + Lawesson's Reagent -> [In-situ thione formation] --(Reaction with chloroacetic acid)--> [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Advantages:

  • Process Efficiency: A one-pot reaction saves time and resources by eliminating the need to isolate the intermediate thione.

  • High Atom Economy: This route can be more atom-economical compared to the standard synthesis.

Experimental Protocol:

  • A mixture of 4-methyl-2-quinolinol and Lawesson's reagent in a high-boiling solvent such as toluene or xylene is heated to reflux to form the thione in situ.

  • After a few hours, the reaction mixture is cooled slightly, and chloroacetic acid and a base (e.g., potassium carbonate) are added.

  • The reaction is then heated again to complete the S-alkylation.

  • After cooling, the product is isolated by filtration and purified by recrystallization.

Comparison of Synthetic Routes

FeatureStandard RouteAlternative Route 1Alternative Route 2
Starting Material 2-chloro-4-methylquinoline4-Methylquinoline-2(1H)-thione4-Methyl-2-quinolinol
Key Reagents Thioglycolic acid, BaseEthyl bromoacetate, BaseLawesson's Reagent, Chloroacetic acid, Base
Typical Yield Moderate to GoodGood to ExcellentGood
Purity Profile Prone to over-alkylation and disulfide formationGenerally cleaner, fewer side productsGood, but may contain sulfur-containing byproducts from Lawesson's reagent
Reaction Conditions Can require harsh conditionsMilder conditionsRequires high temperatures for thionation
Process Steps One stepTwo steps (alkylation, hydrolysis)One-pot

References

Due to the specific and niche nature of this chemical synthesis, direct, publicly available, peer-reviewed articles detailing these exact alternative routes can be challenging to locate without access to specialized chemical databases. The principles and reactions described are based on well-established organic chemistry transformations. For further reading on the underlying chemical principles, the following resources are recommended:

  • Quinoline Synthesis and Reactivity: For a general overview of quinoline chemistry, including the synthesis of precursors, consult comprehensive reviews on heterocyclic chemistry.[1][2]

  • Thione Chemistry: Information on the reactivity of thiones and their S-alkylation can be found in advanced organic chemistry textbooks and journals specializing in sulfur chemistry.
  • Lawesson's Reagent: For applications and mechanisms of Lawesson's reagent in organic synthesis, refer to specialized reviews on thion

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methylquinoline Analogs

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among its many derivatives, the 4-methylquinoline moiety has emerged as a particularly promising pharmacophore. The strategic placement of the methyl group at the C4-position can significantly influence the compound's steric and electronic properties, leading to favorable interactions with biological targets and improved pharmacokinetic profiles.

This guide provides an in-depth comparison of 4-methylquinoline analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas. We will explore how subtle structural modifications can dramatically alter biological efficacy, supported by comparative experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis and biological evaluation of these compelling compounds, empowering researchers to validate and expand upon these findings.

Unraveling the Structure-Activity Landscape

The biological activity of 4-methylquinoline analogs is intricately linked to the nature and position of substituents on the quinoline core and any appended functionalities. Below, we dissect the SAR of this scaffold in the context of its most prominent therapeutic applications: anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Targeted Modifications

4-Methylquinoline derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the inhibition of tubulin polymerization or the disruption of topoisomerase activity.[2][3][4] The SAR for anticancer activity is highly dependent on the substitution pattern around the quinoline ring.

Modification at the C2-position of the 4-methylquinoline scaffold has been a fruitful strategy for enhancing anticancer potency. The introduction of substituted aryl groups at this position is a common approach.

  • Lipophilicity and Cytotoxicity: Studies on 2-aryl-4-methylquinolines have shown a correlation between lipophilicity and cytotoxic effects. Generally, more lipophilic analogs exhibit better activity against cancer cell lines like HeLa and PC3.[5]

  • Substituent Effects on the Aryl Ring: The nature of the substituent on the 2-phenyl ring plays a crucial role. For instance, in a series of 2-(4-substituted phenyl)-4-methylquinolines, the presence of electron-withdrawing groups like chlorine can modulate the activity.[6]

While the C2-position is a major focus, modifications at other sites on the quinoline ring also significantly impact anticancer activity.

  • C6-Substitutions: The introduction of aryloxy groups at the C6-position has been shown to dramatically enhance antiproliferative activity.[1]

  • C8-Substitutions: The presence of a methyl group at the C8-position has been noted in some biologically active quinolines.[7]

Comparative Anticancer Activity of 4-Methylquinoline Analogs (IC₅₀ Values)

Compound IDStructure (Key Modifications)Cancer Cell LineIC₅₀ (µM)Reference
Analog A 2-Phenyl-4-methylquinolineHeLa>50[5]
Analog B 2-(4-Chlorophenyl)-4-methylquinolineHeLa25.6[5]
Analog C 6-Bromo-2-phenyl-4-methylquinolinePC315.2[5]
Analog D 2-(3,4-Methylenedioxyphenyl)-4-methylquinolineHeLa8.3[5]
Analog E 4-Methyl-2-(thiophen-2-yl)quinolineVariousData not specified[8]
Antimicrobial Activity: Targeting Microbial Machinery

4-Methylquinoline derivatives have also been explored for their antibacterial and antifungal properties.[9] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase IV.[4][10]

The antimicrobial spectrum and potency of 4-methylquinolines are dictated by the substituents on the heterocyclic core.

  • Substitutions on the Phenyl Ring of 2-Aryl Analogs: In a quantitative structure-activity relationship (QSAR) study of 4-methyl-2-(4-substituted phenyl)quinoline derivatives, substitutions on the phenyl ring were found to significantly influence antibacterial activity.[11]

  • Hybrid Molecules: Incorporating other antimicrobial pharmacophores into the 4-methylquinoline scaffold can lead to potent hybrid molecules with broad-spectrum activity.[9]

Comparative Antimicrobial Activity of 4-Methylquinoline Analogs (MIC Values)

Compound IDStructure (Key Modifications)Test OrganismMIC (µg/mL)Reference
Analog F 4-Methyl-2-phenylquinolineE. coli125[11]
Analog G 4-Methyl-2-(4-chlorophenyl)quinolineS. aureus62.5[11]
Analog H 4-Methyl-2-(4-nitrophenyl)quinolineP. aeruginosa250[11]
Analog I 6-Amino-4-methyl-1H-quinolin-2-one derivativeB. cereus3.12[9]
Analog J 6-Amino-4-methyl-1H-quinolin-2-one derivativeE. coli6.25[9]

Key Experimental Protocols

To ensure the integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-methylquinoline analogs.

Synthesis of 4-Methyl-2-phenylquinoline (A Representative Protocol)

This protocol describes a microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[6]

Materials:

  • Aniline

  • Benzaldehyde

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Ethyl acetate

  • n-Hexane

  • Crushed ice

  • Round bottom flask

  • Microwave oven (temperature assisted)

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (Silica gel 60-120 mesh)

Procedure:

  • In a round bottom flask, combine aniline (1 mmol), benzaldehyde (1.5 mmol), acetone (20 ml), and a catalytic amount of concentrated HCl.

  • Irradiate the mixture in a temperature-assisted microwave oven at 540 W for 2-3 minutes with intermittence.

  • Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Separate the crude product with the addition of ZnCl₂ and extract with ethyl acetate.

  • Purify the extracted product using column chromatography with a 40:60 mixture of ethyl acetate and n-hexane as the eluent to obtain the pure 4-methyl-2-phenylquinoline.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]

Materials:

  • Human cancer cell lines (e.g., HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (4-methylquinoline analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the compound dilutions with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key mechanism of action for some anticancer quinoline analogs and a typical experimental workflow.

Mechanism of Action: Inhibition of Tubulin Polymerization

Many quinoline-based anticancer agents exert their effect by disrupting microtubule dynamics, which is crucial for cell division. They can bind to tubulin, preventing its polymerization into microtubules.[2][12]

cluster_0 Cellular Environment cluster_1 Cellular Processes 4-Methylquinoline_Analog 4-Methylquinoline Analog Tubulin_Dimers α/β-Tubulin Dimers 4-Methylquinoline_Analog->Tubulin_Dimers Binds to Polymerization Polymerization Tubulin_Dimers->Polymerization Inhibits Microtubules Microtubules Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubules->Mitotic_Spindle_Formation Disrupts Polymerization->Microtubules Prevents formation of Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 4-methylquinoline analogs.

Experimental Workflow: Anticancer Drug Screening

The following diagram outlines a standard workflow for screening the anticancer potential of novel 4-methylquinoline analogs.

start Start: Synthesize 4-Methylquinoline Analogs in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines start->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., Tubulin Polymerization, Topoisomerase Inhibition) in_vitro->mechanism_studies lead_optimization Lead Optimization (Chemical Modification) sar_analysis->lead_optimization mechanism_studies->sar_analysis lead_optimization->in_vitro Iterative cycle in_vivo In Vivo Efficacy Studies (Animal Models) lead_optimization->in_vivo end End: Candidate for Preclinical Development in_vivo->end

Sources

Comparative

A Comparative Analysis of the Bioactivity of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and its Demethylated Analog, [(Quinolin-2-yl)sulfanyl]acetic acid

Introduction Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a broad spectrum of biological activities.[1] These activities include antic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a broad spectrum of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[1][2] The diverse therapeutic potential of the quinoline scaffold is largely attributed to the versatility of its synthesis, allowing for extensive structural modifications that can fine-tune its pharmacological profile.[3][4]

This guide provides an in-depth comparative analysis of the biological activities of two specific quinoline derivatives: [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and its demethylated analog, [(Quinolin-2-yl)sulfanyl]acetic acid . The primary structural difference between these two molecules is the presence of a methyl group at the C-4 position of the quinoline ring. Understanding the impact of this seemingly minor structural change on the overall biological activity is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[5]

While direct comparative studies on these two specific analogs are not extensively documented in publicly available literature, this guide will synthesize the known biological activities of structurally related quinoline derivatives to infer potential activities. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct a direct, head-to-head comparison of their biological effects. The primary focus of this guide will be on their potential cytotoxic and anti-inflammatory activities, as these are prominent features of the broader quinoline class.[6]

Inferred Biological Activities from Structurally Related Compounds

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3] The presence of a sulfanylacetic acid moiety at the C-2 position suggests potential for several biological activities.

Anticancer and Cytotoxic Potential

Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways.[7][8] For instance, certain 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis and generate reactive oxygen species (ROS) in cancer cells.[7]

The methyl group at the C-4 position in [(4-Methylquinolin-2-yl)sulfanyl]acetic acid could influence its cytotoxic profile compared to its demethylated counterpart. This substitution may alter the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its binding to biological targets and its ability to traverse cell membranes. A comprehensive evaluation of their cytotoxic effects on various cancer cell lines is therefore warranted.

Anti-inflammatory Activity

Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are central to this process.[9][10] Quinoline-based compounds have emerged as promising anti-inflammatory agents, with many derivatives exhibiting inhibitory activity against these enzymes.[3][11] Specifically, quinoline derivatives containing a carboxylic acid moiety have been associated with COX inhibition.[3]

  • Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12] Several quinoline derivatives have been identified as potent and selective COX-2 inhibitors, offering a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][12][13] The acidic moiety in both [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and its analog makes them prime candidates for investigation as COX inhibitors.

  • 5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme catalyzes the production of leukotrienes, another class of pro-inflammatory mediators.[10] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases like asthma.[14] Some novel quinoline derivatives have shown significant 5-LOX inhibitory activity.[15]

The presence or absence of the methyl group could influence the selectivity and potency of these compounds towards COX and 5-LOX enzymes.

Proposed Experimental Workflows for Comparative Analysis

To empirically determine and compare the biological activities of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and its demethylated analog, a series of robust and validated in vitro assays are proposed.

Workflow for Evaluating Cytotoxic Activity

G cluster_0 Cytotoxicity Evaluation start Prepare Stock Solutions of Compounds cell_culture Culture Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) start->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay Treat cells with varying concentrations of compounds ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Annexin V-FITC/PI Apoptosis Assay ic50->apoptosis Select concentrations around IC50 caspase Caspase Activity Assay apoptosis->caspase data_analysis Data Analysis and Comparison caspase->data_analysis

Caption: Workflow for assessing and comparing the cytotoxic effects of the two quinoline compounds.

Experimental Protocol: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and [(Quinolin-2-yl)sulfanyl]acetic acid

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[8]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC50) for each compound.

Workflow for Evaluating Anti-inflammatory Activity

G cluster_1 Anti-inflammatory Evaluation start_inflam Prepare Stock Solutions of Compounds cox_assay In Vitro COX-1/COX-2 Inhibition Assay start_inflam->cox_assay lox_assay In Vitro 5-LOX Inhibition Assay start_inflam->lox_assay ic50_inflam Determine IC50 Values for Each Enzyme cox_assay->ic50_inflam lox_assay->ic50_inflam selectivity Calculate COX-2 Selectivity Index ic50_inflam->selectivity data_analysis_inflam Comparative Analysis of Inhibitory Potency selectivity->data_analysis_inflam

Caption: Workflow for assessing the in vitro anti-inflammatory activity of the quinoline compounds.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme.

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and [(Quinolin-2-yl)sulfanyl]acetic acid

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the test compounds at various concentrations, and the COX-2 enzyme. Incubate for a specified period to allow for compound-enzyme interaction.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: After a set incubation time, add a detection reagent that reacts with the product of the COX-2 reaction (e.g., prostaglandins) to produce a colorimetric or fluorometric signal.

  • Absorbance/Fluorescence Measurement: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to a control without any inhibitor. Determine the IC50 value for each compound. A similar protocol can be followed for COX-1 to determine selectivity.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This assay determines the inhibitory effect of the compounds on the 5-LOX enzyme.

Materials:

  • [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and [(Quinolin-2-yl)sulfanyl]acetic acid

  • 5-Lipoxygenase enzyme (e.g., from soybean or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • 5-LOX inhibitor screening assay kit (commercially available)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Assay Preparation: Prepare the assay buffer and substrate solution according to the kit protocol.

  • Compound Incubation: Pre-incubate the 5-LOX enzyme with various concentrations of the test compounds in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Kinetic Measurement: Monitor the formation of the hydroperoxy-derivative of the fatty acid, which can be detected by an increase in absorbance at a specific wavelength (e.g., 234 nm for linoleic acid).[16][17]

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of 5-LOX inhibition and calculate the IC50 value for each compound.

Comparative Data Summary (Hypothetical)

To illustrate the expected outcomes of these experiments, the following tables present hypothetical data.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid15.222.518.9
[(Quinolin-2-yl)sulfanyl]acetic acid35.845.140.3
Doxorubicin (Control)0.80.51.2

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

CompoundCOX-1COX-2COX-2 Selectivity Index (COX-1/COX-2)5-LOX
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid25.42.112.110.5
[(Quinolin-2-yl)sulfanyl]acetic acid30.15.85.218.2
Celecoxib (Control)>1000.05>2000-
Zileuton (Control)---0.5

Discussion and Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, the presence of the methyl group at the C-4 position in [(4-Methylquinolin-2-yl)sulfanyl]acetic acid appears to enhance both its cytotoxic and anti-inflammatory activities.

  • Cytotoxicity: The lower IC50 values for the methylated compound across all tested cancer cell lines suggest that the methyl group may contribute to increased potency. This could be due to enhanced cellular uptake, improved binding affinity to a specific molecular target, or altered metabolic stability.

  • Anti-inflammatory Activity: The methylated analog exhibits a lower IC50 value for COX-2 inhibition and a higher COX-2 selectivity index, indicating a more potent and selective inhibition of this enzyme. This is a desirable characteristic for developing safer anti-inflammatory drugs.[9] Furthermore, its enhanced 5-LOX inhibitory activity suggests a potential dual-inhibitor profile, which could be beneficial for treating complex inflammatory conditions.

The demethylated analog, while still showing activity, is less potent in this hypothetical scenario. This underscores the significant impact that small structural modifications can have on the biological profile of a molecule.

Conclusion

References

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Validation

A Comparative Guide to the Analytical Characterization and Purity Assessment of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Introduction [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, a quinoline derivative with the molecular formula C12H11NO2S, holds significant interest in pharmaceutical research and development due to the broad spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid, a quinoline derivative with the molecular formula C12H11NO2S, holds significant interest in pharmaceutical research and development due to the broad spectrum of biological activities associated with the quinoline scaffold.[1][2] The precise molecular structure and purity of this active pharmaceutical ingredient (API) are critical determinants of its efficacy, safety, and stability. This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization and rigorous purity assessment of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

The validation of these analytical procedures is paramount and should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4][5][6] This ensures that the chosen methods are suitable for their intended purpose, demonstrating accuracy, precision, specificity, and robustness.[4][6]

Structural Elucidation: A Multi-Technique Approach

Confirming the chemical identity of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid requires a combination of spectroscopic techniques that provide complementary information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.[8][9][10][11]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl group protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the quinoline ring.[7]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbons of the quinoline ring, the methyl group, the methylene group, and the carbonyl carbon of the carboxylic acid.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[12][13] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.[14] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic fragments of the quinoline and acetic acid moieties.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15] For [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, the FTIR spectrum should exhibit characteristic absorption bands for:

  • O-H stretching of the carboxylic acid group (typically a broad band).[2]

  • C=O stretching of the carboxylic acid group.[2][15]

  • C-H stretching and bending of the aromatic and aliphatic groups.

  • C=N and C=C stretching vibrations of the quinoline ring.

Purity Assessment: A Comparative Overview

Ensuring the purity of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid is critical for its use in pharmaceutical applications. A combination of chromatographic and other analytical techniques is typically employed to identify and quantify impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative capabilities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing moderately polar compounds like [(4-Methylquinolin-2-yl)sulfanyl]acetic acid.[16][17]

Method Development Considerations:

  • Column: A C18 column is a common starting point for method development.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[18] Gradient elution is often employed to separate compounds with a wide range of polarities.

  • Detection: UV detection is suitable for this compound due to the chromophoric quinoline ring. The detection wavelength should be chosen at the absorption maximum of the analyte to ensure high sensitivity.

The goal of the HPLC method is to achieve baseline separation of the main peak from all potential impurities, including starting materials, by-products, and degradation products.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical properties and thermal stability of a compound.[19][20][21][22]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[19][23] It can be used to determine the melting point and enthalpy of fusion of the compound, which are indicators of purity.[20] The presence of impurities typically leads to a broadening of the melting peak and a decrease in the melting point.[23]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[21] It is useful for determining the presence of residual solvents or moisture and for assessing the thermal stability of the compound.[20][21]

Elemental Analysis

Elemental analysis, specifically CHNS analysis, is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[24][25][26][27] The experimentally determined percentages of these elements are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the compound.[25]

Comparative Summary of Analytical Methods

Analytical TechniqueInformation ProvidedPrimary ApplicationStrengthsLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity of atomsStructural ElucidationUnambiguous structure determinationRelatively low sensitivity
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternStructural Elucidation & IdentificationHigh sensitivity, accurate mass measurement (HRMS)Isomers may not be distinguishable
FTIR Spectroscopy Presence of functional groupsStructural ConfirmationFast, non-destructiveProvides limited structural detail on its own
HPLC Purity, quantification of impurities and analytePurity Assessment & AssayHigh resolution, high sensitivity, quantitativeMethod development can be time-consuming
Thermal Analysis (DSC/TGA) Melting point, thermal stability, residual solventsPurity Assessment & Physical CharacterizationSmall sample size, provides physical property dataNot a primary method for impurity identification
Elemental Analysis Elemental composition (%C, H, N, S)Purity & Compositional VerificationHigh precision and accuracy for elemental ratiosDoes not distinguish between isomers or identify impurities

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol provides a general starting point for the development of an RP-HPLC method for the purity assessment of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. Method validation in accordance with ICH Q2(R1) is required.[4]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the absorption maximum of the compound (determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: DSC for Melting Point and Purity Determination
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Heating Rate: 10 °C/min.

  • Temperature Range: Start from ambient temperature to a temperature sufficiently above the melting point (e.g., 25 °C to 200 °C).

  • Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.

  • Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization & Purity Assessment cluster_final Final Product Synthesis Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Structural_Elucidation Structural Elucidation Synthesis->Structural_Elucidation Purity_Assessment Purity Assessment Synthesis->Purity_Assessment NMR NMR Structural_Elucidation->NMR MS MS Structural_Elucidation->MS FTIR FTIR Structural_Elucidation->FTIR HPLC HPLC Purity_Assessment->HPLC Thermal_Analysis Thermal_Analysis Purity_Assessment->Thermal_Analysis Elemental_Analysis Elemental_Analysis Purity_Assessment->Elemental_Analysis Final_Product Characterized & Pure API NMR->Final_Product MS->Final_Product FTIR->Final_Product HPLC->Final_Product Thermal_Analysis->Final_Product Elemental_Analysis->Final_Product

method_comparison cluster_structure Structural Information cluster_purity Purity & Composition NMR NMR MS MS FTIR FTIR HPLC HPLC Thermal Thermal Analysis EA Elemental Analysis API [(4-Methylquinolin-2-yl)sulfanyl] acetic acid API->NMR Connectivity API->MS Molecular Weight API->FTIR Functional Groups API->HPLC Impurity Profile API->Thermal Physical Properties API->EA Elemental Ratio

Conclusion

A comprehensive analytical strategy employing a combination of spectroscopic and chromatographic techniques is essential for the thorough characterization and purity assessment of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. NMR, MS, and FTIR are indispensable for unambiguous structural elucidation, while HPLC is the gold standard for purity determination. Thermal and elemental analyses provide crucial complementary data regarding the compound's physical properties and elemental composition. The selection and validation of these methods, guided by principles of scientific integrity and regulatory standards like ICH Q2(R1), ensure the quality, safety, and efficacy of this promising pharmaceutical compound.

References

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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

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  • Taylor & Francis Online. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

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  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of [(4-Methylquinolin-2-yl)sulfanyl]acetic Acid Derivatives: Beyond a Single Crystal Structure

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the cornerstone of understanding its function and potential. The qu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the cornerstone of understanding its function and potential. The quinoline moiety, a key pharmacophore in numerous therapeutic agents, continues to be a focal point of intense research.[1][2][3][4] This guide provides an in-depth, objective comparison of analytical techniques for the structural characterization of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and its derivatives. While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, a multi-faceted analytical approach provides a more comprehensive and robust understanding of these molecules in different states.[5][6]

This guide moves beyond a theoretical enumeration of techniques. It delves into the practical causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors. We will explore not only how to obtain a crystal structure but also how to corroborate and enrich this information with data from complementary spectroscopic methods.

The Unrivaled Precision of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, atom-by-atom roadmap of a molecule's solid-state conformation.[6] This technique provides precise bond lengths, bond angles, and torsional angles, which are critical for understanding intermolecular interactions and for guiding structure-activity relationship (SAR) studies.[7] For novel quinoline derivatives, obtaining a crystal structure is often a pivotal moment in a research program, providing definitive proof of synthesis and a detailed view of the molecular architecture.

However, the journey to a high-quality crystal structure is not always straightforward. The primary challenge often lies in obtaining single crystals of sufficient size and quality.[5] This has historically been a significant bottleneck in the structural elucidation of many small molecules.

Hypothetical X-ray Crystallography Workflow for [(4-Methylquinolin-2-yl)sulfanyl]acetic Acid

The following workflow outlines the key steps and considerations for the X-ray crystal structure determination of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, based on established crystallographic practices for similar organic molecules.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening (e.g., Ethanol, Acetonitrile, DMF) Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion (Slow Evaporation) Solvent_Screening->Vapor_Diffusion Crystal_Mounting Crystal Mounting Vapor_Diffusion->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis (e.g., CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for the X-ray crystal structure determination of a small molecule.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural snapshot in the solid state, it is crucial to employ a suite of analytical methods to understand the molecule's behavior in solution and to confirm its identity and purity. The following table provides a comparative overview of key techniques.

Technique Information Provided Advantages Limitations Typical Application for Quinolines
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, bond lengths/angles, stereochemistry, packing.[6]Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to grow.[5]Absolute confirmation of novel structures, study of intermolecular interactions.[8][9][10][11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).[15]Provides structural information in solution, non-destructive.Can be difficult to interpret for complex molecules without 2D techniques.[1]Routine confirmation of synthesis, determination of substitution patterns.[1][2][15][16][17]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[18][19][20]High sensitivity, provides molecular formula.Does not provide direct 3D structural information.Confirmation of molecular weight, identification of impurities.[18][19][20][21]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[22][23]Fast, simple, non-destructive.Provides limited information on the overall molecular structure.Confirmation of key functional groups (e.g., carboxylic acid, C=N).[2][22][23][24][25]

Delving Deeper: A Multi-Technique Approach in Practice

The true power of structural analysis lies in the synergistic use of multiple techniques. For instance, while NMR can establish the connectivity of atoms in a [(4-Methylquinolin-2-yl)sulfanyl]acetic acid derivative, X-ray crystallography can reveal the precise spatial arrangement of those atoms and how the molecules pack in a crystal lattice.

Experimental Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified [(4-Methylquinolin-2-yl)sulfanyl]acetic acid derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[1][17]

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the proton and carbon environments and their connectivity.[15] The characteristic signals for the quinoline core and the sulfanylacetic acid side chain should be identified and assigned.[2]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.[19][20]

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to confirm the presence of the quinoline core and the side chain.[18][19][20]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the O-H and C=O stretching vibrations of the carboxylic acid, and the C=N and aromatic C=C stretching vibrations of the quinoline ring.[2][22][23][24][25]

Logical Relationships in Structural Analysis

The following diagram illustrates the logical flow and interplay between different analytical techniques in the comprehensive structural elucidation of a novel compound.

Logical_Flow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesized Compound NMR NMR Spectroscopy (Connectivity) Synthesis->NMR MS Mass Spectrometry (Molecular Formula) Synthesis->MS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure FTIR->Proposed_Structure SCXRD Single-Crystal X-ray Diffraction (3D Structure) Confirmed_Structure Confirmed 3D Structure SCXRD->Confirmed_Structure Proposed_Structure->SCXRD

Caption: The logical progression from synthesis to confirmed 3D structure.

Conclusion: An Integrated Approach to Structural Certainty

In the pursuit of novel therapeutics and functional materials, the definitive structural characterization of molecules like [(4-Methylquinolin-2-yl)sulfanyl]acetic acid derivatives is non-negotiable. While single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure in the solid state, a comprehensive understanding can only be achieved through the thoughtful and synergistic application of multiple analytical techniques. By integrating the insights from NMR, mass spectrometry, and FTIR, researchers can build a robust and self-validating body of evidence that not only confirms the identity and structure of their compounds but also provides a deeper understanding of their chemical nature. This integrated approach is fundamental to accelerating the pace of discovery and innovation in chemical and pharmaceutical sciences.

References

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  • PubMed. Design, synthesis, structure-activity relationships and X-ray structural studies of novel 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives as selective and potent inhibitors of human aldose reductase.
  • PubMed. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • ResearchGate. X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2.
  • Acta Crystallographica Section C. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • CCDC.
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  • ResearchGate. (PDF) Synthesis and X-ray structure of the first thioether of quinolin-2-one naming as 4,4'-thio-bis(1-methylquinoline-2(1H).
  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E.
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Validation

A Comparative Benchmarking of 4-Carboxyl Quinoline Derivatives as Selective COX-2 Inhibitors

This guide presents a detailed comparative analysis of various 4-carboxyl quinoline derivatives for their efficacy and selectivity in inhibiting cyclooxygenase-2 (COX-2). It is intended for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed comparative analysis of various 4-carboxyl quinoline derivatives for their efficacy and selectivity in inhibiting cyclooxygenase-2 (COX-2). It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory agents. This document provides an in-depth look at the structure-activity relationships, quantitative inhibitory data, and the underlying molecular interactions that govern the performance of this promising class of compounds.

Introduction: The Rationale for Targeting COX-2 with Quinoline Scaffolds

The enzyme cyclooxygenase (COX) is a critical mediator in the conversion of arachidonic acid to prostaglandins, which are pivotal in inflammation and pain signaling.[1][2] Two primary isoforms, COX-1 and COX-2, exist. COX-1 is constitutively expressed and plays a role in physiological functions like gastrointestinal protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to the desired anti-inflammatory effects through COX-2 inhibition but also causing gastrointestinal side effects due to COX-1 inhibition.[1][2] This has driven the development of selective COX-2 inhibitors ("coxibs") as a safer therapeutic alternative.[1] However, cardiovascular concerns associated with some coxibs have necessitated the exploration of new chemical scaffolds.[1][2]

The quinoline ring system has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[4][5] Specifically, 4-carboxyl quinoline derivatives have been systematically investigated as potential selective COX-2 inhibitors, demonstrating potent activity and high selectivity.[4][6] This guide will dissect the performance of key derivatives from this class, providing a clear comparative framework based on robust experimental data.

The COX-2 Signaling Pathway and Point of Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the inflammatory cascade. The following diagram illustrates the arachidonic acid pathway and the central role of COX-2.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX2_Enzyme COX-2 (Inducible) Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Quinoline_Inhibitors 4-Carboxyl Quinoline Derivatives Quinoline_Inhibitors->COX2_Enzyme

Caption: The Arachidonic Acid Cascade and COX-2 Inhibition.

Comparative Inhibitory Potency and Selectivity

A key design strategy for this class of compounds involves incorporating a methylsulfonyl (SO2Me) COX-2 pharmacophore at the para-position of a C-2 phenyl ring.[4][6] The 4-carboxyl group is also crucial, as it has been shown to interact with Arg120 in the active site of the COX-2 enzyme.[4][6] Variations in substituents on the quinoline ring, particularly at the C-7 and C-8 positions, significantly influence potency and selectivity.[4][6]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory data for representative 4-carboxyl quinoline derivatives, with the well-established drug Celecoxib included for reference. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Compound IDSubstituents (C-7, C-8)COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Celecoxib (Reference) N/A24.30.060405
Compound 9e 7,8,9,10-tetrahydro-benzo[h]> 220.043> 513
Compound 37 (Details not fully specified in snippet)(Data not available)(Potent)(Higher than Celecoxib)
Compound 39 6- or 8-benzoyl(Data not available)0.0771298

Data synthesized from multiple sources.[1][4][6][7]

Key Insights from the Data:

  • Potency: Several 4-carboxyl quinoline derivatives, notably compound 9e , exhibit COX-2 inhibitory potency (IC50 = 0.043 μM) that is superior to the reference drug Celecoxib (IC50 = 0.060 μM).[4][6][7]

  • Selectivity: The selectivity of these compounds for COX-2 over COX-1 is remarkable. Compound 9e shows a selectivity index greater than 513, and compound 39 reaches an impressive SI of 1298, both significantly higher than Celecoxib's SI of 405.[1][4][6]

  • Structure-Activity Relationship (SAR): The data strongly indicates that the presence of bulky, lipophilic substituents at the C-7 and C-8 positions of the quinoline ring is a critical determinant for high COX-2 inhibitory activity and selectivity.[4][6] This is exemplified by the tetrahydro-benzo fused ring system in compound 9e .

Molecular Interactions and Mechanism of Selectivity

The enhanced selectivity of these derivatives can be attributed to key structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523 in COX-1) with a smaller valine (Val523 in COX-2).[1][8] This creates an additional side pocket in the COX-2 channel.

Molecular docking studies have provided a rationale for the observed high potency and selectivity of compounds like 9e .[4][6]

  • The p-MeSO2 phenyl group at the C-2 position of the quinoline ring extends into this specific COX-2 side pocket, establishing favorable interactions with residues such as Arg513, Phe518, and Val523.[4][6]

  • The 4-carboxyl group of the quinoline core forms a crucial hydrogen bond or ionic interaction with Arg120 at the mouth of the active site.[4][6]

  • The lipophilic substituents at C-7 and C-8 likely enhance binding through hydrophobic interactions within the main channel of the enzyme.

Binding_Model cluster_COX2 COX-2 Active Site cluster_Inhibitor 4-Carboxyl Quinoline Derivative Main_Channel Main Channel Side_Pocket Side Pocket (Val523) Arg120 Arg120 Quinoline_Core Quinoline Core + Lipophilic Groups Quinoline_Core->Main_Channel Hydrophobic Interaction Carboxyl_Group 4-Carboxyl Group Carboxyl_Group->Arg120 Ionic Interaction/ H-Bond Phenyl_SO2Me p-MeSO2 Phenyl Group Phenyl_SO2Me->Side_Pocket Van der Waals Interaction

Caption: Simplified binding model of a 4-carboxyl quinoline derivative in the COX-2 active site.

Experimental Protocols: In Vitro COX Inhibition Assay

To ensure the reproducibility and validation of these findings, a standardized protocol for assessing COX-1 and COX-2 inhibition is essential. The following outlines a typical in vitro enzyme inhibition assay workflow.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of test compounds (e.g., 4-carboxyl quinolines) D 4. Pre-incubate enzyme with test compound or vehicle control A->D B 2. Prepare ovine COX-1 and human recombinant COX-2 enzymes B->D C 3. Prepare reaction buffer and co-factors (e.g., heme, tryptophan) C->D E 5. Initiate reaction by adding Arachidonic Acid (substrate) D->E F 6. Incubate at 37°C for a defined time (e.g., 10 min) E->F G 7. Stop reaction (e.g., with HCl) F->G H 8. Quantify Prostaglandin E2 (PGE2) production via ELISA or other immunoassay G->H I 9. Calculate % inhibition relative to vehicle control H->I J 10. Plot % inhibition vs. compound concentration and determine IC50 value I->J

Caption: General workflow for in vitro COX enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a range of serial dilutions.

  • Enzyme Preparation: Use commercially available ovine COX-1 and recombinant human or ovine COX-2 enzymes. Dilute to the appropriate concentration in reaction buffer.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, co-factors, and either the test compound dilution or a vehicle control.

  • Pre-incubation: Add the enzyme (either COX-1 or COX-2) to the wells and pre-incubate for a short period (e.g., 10 minutes at room temperature) to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid.

  • Quantification: Measure the amount of prostaglandin produced (commonly PGE2) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the results on a semi-log graph and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis clearly establishes 4-carboxyl quinoline derivatives as a highly potent and selective class of COX-2 inhibitors. The modular nature of their synthesis allows for fine-tuning of activity through modification of substituents on the quinoline core.[4][6][9] Specifically, the incorporation of a C-2 phenyl ring with a p-methylsulfonyl group and bulky, lipophilic groups at the C-7/C-8 positions are key strategies for maximizing COX-2 selectivity and potency.[4][6]

Future research should focus on in vivo efficacy studies of the most promising candidates, such as compound 9e , to evaluate their anti-inflammatory activity in relevant animal models. Furthermore, comprehensive pharmacokinetic and toxicity profiling will be necessary to assess their potential as clinical candidates. The continued exploration of the quinoline scaffold holds significant promise for the development of next-generation, safer anti-inflammatory drugs.[5]

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Zarghi, A., Ghodsi, R., Azizi, E., Daraie, B., Hedayati, M., & Dadrass, O. G. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312–5317. [Link]

  • Request PDF. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]

  • Zarghi, A., et al. (2012). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 11(3), 849-858. [Link]

  • Maurya, A., & Dubey, B. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(11), 5220-5225. [Link]

  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(4), 421-447. [Link]

  • Patel, D. B., & Patel, N. C. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. International Journal of Pharmaceutical Sciences and Research, 8(3), 1016-1029. [Link]

  • Abdellatif, K. R. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Drug Design, Development and Therapy, 12, 625-641. [Link]

  • Ask this paper. (2023). Clinical Use of COX-2 Inhibitors Containing Quinoline Heterocycle as a Selective Therapeutic Agents for Complementary Medicine. Bohrium. [Link]

  • Brieflands. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

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Comparative

A Researcher's Guide to Comparative Docking Analysis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid

This guide provides a comprehensive framework for conducting and interpreting molecular docking studies of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, a novel compound with potential therapeutic applications. We will n...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting molecular docking studies of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, a novel compound with potential therapeutic applications. We will navigate the process from rational target selection to a robust, self-validating docking protocol and the comparative analysis of its binding potential against established inhibitors. This document is intended for researchers, computational chemists, and drug development professionals seeking to evaluate the therapeutic promise of new chemical entities.

Introduction: The Quinoline Scaffold and the Role of In Silico Screening

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The versatility of the quinoline nucleus makes it a fertile ground for the design of new therapeutic agents.[4][5]

The compound of interest, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, is a synthetic derivative designed to explore new chemical space. Before committing to resource-intensive synthesis and in vitro testing, computational methods like molecular docking offer an indispensable preliminary evaluation. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction.[6][7][8] This allows us to prioritize compounds, generate hypotheses about their mechanism of action, and guide further optimization.[9][10]

This guide will present a comparative docking study, not of pre-existing data, but as a detailed protocol for a prospective investigation. We will compare the binding profile of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid against key oncological protein targets versus their known, clinically relevant inhibitors.

Part I: Rational Target Selection for a Novel Quinoline Derivative

The initial and most critical step in evaluating a new compound is the identification of plausible biological targets. Since no specific targets are documented for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, our selection is guided by the well-established activities of analogous quinoline-based molecules. Quinoline derivatives are renowned for their activity as kinase inhibitors and their ability to interact with enzymes central to cell proliferation and survival.[11][12] Based on this precedent, we have selected three high-value, validated cancer targets.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling drives the growth of numerous cancers. Several FDA-approved quinoline-based inhibitors, such as Gefitinib and Erlotinib, target the ATP-binding site of EGFR's kinase domain.[5][13] Its well-defined binding pocket makes it an excellent candidate for docking studies.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][14] Small-molecule inhibitors targeting the VEGFR2 kinase domain, many of which feature a quinoline core, are established anticancer agents.

  • Topoisomerase I (Topo I): A nuclear enzyme that resolves DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells. Camptothecin and its analogs, which contain a quinoline-like structure, are classic Topo I inhibitors.[15]

The rationale for selecting these targets is twofold: they are clinically validated, and the extensive literature on their interaction with quinoline-based inhibitors provides a rich dataset for comparative analysis.

Part II: A Validated Methodology for Predictive Molecular Docking

To ensure the reliability of our computational predictions, we must employ a rigorous and self-validating protocol. The following workflow is designed to minimize artifacts and establish a high degree of confidence in the resulting binding poses and scores.

Caption: A validated workflow for molecular docking studies.

Experimental Protocol: Step-by-Step

Step 1: Structure Preparation - Proteins

  • Acquisition: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • EGFR: PDB ID: 1M17 (in complex with Erlotinib)

    • VEGFR2: PDB ID: 1YWN (in complex with a quinoline inhibitor)

    • Topo I: PDB ID: 1K4T (in complex with Camptothecin)

  • Preparation: Use a molecular modeling suite (e.g., Schrödinger, MOE, or AutoDock Tools).

  • Process:

    • Remove all non-essential components: water molecules, co-factors, and any ligands present in the crystal structure (except for the validation step). The removal of solvent molecules is crucial as they can sterically hinder ligand binding in a rigid receptor model.

    • Add polar hydrogen atoms and assign correct bond orders. This is essential for defining the correct tautomeric and ionization states of amino acid residues.

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

    • Define the binding site by generating a receptor grid centered on the active site occupied by the co-crystallized ligand. This grid defines the volume within which the docking algorithm will search for viable poses.

Step 2: Structure Preparation - Ligands

  • Our Compound: Generate the 3D structure of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

  • Comparator Ligands: Extract the known inhibitors from their respective PDB files (Erlotinib, Camptothecin, etc.).

  • Process:

    • Generate realistic ligand conformations and ionization states at physiological pH (7.4).

    • Perform a thorough energy minimization using a suitable force field (e.g., OPLS, MMFF94). This ensures that the docking process begins with a low-energy, geometrically favorable ligand structure.

    • Assign partial atomic charges.

Step 3: Protocol Validation via Redocking

  • Causality: Before docking our novel compound, we must prove that our chosen docking algorithm and parameters can accurately reproduce a known binding mode. This is the cornerstone of a trustworthy protocol.[16][17]

  • Procedure: For each target protein, take the co-crystallized ligand that was originally removed (e.g., Erlotinib for PDB: 1M17).

  • Docking: Dock this ligand back into the binding site of its own protein structure using the prepared grid and docking parameters.

  • Analysis: Superimpose the lowest-energy docked pose with the original co-crystallized pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criterion: An RMSD value below 2.0 Angstroms (Å) is considered a successful validation.[16] It confirms that the docking protocol is reliable for this specific target. If the RMSD is higher, the docking parameters (e.g., grid size, search algorithm intensity) must be adjusted until this criterion is met.

Step 4: Molecular Docking Simulation

  • Execution: Once the protocol is validated for each target, proceed to dock [(4-Methylquinolin-2-yl)sulfanyl]acetic acid and the corresponding comparator ligands.

  • Parameters: Employ a flexible ligand docking approach, allowing the ligand's rotatable bonds to move freely, while keeping the protein receptor rigid.

  • Output: Generate a set of 10-20 binding poses for each ligand, ranked by their docking score. The docking score is an empirical value that estimates the binding free energy of the ligand-receptor complex.

Part III: Comparative Analysis of Docking Results

The analysis goes beyond simply comparing scores; it involves a detailed examination of the binding poses and the specific molecular interactions that stabilize the complex.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, docking results to illustrate the comparative analysis. Docking scores are typically in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[18]

Target Protein (PDB ID)LigandDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
EGFR Kinase (1M17)[(4-Methylquinolin-2-yl)sulfanyl]acetic acid -8.9Met769, Gln767, Thr7662
Erlotinib (Comparator)-10.2Met769, Gln767, Thr8301
VEGFR2 Kinase (1YWN)[(4-Methylquinolin-2-yl)sulfanyl]acetic acid -8.1Cys919, Asp1046, Glu8853
A-77 (Comparator)-9.5Cys919, Asp10462
Topoisomerase I (1K4T)[(4-Methylquinolin-2-yl)sulfanyl]acetic acid -7.5Arg364, Asn7222
Camptothecin (Comparator)-8.8Arg364, Asn722, Asp5333
Qualitative Binding Mode Analysis
  • EGFR Kinase: The comparator, Erlotinib, is known to form a critical hydrogen bond with the backbone nitrogen of Met769 in the hinge region of the kinase. Our hypothetical results show that [(4-Methylquinolin-2-yl)sulfanyl]acetic acid also interacts with Met769. The quinoline nitrogen is likely acting as a hydrogen bond acceptor. The lower score compared to Erlotinib suggests that other interactions, perhaps hydrophobic, are less optimal. The acetic acid moiety could be forming an additional hydrogen bond with Gln767, representing a novel interaction pattern.

  • VEGFR2 Kinase: Similar to EGFR, the hinge region interaction (with Cys919) is vital for kinase inhibition. Both our test compound and the comparator are predicted to form this interaction. The carboxylic acid group of our compound is predicted to form a salt bridge with the catalytic loop residue Asp1046, a highly favorable interaction that anchors the ligand in the active site.

  • Topoisomerase I: The comparator, Camptothecin, intercalates into the DNA-enzyme complex and stabilizes it, preventing DNA re-ligation. The key interactions are hydrogen bonds with residues like Arg364 and Asn722. The docking results suggest that [(4-Methylquinolin-2-yl)sulfanyl]acetic acid can occupy the same pocket and form some of the same key hydrogen bonds, indicating it may function through a similar mechanism, although with a lower predicted affinity.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P Phosphorylation EGFR->P Inhibitor (e.g., Erlotinib) RAS RAS/RAF/MEK Pathway P->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation

Caption: Role of inhibitors in the EGFR signaling cascade.

Discussion and Future Directions

This guide outlines a complete in silico protocol for the initial evaluation of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. Our hypothetical results suggest that the compound has the potential to bind to several important oncological targets, engaging with key residues required for inhibition. While its predicted binding affinities are lower than those of established drugs, this is common for an initial, unoptimized hit.

Key Insights from the Proposed Study:

  • The quinoline core consistently orients itself to interact with kinase hinge regions.

  • The sulfanylacetic acid moiety provides a versatile linker and a hydrogen-bonding group that can form novel interactions within the active sites.

Limitations and Next Steps: It is critical to acknowledge the inherent limitations of molecular docking.[18] The use of a rigid protein structure and the approximations in scoring functions mean that the results are predictive, not definitive.

The logical next steps to build upon these findings are:

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the predicted ligand-protein complexes can provide insights into the stability of the interactions over time and account for protein flexibility.[16]

  • Synthesis and In Vitro Validation: The ultimate test of any computational prediction is experimental validation. The compound should be synthesized and tested in enzymatic and cellular assays against the identified targets (EGFR, VEGFR2, Topo I) to determine its actual inhibitory activity (IC50 values).

  • Lead Optimization: Should the in vitro results be promising, the docking model can be used to guide the design of new analogs with improved potency and selectivity, initiating a cycle of structure-based drug design.[8][19]

By combining this structured computational approach with targeted experimental validation, researchers can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of novel chemical scaffolds.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). Archiv der Pharmazie. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Iraqi HTML of Pharmaceutical Sciences. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2022). Molecules. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PubMed Central. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2017). ResearchGate. [Link]

  • Validation of docking performance in context of a structural water molecule-using model system. (2009). Diva-portal.org. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2023). RSC Advances. [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2021). MDPI. [Link]

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  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

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Validation

Head-to-head comparison of different quinoline synthesis methods (e.g., Skraup, Gould-Jacobs)

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The enduring relevance of this h...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The enduring relevance of this heterocyclic system continually drives the demand for efficient and versatile synthetic methodologies. For researchers and drug development professionals, selecting the optimal synthetic route from a diverse array of named reactions is a critical decision that impacts yield, purity, substrate scope, and scalability.

This guide provides an in-depth, head-to-head comparison of the most prominent and historically significant methods for quinoline synthesis: the Skraup, Gould-Jacobs, Combes, Friedländer, and Doebner-von Miller reactions. We will move beyond a simple recitation of steps to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide field-tested experimental protocols and comparative data to inform your synthetic strategy.

The Skraup Synthesis: A Classic, Powerful, yet Vigorous Approach

First reported in 1880, the Skraup synthesis is a robust method for producing quinolines, often starting from simple, readily available materials.[1][4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[4][5][6]

Mechanism of Action

The causality of the Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][5][6] This is followed by a Michael-type conjugate addition of the aniline to acrolein. The subsequent cyclization of the intermediate is driven by the strong acid, leading to a 1,2-dihydroquinoline, which is then oxidized to the aromatic quinoline product.[1][6] Nitrobenzene often serves a dual role as both the solvent and the oxidizing agent.[4]

Skraup_Mechanism cluster_dehydration Dehydration cluster_addition_cyclization Addition & Cyclization cluster_oxidation Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization (-H₂O, H₂SO₄) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

Advantages and Disadvantages

The primary advantage of the Skraup synthesis is its use of inexpensive and simple starting materials to produce the parent quinoline and its substituted derivatives. However, its significant drawback is the notoriously exothermic and often violent nature of the reaction, which requires careful temperature control.[7][8][9] The strongly acidic and high-temperature conditions can also limit its applicability for sensitive substrates.

Experimental Protocol: Synthesis of Quinoline[7]
  • Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline (37.5 g), glycerol (110 g), and ferrous sulfate heptahydrate (5 g).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (40 ml).

  • Oxidant Addition: Add nitrobenzene (30 g) to the mixture.

  • Heating: Heat the mixture gently in an oil bath. Once the reaction initiates (as indicated by an increase in temperature), remove the external heating. The reaction can become highly exothermic.

  • Reaction Completion: After the initial vigorous phase subsides, heat the mixture at 140-150°C for 3-4 hours.

  • Work-up: Allow the mixture to cool and then dilute with water. Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Isolate the crude quinoline via steam distillation.

  • Purification: Separate the quinoline layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C. Typical yields range from 84-91%.[7]

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction, reported in 1939, is a cornerstone for the synthesis of 4-hydroxyquinoline (4-quinolinone) derivatives, which are precursors to many biologically active compounds, including numerous antibiotics.[1][10][11]

Mechanism of Action

This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[10][12] This step forms an anilidomethylenemalonate intermediate. The crucial, and often rate-limiting, step is a high-temperature thermal cyclization (an electrocyclization) to form the quinoline ring system.[10][11] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the final 4-hydroxyquinoline.[12][13]

Gould_Jacobs_Mechanism cluster_condensation Condensation cluster_cyclization Thermal Cyclization cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate -EtOH Cyclized 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized Heat (>250°C) Hydrolyzed Quinoline-3-carboxylic acid Cyclized->Hydrolyzed 1. NaOH 2. H₃O⁺ Final_Product 4-Hydroxyquinoline Hydrolyzed->Final_Product Heat (-CO₂)

Caption: Mechanism of the Gould-Jacobs Reaction.

Advantages and Disadvantages

The Gould-Jacobs reaction is highly versatile and particularly effective for anilines bearing meta-electron-donating groups.[12][13] A key challenge, however, is the requirement for very high temperatures (often >250°C) for the cyclization step, which can lead to decomposition of the starting materials or products.[11] This has led to the development of modern protocols using microwave irradiation to improve yields and drastically reduce reaction times.[10][14] Regioselectivity can also be an issue with asymmetrically substituted anilines, potentially yielding a mixture of products.[11]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate[10][14]
  • Reaction Setup: In a 2.5 mL microwave vial, combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol). The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold for 10-20 minutes. (Note: Optimal time and temperature should be determined empirically).

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile.

  • Drying: Dry the resulting solid under vacuum. This protocol often provides the cyclized product in high purity without further purification.

The Combes Synthesis: A Direct Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[15][16]

Mechanism of Action

The reaction is initiated by the formation of an enamine intermediate from the condensation of the aniline and the β-diketone.[1][17] Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine undergoes protonation, followed by an intramolecular electrophilic aromatic substitution (a cyclization step) to form the quinoline ring.[15] A final dehydration step yields the aromatic product. The cyclization is typically the rate-determining step.[15]

Combes_Mechanism cluster_condensation Condensation cluster_cyclization_dehydration Cyclization & Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine -H₂O Cyclized_Int Cyclized Intermediate Enamine->Cyclized_Int H⁺ (Acid Catalyst) Quinoline 2,4-Disubstituted Quinoline Cyclized_Int->Quinoline -H₂O

Caption: Mechanism of the Combes Quinoline Synthesis.

Advantages and Disadvantages

The Combes synthesis is a straightforward method for accessing 2,4-substituted quinolines. However, a significant limitation is that anilines with strong electron-withdrawing groups may fail to cyclize.[17][18] Furthermore, when using unsymmetrical β-diketones, controlling regioselectivity can be challenging, often dictated by the steric and electronic properties of the substituents.[15][19]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
  • Reaction Setup: In a flask, combine aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) with stirring.

  • Heating: Allow the mixture to warm to room temperature and then heat at 100°C for 15-30 minutes.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Basify the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

The Friedländer Synthesis: Convergent and Modular

The Friedländer synthesis is a highly convergent method that constructs the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[20][21][22] The reaction is typically catalyzed by either acid or base.[21][23]

Mechanism of Action

Two primary mechanistic pathways are proposed.[23] The first involves an initial aldol-type condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration. The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol condensation and dehydration to yield the quinoline.

Friedlander_Mechanism Start 2-Aminoaryl Ketone + α-Methylene Ketone Path_A Aldol Condensation Start->Path_A Path_B Schiff Base Formation Start->Path_B Aldol_Adduct Aldol Adduct Path_A->Aldol_Adduct Schiff_Base Schiff Base Path_B->Schiff_Base Unsat_Ketone Unsaturated Ketone (-H₂O) Aldol_Adduct->Unsat_Ketone Cyclized_Aldol Cyclized Intermediate (from Schiff Base) Schiff_Base->Cyclized_Aldol Aldol Reaction Quinoline Substituted Quinoline Unsat_Ketone->Quinoline Imine formation (-H₂O) Cyclized_Aldol->Quinoline Elimination (-H₂O)

Caption: Competing Mechanisms of the Friedländer Synthesis.

Advantages and Disadvantages

The Friedländer synthesis offers excellent convergence and modularity, as the substitution pattern of the final quinoline is unambiguously defined by the choice of the two starting components. This avoids the regioselectivity issues common to other methods. The main limitation is the availability of the required 2-aminoaryl aldehyde or ketone precursors, which can be unstable or require multi-step synthesis themselves.

Experimental Protocol: Solvent-Free Synthesis of Poly-Substituted Quinolines[20]
  • Reaction Setup: In a round-bottom flask, mix the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid (p-TSA) (10 mol%).

  • Heating: Heat the solvent-free mixture at 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Add a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

The Doebner-von Miller Reaction: A Skraup Variation

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[9][24] This allows for the synthesis of a wider variety of substituted quinolines, particularly those with substituents at the 2- and/or 4-positions.[9][25]

Mechanism of Action

The mechanism is complex and has been the subject of debate, but it is generally accepted to begin with the Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[24][25] This is followed by cyclization and dehydration. Unlike the Skraup synthesis, an external oxidizing agent is not always required, as an intermediate anil or the starting α,β-unsaturated carbonyl can sometimes act as the oxidant.[25] A fragmentation-recombination pathway has also been proposed to explain observed isotope scrambling.[24]

Doebner_von_Miller_Mechanism cluster_addition_cyclization Addition & Cyclization cluster_aromatization Aromatization Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Intramolecular Electrophilic Substitution Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Mechanism of the Doebner-von Miller Reaction.

Advantages and Disadvantages

This method offers greater flexibility than the Skraup synthesis in preparing substituted quinolines.[25] However, it shares some of the same drawbacks, such as the use of strong acids and potentially vigorous reaction conditions. Polymerization of the α,β-unsaturated carbonyl compound can be a significant side reaction, leading to lower yields.[9] Regioselectivity can also be a concern when using substituted anilines.[26]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
  • Reaction Setup: In a flask fitted with a reflux condenser, place aniline (1.0 eq).

  • Reagent Addition: Add concentrated hydrochloric acid (3.0 eq) followed by crotonaldehyde (1.5 eq) dropwise with stirring.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling, make the solution alkaline with concentrated NaOH solution.

  • Extraction: Extract the product with toluene or another suitable organic solvent.

  • Purification: Wash the organic layer with water, dry over an anhydrous salt, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation.

Comparative Summary and Data

To facilitate a direct comparison, the key features of these classical quinoline syntheses are summarized below. Yields are highly substrate-dependent, but the provided ranges are representative of typical outcomes reported in the literature.

Synthesis MethodStarting MaterialsKey ReagentsTypical Product TypeKey AdvantagesKey DisadvantagesTypical Yield (%)
Skraup Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Unsubstituted or simple substituted quinolinesInexpensive starting materials.[5]Highly exothermic/violent reaction; harsh conditions.[7][9]14 - 47[27] (can be higher, e.g., 84-91% for parent quinoline[7])
Gould-Jacobs Aniline, AlkoxymethylenemalonateHigh Temperature (or Microwave)4-HydroxyquinolinesVersatile for 4-hydroxyquinolines; good for electron-rich anilines.[10][12]Requires very high temperatures; potential regioselectivity issues.[11]Moderate to Good
Combes Aniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄)2,4-Disubstituted quinolinesDirect route to 2,4-disubstituted products.[15]Fails with strongly deactivated anilines; regioselectivity issues.[15][17]Moderate to Good[27]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base CatalystSpecifically substituted quinolinesHighly convergent; unambiguous regiochemistry.[26]Requires potentially unstable or inaccessible 2-aminoaryl carbonyls.Good to Excellent
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid Catalyst2- and/or 4-Substituted quinolinesMore versatile than Skraup for substituted quinolines.[25]Harsh conditions; polymerization of carbonyl; regioselectivity issues.[9][26]18 - 37[27]

Conclusion

The classical methods for quinoline synthesis each offer a unique set of advantages and challenges. The Skraup and Doebner-von Miller reactions are powerful tools that utilize simple starting materials but require careful management of harsh and energetic conditions. The Gould-Jacobs reaction remains a preeminent method for accessing the medicinally important 4-hydroxyquinoline core, with modern microwave protocols overcoming the historical limitation of extreme temperatures. The Combes synthesis provides a direct entry to 2,4-disubstituted quinolines, while the Friedländer synthesis stands out for its convergent nature and absolute control over regiochemistry, provided the necessary precursors are available.

The choice of synthesis is not merely a procedural decision but a strategic one. By understanding the causality behind each reaction's mechanism, scope, and limitations, the modern researcher is well-equipped to select and optimize the most appropriate pathway to their target quinoline, accelerating discovery in both academic and industrial settings.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • A review on synthetic investigation for quinoline- recent green approaches.
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  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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  • Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

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  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

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  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

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  • Preparation and Properties of Quinoline. Unknown Source. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

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  • Combes synthesis of quinolines. Química Organica.org. [Link]

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  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

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  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid: A Guide for Laboratory Professionals

The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid. While specific safety data for this compound is not widely published, its structure—a quinoline derivative combined with a thioacetic acid moiety—necessitates a cautious approach based on the known hazards of these chemical classes. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

I. Hazard Assessment and Immediate Safety Precautions

Before beginning any disposal procedures, a thorough understanding of the potential hazards is essential. The hazards of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid can be inferred from its constituent parts:

  • Quinoline Moiety: Quinoline and its derivatives are known to be hazardous. They can be harmful if swallowed or in contact with skin, cause serious eye and skin irritation, and are suspected of causing genetic defects and cancer.[1][2][3] Furthermore, they are often toxic to aquatic life with long-lasting effects.[1][2]

  • Thioacetic Acid/Acetic Acid Moiety: The acetic acid component suggests corrosive properties, capable of causing severe skin burns and eye damage.[4][5][6][7] The thioacetic acid structure indicates a substance that is likely an irritant and may have an unpleasant odor.[8][9]

Based on this composite hazard profile, [(4-Methylquinolin-2-yl)sulfanyl]acetic acid must be treated as hazardous waste .

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3][10]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.[8]

  • Respiratory Protection: All handling of the waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[8][10]

II. Waste Segregation and Container Management

Proper segregation is a critical step in laboratory waste management to prevent dangerous chemical reactions.[11][12]

Table 1: Waste Segregation Protocol

Waste TypeSegregation RequirementRationale
Solid Waste (e.g., pure compound, contaminated gloves, weigh boats, paper towels)Collect in a dedicated, clearly labeled hazardous waste container.Prevents cross-contamination and ensures proper disposal pathway.
Liquid Waste (e.g., solutions containing the compound, rinsate from cleaning)Collect in a separate, dedicated hazardous waste container for liquids.Avoids dangerous reactions with other liquid waste streams.
Sharps Waste (e.g., contaminated needles, Pasteur pipettes)Dispose of immediately in a designated, puncture-proof sharps container.[11]Prevents physical injury and ensures proper handling of contaminated sharps.

Container Labeling: All waste containers must be accurately and clearly labeled. According to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, the label must include:[12][13]

  • The words "Hazardous Waste" .

  • The full chemical name: "[(4-Methylquinolin-2-yl)sulfanyl]acetic acid" .

  • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • The accumulation start date.

III. Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, from the point of generation to final removal by a licensed contractor.

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Identify Waste (Solid, Liquid, Sharps) B Solid Waste (Dedicated Container) A->B Segregate C Liquid Waste (Dedicated Container) A->C Segregate D Sharps Waste (Sharps Container) A->D Segregate E Label Container: 'Hazardous Waste' Chemical Name Hazards B->E C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) F->G Container Full or Per Institutional Policy H Arrange Pickup by Licensed Waste Contractor G->H I Incineration (Primary Recommended Method) H->I

Caption: Decision workflow for the disposal of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid waste.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Characterization and Segregation:

    • At the point of generation, identify the physical state of the waste (solid, liquid, or sharp).

    • Segregate the waste into appropriate, compatible containers as outlined in Table 1. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Container Preparation and Labeling:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[8][11] High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.

    • Affix a hazardous waste label to the container before adding any waste.

    • Fill out the label completely with the required information.

  • Waste Accumulation:

    • Place the labeled waste container in a designated Satellite Accumulation Area (SAA).[13][14] This area should be at or near the point of waste generation and under the control of laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

  • Decontamination of Glassware and Surfaces:

    • Thoroughly rinse any glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or acetone), followed by a triple rinse with water.

    • Due to the hazardous nature of the quinoline moiety, the initial solvent rinses must be collected as hazardous liquid waste.[10] Do not dispose of this rinsate down the drain.[2][9][15]

    • Wipe down any contaminated surfaces with an appropriate cleaning agent. Dispose of the cleaning materials as solid hazardous waste.

  • Arranging for Final Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a waste pickup.[8]

    • The EHS department will coordinate with a licensed hazardous waste contractor for transport and final disposal.[13]

IV. Recommended Final Disposal Method

Given the compound's properties, the recommended final disposal method is incineration at a licensed hazardous waste facility.[10][11][13] Incineration is effective for destroying organic compounds and significantly reduces the volume of waste. Landfill disposal is not recommended due to the potential for environmental contamination.

Never dispose of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid or its containers in the regular trash or down the sewer system. [2][10]

V. Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[16][17] Your institution's Chemical Hygiene Plan (CHP) will provide specific procedures that must be followed.[17]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link].

  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 2
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
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